4-(Chloroacetyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQRPXBBBOXHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073258 | |
| Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440-61-5 | |
| Record name | 4-(Chloroacetyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(chloroacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1440-61-5 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloroacetyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.437 | |
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Foundational & Exploratory
4-(Chloroacetyl)morpholine synthesis from morpholine and chloroacetyl chloride
An In-depth Technical Guide to the Synthesis of 4-(Chloroacetyl)morpholine
A Senior Application Scientist's Perspective on a Cornerstone Acylation Reaction
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The synthesis is achieved through the acylation of morpholine with chloroacetyl chloride. This document delves into the underlying chemical principles, provides a detailed and optimized experimental protocol, and outlines critical safety considerations. Furthermore, it covers the analytical techniques for the characterization and quality control of the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough and practical understanding of this important transformation.
Introduction: The Significance of this compound
Morpholine, a heterocyclic compound featuring both amine and ether functional groups, is a versatile building block in organic synthesis.[3][4] Its derivatives are integral to a wide array of biologically active molecules, including antibacterial, anticancer, and analgesic agents.[5] The introduction of a chloroacetyl group onto the morpholine nitrogen atom yields this compound, a key intermediate that leverages the reactivity of the chloroacetyl moiety for further functionalization. This compound serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), such as the anti-inflammatory and antidepressant drugs.[1]
The synthesis of this compound from morpholine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[6][7][8][9] This reaction class is fundamental in organic chemistry for the formation of amides from amines and acid chlorides.[6][7][8][9] A thorough understanding of the reaction mechanism, optimal conditions, and potential pitfalls is essential for achieving high yields and purity.
Reaction Mechanism and Stoichiometry
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine like triethylamine, is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6][7][10]
The overall balanced chemical equation for the reaction is as follows:
C₄H₉NO + ClCOCH₂Cl + (C₂H₅)₃N → C₆H₁₀ClNO₂ + (C₂H₅)₃N·HCl
Diagram of the Reaction Mechanism:
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a synthesis of best practices derived from established literature procedures, designed for safety, efficiency, and high yield.[5][11][12]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |
| Morpholine | 87.12 | 0.1 | 8.71 | 8.6 |
| Chloroacetyl chloride | 112.94 | 0.1 | 11.29 | 7.9 |
| Triethylamine | 101.19 | 0.11 | 11.13 | 15.3 |
| Diethyl ether (anhydrous) | 74.12 | - | - | 150 |
| Ethanol | 46.07 | - | - | As needed for recrystallization |
| Water | 18.02 | - | - | As needed for recrystallization & washing |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Condenser (optional, for moisture protection)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Reaction Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. The apparatus should be under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloroacetyl chloride.
-
Charging the Flask: To the flask, add morpholine (8.71 g, 0.1 mol), triethylamine (11.13 g, 0.11 mol), and 100 mL of anhydrous diethyl ether.
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (11.29 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture. A white solid precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with two portions of cold water (2 x 50 mL) to remove triethylammonium hydrochloride and any unreacted starting materials.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Safety and Hazard Management
A rigorous adherence to safety protocols is paramount when performing this synthesis due to the hazardous nature of the reagents involved.
-
Chloroacetyl Chloride: This substance is highly corrosive, a lachrymator, and toxic upon inhalation or skin contact.[13][14][15] It reacts violently with water to produce hydrochloric acid and chloroacetic acid.[16] Always handle chloroacetyl chloride in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[17][18][19] An emergency eyewash and safety shower must be readily accessible.[18][19] In case of skin contact, immediately flush with copious amounts of water.[20]
-
Morpholine: Morpholine is a flammable and corrosive liquid.[21] It can cause severe skin and eye irritation. Handle with appropriate PPE in a fume hood.
-
Triethylamine: This is a flammable liquid with a strong, unpleasant odor. It is corrosive and can cause respiratory irritation. Handle in a fume hood and wear appropriate PPE.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White to pale yellow crystalline solid[22] |
| Melting Point | 29-32 °C[22] |
| Molecular Formula | C₆H₁₀ClNO₂[23] |
| Molar Mass | 163.60 g/mol [23] |
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides confirmation of the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretch (amide): A strong absorption band around 1650-1670 cm⁻¹.
-
C-N stretch: Around 1430-1450 cm⁻¹.
-
C-O-C stretch (ether): In the region of 1110-1120 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:
-
~3.6-3.8 ppm (triplet, 4H): Protons on the carbons adjacent to the oxygen atom in the morpholine ring (-O-CH ₂-).
-
~3.4-3.6 ppm (triplet, 4H): Protons on the carbons adjacent to the nitrogen atom in the morpholine ring (-N-CH ₂-).
-
~4.1-4.3 ppm (singlet, 2H): Protons of the chloroacetyl group (-CO-CH ₂-Cl).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. Expected chemical shifts (in ppm) are:
-
~165-167 ppm: Carbonyl carbon (-C =O).
-
~66-68 ppm: Carbons adjacent to the oxygen in the morpholine ring (-O-C H₂-).
-
~42-46 ppm: Carbons adjacent to the nitrogen in the morpholine ring (-N-C H₂-).
-
~41-43 ppm: Carbon of the chloroacetyl group (-CO-C H₂-Cl).
-
-
Conclusion
The synthesis of this compound from morpholine and chloroacetyl chloride is a robust and well-established procedure. By understanding the underlying Schotten-Baumann reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate. The analytical methods outlined provide a clear pathway for the confirmation of product identity and purity, ensuring its suitability for subsequent synthetic applications.
References
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- New Jersey Department of Health and Senior Services. (1999). Hazard Summary: Chloroacetyl Chloride.
- ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.
- Wikipedia. (n.d.). Morpholine.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- ChemicalBook. (2024). What is the hazard of Chloroacetyl chloride to humans?.
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- Ataman Kimya. (2025).
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- Ataman Kimya. (2025). MORPHOLINE (CAS 110-91-8).
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- BASF. (2022). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Chemical Emergency Medical Guidelines.
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- National Oceanic and Atmospheric Administration. (n.d.). CHLOROACETYL CHLORIDE. CAMEO Chemicals.
- The National Institute for Occupational Safety and Health (NIOSH). (n.d.). 1988 OSHA PEL Project - Chloroacetyl Chloride.
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- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
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- ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
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A-Z Guide to the Synthesis of 4-(Chloroacetyl)morpholine: Mechanism, Protocol, and Optimization
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 4-(chloroacetyl)morpholine, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] We will delve into the core reaction mechanism, provide a detailed and reproducible experimental protocol, and discuss key parameters for process optimization, ensuring scientific integrity and practical applicability for professionals in drug development and chemical research.
Introduction: The Significance of this compound
This compound is a versatile bifunctional molecule featuring a reactive chloroacetyl group and a stable morpholine moiety.[2] This unique structure makes it an invaluable building block in medicinal chemistry. The morpholine ring is a privileged scaffold found in numerous approved drugs, imparting favorable properties such as aqueous solubility and metabolic stability. The chloroacetyl group, an effective electrophile, allows for straightforward N-alkylation reactions with various nucleophiles to construct more complex molecular architectures. Its role as a key intermediate is well-documented in the synthesis of pharmaceuticals, including anti-inflammatory agents, antidepressants, and antifungals.[1]
Core Mechanism: Nucleophilic Acyl Substitution
The formation of this compound from morpholine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution reaction.[3][4] This process is frequently carried out under Schotten-Baumann conditions , which utilize a base to neutralize the acidic byproduct, driving the reaction to completion.[5][6][7]
The mechanism proceeds through three critical steps:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the secondary amine nitrogen of morpholine acting as a nucleophile. This nucleophile attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3][4][6] This step is favored due to the significant partial positive charge on the carbonyl carbon, induced by the electron-withdrawing effects of both the oxygen and chlorine atoms.
-
Formation of the Tetrahedral Intermediate: The nucleophilic attack results in the formation of a transient, high-energy tetrahedral intermediate.[5][6] In this species, the carbonyl oxygen bears a negative charge, and the morpholine nitrogen carries a positive charge.
-
Collapse and Proton Transfer: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the chloride ion, which is an excellent leaving group. This yields a protonated amide intermediate. A base, such as triethylamine (Et₃N) or sodium hydroxide, then abstracts the proton from the nitrogen atom to neutralize the positive charge, yielding the final product, this compound, and a salt byproduct (e.g., triethylammonium chloride).[3][5] The neutralization of the generated acid (HCl) is crucial, as its presence would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.[7]
The following diagram illustrates the step-by-step molecular transformations in the synthesis of this compound.
Caption: Nucleophilic acyl substitution pathway for this compound synthesis.
Field-Proven Experimental Protocol
This protocol is based on established literature procedures and is designed for high yield and purity.[3]
3.1 Materials and Equipment
-
Reagents: Morpholine, Chloroacetyl chloride, Triethylamine (Et₃N), Diethyl ether (or Dichloromethane), Crushed ice, Ethanol, Water.
-
Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser, Buchner funnel, filtration flask, standard laboratory glassware.
3.2 Step-by-Step Methodology
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq.) and triethylamine (1.0 eq.) in a suitable solvent such as diethyl ether or dichloromethane.
-
Controlling Temperature (Critical Step): Cool the reaction mixture to 0-5°C using an ice bath. This is a crucial step to control the exothermicity of the acylation reaction and to minimize potential side reactions, such as the hydrolysis of chloroacetyl chloride.
-
Reagent Addition: Add chloroacetyl chloride (1.0 eq.), dissolved in the same solvent, drop-wise to the stirred morpholine solution via the dropping funnel over a period of 20-30 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Subsequently, remove the ice bath and continue stirring at room temperature for 4-6 hours to ensure the reaction goes to completion.[3]
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. This step precipitates the product and dissolves the triethylammonium chloride byproduct.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound as a white solid.[3]
Optimization and Process Considerations
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their impact, providing a basis for process optimization.
| Parameter | Options | Rationale & Impact on Yield/Purity |
| Solvent | Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF) | An aprotic solvent is essential to prevent reaction with the highly reactive chloroacetyl chloride. DCM is often preferred for its ability to dissolve reactants and byproducts effectively.[4][8] |
| Base | Triethylamine (Et₃N), Pyridine, Aq. NaOH / K₂CO₃ | An organic base like Et₃N is soluble in the organic phase and effectively scavenges the HCl byproduct.[3][9] An inorganic base in a biphasic (water/organic) system (Schotten-Baumann conditions) can also be used, which simplifies byproduct removal as the salt remains in the aqueous phase.[6][8] |
| Temperature | 0-10°C during addition, then Room Temperature | Low initial temperature is critical to control the reaction rate and prevent degradation of the acid chloride. Allowing the reaction to warm to room temperature ensures completion.[3] |
| Stoichiometry | Near-equimolar (1.0-1.05 eq. of each reactant) | Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess can lead to purification challenges. |
Conclusion
The synthesis of this compound via the acylation of morpholine is a robust and well-understood chemical transformation fundamental to pharmaceutical manufacturing. A thorough understanding of the nucleophilic acyl substitution mechanism, coupled with precise control over key experimental parameters such as temperature, solvent, and base selection, is paramount for achieving high yields and purity. The protocol and optimization data presented in this guide offer a validated framework for researchers and drug development professionals to successfully and efficiently synthesize this vital chemical intermediate.
References
-
Khammas, S. J., & Hamood, A. J. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Khammas, S. J., & Hamood, A. J. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives | Abstract. Journal of Chemical and Pharmaceutical Research. [Link]
-
Apicule. (n.d.). Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5) API Intermediate Manufacturers. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloroacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 4-(Chloroacetyl)morpholine, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and other high-value chemicals.[1] Its unique structural features—a reactive α-chloroacetyl group and a stable morpholine ring—endow it with a specific reactivity profile that is both an asset and a consideration in synthetic design. This guide, intended for the discerning researcher and development scientist, provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind these properties, offering field-proven insights into their determination and practical implications.
Chemical Identity and Molecular Structure
This compound, systematically named 2-chloro-1-(morpholin-4-yl)ethan-1-one, is a white to pale yellow crystalline solid at room temperature. Its molecular structure is characterized by a morpholine ring N-acylated with a chloroacetyl group.
Molecular Formula: C₆H₁₀ClNO₂[1][2][3][4]
Molecular Weight: 163.60 g/mol [1][2][3][4]
CAS Number: 1440-61-5[1][2][3][4][5]
The presence of both a reactive electrophilic center at the carbon bearing the chlorine atom and a nucleophilic nitrogen atom within the morpholine ring (though its nucleophilicity is attenuated by the adjacent carbonyl group) dictates its chemical behavior and utility in synthesis.
Core Physicochemical Properties: A Quantitative Overview
A precise understanding of the physical constants of this compound is essential for its effective use in process development, formulation, and quality control. The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| Appearance | White to pale yellow or pale cream crystals or powder | |
| Melting Point | 26-30 °C | [6] |
| Boiling Point | 152-160 °C at 6 Torr | |
| Density | 1.257 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.512 | [6] |
| Flash Point | > 110 °C (> 230 °F) |
These properties indicate that this compound is a low-melting solid with a relatively high boiling point, suggesting low volatility under standard laboratory conditions. Its density being greater than water is a practical consideration for handling and in biphasic reaction systems.
Solubility Profile: Guiding Solvent Selection
The solubility of a reagent is a critical parameter for reaction design, purification, and formulation. The following table provides a qualitative solubility profile of this compound in a range of common laboratory solvents.
| Solvent | Solubility | Rationale |
| Water | Sparingly soluble, may hydrolyze | The polar morpholine and carbonyl groups provide some affinity for water, but the overall molecule has significant nonpolar character. Hydrolysis of the chloroacetyl group can occur. |
| Ethanol | Soluble | [7] The polar hydroxyl group of ethanol can hydrogen bond with the oxygen and nitrogen atoms of this compound, and its alkyl chain provides some nonpolar character, leading to good solubility. |
| Methanol | Soluble | Similar to ethanol, the polarity of methanol facilitates dissolution. |
| Acetone | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar functionalities of the molecule. |
| Dichloromethane (DCM) | Soluble | A versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity. |
| Chloroform | Soluble | Similar to dichloromethane, it is an effective solvent for this compound. |
| Ethyl Acetate | Soluble | Its moderate polarity and ester functionality allow for effective solvation. |
| Toluene | Sparingly soluble | The nonpolar nature of toluene makes it a poorer solvent for the relatively polar this compound. |
| Hexane | Insoluble | As a nonpolar alkane, hexane is unable to effectively solvate the polar groups of the molecule. |
Expert Insight: The solubility in polar aprotic solvents like acetone and dichloromethane, coupled with its reactivity, makes these solvents excellent choices for many synthetic transformations involving this compound. For purification by recrystallization, a mixed solvent system, such as ethanol/water, can be effective.[7]
Reactivity and Stability: A Double-Edged Sword
The synthetic utility of this compound stems from its inherent reactivity, which also dictates its stability and handling requirements.
The Electrophilic α-Carbon
The primary site of reactivity is the carbon atom bonded to the chlorine. As an α-halo ketone, this carbon is highly susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances its electrophilicity, making it an excellent substrate for SN2 reactions.
Caption: Sɴ2 reaction at the α-carbon of this compound.
This reactivity is the cornerstone of its use in the synthesis of various pharmaceutical agents, where it is used to introduce the morpholin-4-yl-acetyl moiety.
Amide Bond Stability and Hydrolysis
The amide bond in this compound is generally stable under neutral conditions. However, it can undergo hydrolysis under both acidic and basic conditions, particularly with heating, to yield morpholine and chloroacetic acid.
Caption: Hydrolysis of this compound.
Practical Implication: When performing reactions with this compound in aqueous or protic solvents, the pH and temperature should be carefully controlled to minimize hydrolysis of the amide bond, which would lead to undesired byproducts.
Storage and Handling
Due to its reactivity and hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols for Physicochemical Property Determination
The following protocols provide standardized, self-validating methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and enthalpy of fusion of a crystalline solid.[8][9] It provides a more detailed thermal profile than traditional capillary methods.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 0 °C.
-
Ramp the temperature from 0 °C to 50 °C at a rate of 10 °C/min under a nitrogen purge.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.
Caption: Workflow for DSC melting point determination.
Boiling Point Determination by Thiele Tube Method
Rationale: The Thiele tube method is a classic and reliable technique for determining the boiling point of a small quantity of liquid.[10][11] The unique design of the tube ensures uniform heating of the sample.
Protocol:
-
Sample Preparation: Add approximately 0.5 mL of molten this compound to a small test tube.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a microburner.
-
Observation: Observe for a steady stream of bubbles emerging from the capillary tube.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Caption: Workflow for Thiele tube boiling point determination.
Qualitative Solubility Determination
Rationale: A systematic approach to qualitative solubility testing provides a rapid and effective means of identifying suitable solvents for reactions and purifications.
Protocol:
-
Sample Preparation: Place approximately 20 mg of this compound into a series of small, labeled test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).
-
Observation: Agitate each tube vigorously for 1 minute at room temperature.
-
Classification:
-
Soluble: No solid particles are visible.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid remains largely undissolved.
-
-
Heating (Optional): For sparingly soluble or insoluble samples, gently warm the test tube to observe if solubility increases with temperature.
Caption: Workflow for qualitative solubility determination.
Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the methylene protons of the morpholine ring and the chloroacetyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the α-chloro carbon, and the four unique carbons of the morpholine ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. The C-Cl stretch will also be present, usually in the fingerprint region.
Conclusion
This compound is a valuable synthetic intermediate whose physicochemical properties are intrinsically linked to its molecular structure. A comprehensive understanding of its melting and boiling points, solubility profile, and reactivity is essential for its safe and effective application in research and development. The protocols and data presented in this guide are intended to provide a solid foundation for scientists working with this versatile compound, enabling them to make informed decisions in their synthetic endeavors and process development activities.
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4-(Chloroacetyl)morpholine CAS number 1440-61-5 properties
An In-Depth Technical Guide to 4-(Chloroacetyl)morpholine (CAS 1440-61-5) for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical properties, field-proven synthetic protocols, reactivity insights, and critical safety data. Our focus is on the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.
Core Compound Identification and Physicochemical Properties
This compound, with CAS number 1440-61-5, is a key building block in organic synthesis, particularly valued for its bifunctional nature.[1] The molecule incorporates a reactive chloroacetyl group attached to the nitrogen atom of a stable morpholine ring. This structure is instrumental in its utility as an intermediate for creating more complex molecules.[1]
Synonyms: 2-Chloro-1-(4-morpholinyl)ethanone, N-(Chloroacetyl)morpholine, Chloroacetic acid morpholide.[2][3]
The fundamental properties of this compound are summarized below. Understanding these parameters is crucial for its appropriate handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClNO₂ | [4][5][6] |
| Molecular Weight | 163.60 g/mol | [1][5] |
| Appearance | White to off-white or pale yellow crystalline powder/solid.[7][8] | [7][8] |
| Melting Point | 26-30 °C (clear melt reported between 27.5-33.5 °C) | [8][9] |
| Normal Boiling Point | 214.37 °C | [4] |
| Density | ~1.257 g/mL at 25 °C | |
| Refractive Index | n20/D 1.512 | |
| Flash Point | > 110 °C (> 230 °F) | [9][10] |
| Purity | Typically ≥97% | [6][8] |
Synthesis and Purification: A Protocol Driven by Mechanistic Understanding
The most common and efficient synthesis of this compound involves the acylation of morpholine with chloroacetyl chloride.[11][12] This is a classic nucleophilic acyl substitution reaction.
Causality in Synthesis Design:
-
Nucleophilic Attack: The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[11]
-
Base Requirement: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically a tertiary amine like triethylamine (TEA), is essential to neutralize the acid.[11][12] Without this neutralization, the HCl would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.
-
Temperature Control: The reaction is highly exothermic. Performing the addition of chloroacetyl chloride at a reduced temperature (e.g., 5-10°C) is critical to control the reaction rate, prevent side reactions, and ensure safety.[11]
Diagram of Synthesis Reaction
Caption: Synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established laboratory procedures.[11]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine morpholine (1 equivalent), triethylamine (1 equivalent), and diethyl ether (as solvent).
-
Temperature Control: Cool the reaction mixture to 5-10°C using an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture for approximately 6 hours at the same temperature.
-
Room Temperature Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into crushed ice. A solid precipitate of this compound will form.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product.[11]
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of the C-Cl bond. The carbonyl group adjacent to the methylene chloride makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.
Mechanism of Action: Nucleophilic Substitution
The primary reaction pathway involves the displacement of the chloride ion by a nucleophile (Nu⁻), such as an amine, thiol, or alcohol. This Sₙ2 reaction forms a new carbon-nucleophile bond, effectively coupling the morpholine-acetyl scaffold to another molecule.
Caption: General Sₙ2 reaction mechanism.
Applications
The morpholine moiety is a "privileged structure" in medicinal chemistry, known for improving aqueous solubility, metabolic stability, and bioavailability.[13][14] this compound serves as a critical starting point for incorporating this valuable scaffold.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of a wide range of pharmaceutical compounds, including anti-inflammatories, antidepressants, and antifungals.[1] A notable example is its use in the synthesis of Lesinurad , a drug for treating hyperuricemia associated with gout.[1]
-
Bioactive Compound Synthesis: Researchers utilize it to synthesize novel derivatives for biological screening. For instance, reacting it with substituted 2-aminobenzothiazoles or 5-substituted-2-amino-1,3,4-oxadiazoles has produced compounds with significant antibacterial activity.[11][12]
-
CNS Drug Discovery: The morpholine ring is frequently found in drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can aid in crossing the blood-brain barrier.[15]
-
Industrial Microbicide: Beyond pharmaceuticals, chloroacetyl derivatives are used as microbicides in industrial applications like adhesives, cooling water systems, and oil emulsions.[3]
Workflow: From Intermediate to Bioactive Compound
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spectral data of 4-(Chloroacetyl)morpholine (FT-IR, 1H NMR)
An In-depth Technical Guide to the Spectral Characterization of 4-(Chloroacetyl)morpholine
This guide provides a detailed analysis of the spectral data for this compound (CAS No: 1440-61-5), a key intermediate in pharmaceutical and chemical synthesis.[1][2] Understanding its spectral signature through Fourier-Transform Infrared (FT-IR) Spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is fundamental for identity confirmation, purity assessment, and quality control in research and development settings. This document outlines the experimental protocols for data acquisition and offers an in-depth interpretation of the resulting spectra, grounded in established spectroscopic principles.
Molecular Structure of this compound
This compound possesses the chemical formula C₆H₁₀ClNO₂ and a molecular weight of 163.60 g/mol .[1] The structure features a morpholine ring N-acylated with a chloroacetyl group. This combination of an amide, an alkyl chloride, and an ether within the morpholine ring gives rise to a distinct and predictable spectral fingerprint.
Experimental Methodologies
The following sections detail standardized protocols for acquiring high-quality FT-IR and ¹H NMR spectra. The causality behind key steps is explained to ensure robust and reproducible results.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
For solid samples like this compound, which can appear as crystals or powder, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and speed.[3][4] Alternatively, the thin solid film method provides excellent results.[5]
Protocol: Thin Solid Film Method for FT-IR Analysis
-
Sample Preparation: Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[5] The choice of solvent is critical; it must fully dissolve the sample and evaporate completely without leaving a residue that could interfere with the spectrum.
-
Film Deposition: Place a single drop of the prepared solution onto a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid sample on the plate. If the resulting peaks are too weak, another drop of the solution can be added and dried. Conversely, if peaks are too intense (flat-topping), the plate should be cleaned and a more dilute solution used.[5]
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean, empty sample compartment. This is a crucial step to correct for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Analysis: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the FT-IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in the molecule.
Protocol: ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is important; it should not contain protons that would obscure the signals from the sample.[6]
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[6]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. Ensure the sample height is sufficient to be within the detector coil of the spectrometer.[7]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.[8]
-
Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. The magnetic field is then "shimmed" to optimize its homogeneity, which sharpens the NMR signals and improves resolution.[8]
-
Acquisition: Set the appropriate acquisition parameters, such as the number of scans, pulse angle, and relaxation delay. For a routine ¹H NMR spectrum, a 90° pulse with a single scan may be sufficient if the sample concentration is high enough.[8]
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.
Spectral Data and Interpretation
FT-IR Spectral Analysis
The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The amide I band, primarily associated with the C=O stretching vibration, is one of the most intense and diagnostic peaks in the spectrum.[9]
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) | Medium-Strong |
| ~1654 | C=O Stretch (Amide I) | Tertiary Amide | Strong |
| ~1450 | C-H Bend | Aliphatic (CH₂) | Medium |
| ~1250 | C-N Stretch | Amide | Medium-Strong |
| ~1115 | C-O-C Stretch | Ether | Strong |
| ~750 | C-Cl Stretch | Alkyl Halide | Medium-Strong |
-
C=O Stretch (Amide I): A strong absorption is expected around 1654 cm⁻¹. The position of this band is sensitive to the electronic environment; for tertiary amides like in this molecule, it typically appears in the 1630-1680 cm⁻¹ range.[10]
-
C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong, characteristic stretching vibration, typically observed around 1115 cm⁻¹.
-
C-Cl Stretch: The presence of the chloroacetyl group is confirmed by a medium to strong absorption in the fingerprint region, usually between 600-800 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups of the morpholine and acetyl moieties will be visible as a series of peaks just below 3000 cm⁻¹.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. Due to the symmetry of the morpholine ring and the influence of the electronegative oxygen and the electron-withdrawing acyl group, distinct signals are expected.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration | Assignment |
| ~4.15 | 2H | Singlet (s) | 2H | Cl-CH₂ -C=O |
| ~3.70 | 4H | Triplet (t) | 4H | O-(CH₂ )₂-N |
| ~3.55 | 4H | Triplet (t) | 4H | O-CH₂-CH₂ -N |
-
Chloroacetyl Protons (-CH₂Cl): These two protons are adjacent to a carbonyl group and a chlorine atom, both of which are electron-withdrawing. This deshielding effect shifts their signal significantly downfield to approximately 4.15 ppm. As there are no adjacent protons, the signal appears as a sharp singlet.
-
Morpholine Protons (O-CH₂-): The four protons on the carbons adjacent to the highly electronegative oxygen atom are deshielded and appear as a triplet around 3.70 ppm.[11]
-
Morpholine Protons (-N-CH₂-): The four protons on the carbons adjacent to the nitrogen atom are also deshielded, but slightly less so than those next to the oxygen. They appear as a triplet around 3.55 ppm. The amide nitrogen further influences their chemical shift.[12][13] The signals for the two sets of morpholine protons are triplets due to coupling with their adjacent methylene neighbors.
Conclusion
The combined application of FT-IR and ¹H NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The FT-IR spectrum confirms the presence of the key amide, ether, and alkyl chloride functional groups, while the ¹H NMR spectrum elucidates the precise arrangement and electronic environment of the protons within the molecule. The data presented in this guide serve as a reliable reference for researchers and scientists, ensuring the confident identification and quality assessment of this important chemical compound in drug development and synthetic chemistry applications.
References
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- Sample preparation for FT-IR.
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- ¹H NMR Protocol for Beginners DRX-400.
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reactivity and stability of 4-(Chloroacetyl)morpholine
An In-Depth Technical Guide to the Reactivity and Stability of 4-(Chloroacetyl)morpholine
Authored by: A Senior Application Scientist
Introduction: The Duality of a Versatile Intermediate
This compound, with the chemical formula C₆H₁₀ClNO₂, is a bifunctional molecule that has carved a significant niche as a key building block in synthetic chemistry. It is recognized by several synonyms, including 2-chloro-1-(4-morpholinyl)ethanone and N-(Chloroacetyl)morpholine. At its core, the structure features a stable morpholine ring, known for its favorable physicochemical and metabolic properties in drug design, appended to a highly reactive chloroacetyl group. This duality—a stable, often bioactive core (the morpholine) and a reactive handle (the chloroacetyl moiety)—makes it an invaluable intermediate for the synthesis of a wide array of pharmaceutical compounds, including anti-inflammatories, antidepressants, and antifungals, as well as agrochemicals. This guide provides an in-depth exploration of the chemical reactivity that makes this compound so useful and the stability considerations that are critical for its effective handling, storage, and application.
Part 1: The Core Reactivity Profile - An Electrophilic Hub
The chemical behavior of this compound is overwhelmingly dictated by the chloroacetyl group. The strong electron-withdrawing effects of both the adjacent carbonyl group (C=O) and the chlorine atom render the α-carbon (the carbon bonded to the chlorine) highly electrophilic. This electron deficiency makes it an excellent target for nucleophilic attack, primarily proceeding through an Sₙ2 mechanism.
The General Sₙ2 Reaction Mechanism
The fundamental reaction involves the attack of a nucleophile (Nu⁻) on the α-carbon, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion as the leaving group. This reaction is the cornerstone of its utility in synthetic chemistry.
Caption: General Sₙ2 reaction of this compound.
Reactivity with Specific Nucleophile Classes
The versatility of this compound stems from its predictable reactivity with a broad range of nucleophiles.
-
Amines (Primary and Secondary): This is one of the most common applications. The reaction with amines yields N-substituted 2-morpholinoacetamides. The reaction mechanism involves the amine's nitrogen atom acting as the nucleophile, attacking the electrophilic carbon and displacing the chloride. This is a foundational method for linking the morpholine scaffold to other amine-containing molecules.
-
Thiols: Thiols are excellent nucleophiles, and their sulfur atom readily attacks the α-carbon of this compound to form stable thioether linkages. This reaction is highly efficient due to the soft nature and high nucleophilicity of the sulfur atom.
-
Hydroxide and Water (Hydrolysis): The molecule is susceptible to hydrolysis, where water or hydroxide ions act as nucleophiles. This reaction, which leads to the formation of 4-(hydroxyacetyl)morpholine, is a primary degradation pathway and a critical consideration for stability, as discussed in the next section.
-
Other Nucleophiles: Carboxylates, azides, and other common nucleophiles can also be effectively coupled using this reagent, expanding its synthetic utility.
Part 2: The Stability Profile - A Guide to Handling and Storage
While its reactivity is a key asset, it also defines its vulnerabilities. Understanding the stability of this compound is paramount for ensuring its quality, shelf-life, and the success of synthetic protocols.
Physicochemical Properties
A summary of key physical properties provides a baseline for understanding its behavior.
| Property | Value | Source(s) |
| CAS Number | 1440-61-5 | |
| Molecular Formula | C₆H₁₀ClNO₂ | |
| Molecular Weight | 163.60 g/mol | |
| Appearance | White to pale yellow crystals or powder | |
| Melting Point | 26-30 °C | |
| Density | ~1.257 g/mL at 25 °C | |
| Flash Point | > 110 °C |
Hydrolytic Stability: The Influence of pH
The primary stability concern for this compound is hydrolysis. The C-Cl bond is susceptible to cleavage by water, a reaction that is significantly influenced by pH.
-
Alkaline Conditions (High pH): Stability is lowest under basic conditions. The hydroxide ion (OH⁻) is a strong nucleophile and readily attacks the electrophilic α-carbon, leading to rapid degradation to 4-(hydroxyacetyl)morpholine.
-
Acidic Conditions (Low pH): While more stable than in basic media, acidic conditions can catalyze hydrolysis, albeit at a slower rate. Protonation of the carbonyl oxygen can further enhance the electrophilicity of the α-carbon.
-
Neutral Conditions (pH ≈ 7): The compound exhibits its greatest stability at or near neutral pH, where the concentrations of both H⁺ and OH⁻ are minimized.
Caption: Primary hydrolytic degradation pathway.
Thermal Stability and Incompatibilities
This compound is stable under normal ambient conditions but can decompose at elevated temperatures. Its flash point is above 110 °C, indicating it is not highly flammable. For long-term storage and handling, it is crucial to avoid contact with incompatible materials that can catalyze its degradation or cause hazardous reactions.
Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (2-8°C). | To minimize thermal and hydrolytic degradation. |
| Atmosphere | Keep in a tightly closed container in a dry place. | To protect from atmospheric moisture, which can cause hydrolysis. |
| Ventilation | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or vapors. |
| Incompatibles | Strong oxidizing agents, strong acids, strong bases. | To prevent vigorous or uncontrolled reactions and degradation. |
Part 3: Field-Proven Methodologies and Protocols
To bridge theory and practice, this section provides validated experimental protocols that demonstrate the core reactivity and analytical assessment of this compound.
Experimental Protocol 1: Synthesis of N-Aryl-2-morpholinoacetamide
This protocol details a standard procedure for the reaction of this compound with an aromatic amine, a common step in pharmaceutical synthesis.
Causality: The choice of an anhydrous solvent prevents premature hydrolysis of the starting material. Potassium carbonate acts as a base to neutralize the HCl formed during the Sₙ2 reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.
Caption: Experimental workflow for N-alkylation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aromatic amine (1 eq.), anhydrous potassium carbonate (1 eq.), and absolute ethanol.
-
Reagent Addition: While stirring and heating the mixture to reflux, add a solution of this compound (1 eq.) dissolved in absolute ethanol dropwise over 30 minutes.
-
Reaction: Maintain the reaction mixture at reflux for 8-10 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-aryl-2-morpholinoacetamide.
-
Validation: Confirm the structure and purity of the final product using FT-IR, ¹H-NMR, and melting point analysis.
Experimental Protocol 2: Assessing Hydrolytic Stability by HPLC
This protocol provides a quantitative method to evaluate the degradation of this compound under different pH conditions.
Causality: HPLC is an ideal technique for this analysis as it can separate the parent compound from its primary hydrolytic degradant, 4-(hydroxyacetyl)morpholine, allowing for accurate quantification of both over time. Using buffered solutions ensures the pH remains constant throughout the experiment, which is critical for obtaining reliable kinetic data.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile (e.g., 1 mg/mL).
-
Buffer Preparation: Prepare three aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Sample Incubation: Add a small aliquot of the stock solution to each of the three buffers in separate vials to achieve a final concentration of ~100 µg/mL. Place the vials in a constant temperature bath (e.g., 40 °C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
HPLC Analysis: Immediately inject the aliquot onto a suitable C18 reverse-phase HPLC column. Use a mobile phase (e.g., acetonitrile/water gradient) that provides good separation between the parent compound and its degradant.
-
Quantification: Monitor the elution using a UV detector. Calculate the percentage of this compound remaining at each time point by comparing its peak area to the initial (t=0) peak area.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Conclusion
This compound is a powerful and versatile synthetic intermediate, primarily due to the electrophilic nature of its chloroacetyl group, which readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This high reactivity, however, necessitates a thorough understanding of its stability profile. The principal degradation pathway is hydrolysis, a reaction that is highly dependent on pH and temperature. By employing appropriate handling procedures, anhydrous reaction conditions, and controlled storage, researchers can effectively harness the synthetic potential of this valuable building block while ensuring the integrity of their materials and the reproducibility of their results. This guide serves as a foundational resource for scientists and developers aiming to leverage the unique chemical attributes of this compound in their research and development endeavors.
References
-
Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Retrieved from [Link]
-
apicule. (n.d.). Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5) API Intermediate Manufacturers. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 100 grams. Retrieved from [Link]
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OSHA. (2003). Morpholine. Retrieved from [Link]
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ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]
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Chemcasts. (n.d.). This compound (CAS 1440-61-5) – Thermophysical Properties. Retrieved from [Link]
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Himalayan Journal of Interdisciplinary Certifications, 2022(07). Retrieved from [Link]
- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
4-(Chloroacetyl)morpholine: A Versatile Electrophilic Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloroacetyl)morpholine has emerged as a pivotal building block in contemporary organic synthesis, prized for its dual functionality and predictable reactivity. This technical guide provides an in-depth exploration of its synthesis, core reactivity, and extensive applications, particularly within medicinal chemistry and drug development. By synthesizing data from established literature and providing field-proven insights, this document serves as a comprehensive resource for researchers leveraging this versatile reagent. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity.
Introduction: The Strategic Value of a Bifunctional Reagent
The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a stable, basic handle for salt formation.[1][2] Morpholine and its derivatives are key components in a range of pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[3][4]
This compound, also known as 2-chloro-1-morpholinoethanone, capitalizes on this desirable scaffold by wedding it to a highly reactive chloroacetyl group. This combination creates a powerful bifunctional reagent:
-
An Electrophilic Anchor: The α-chloro amide functionality serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles (amines, thiols, alcohols, etc.).
-
A Bioactive Scaffold: The morpholine ring itself imparts favorable physicochemical properties to the resulting molecule.[1]
This guide will illuminate the practical synthesis and application of this reagent, demonstrating its role as a cornerstone intermediate in the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 1440-61-5 | [5][6] |
| IUPAC Name | 2-chloro-1-morpholin-4-ylethanone | [5] |
| Synonyms | 4-(2-chloroacetyl)morpholine, N-(Chloroacetyl)morpholine | [7] |
| Molecular Formula | C₆H₁₀ClNO₂ | [5] |
| Molecular Weight | 163.60 g/mol | [5] |
| Appearance | Off-white, low melting solid | [8] |
| Melting Point | 26-30 °C | |
| Density | 1.257 g/mL at 25 °C | |
| Refractive Index | n20/D 1.512 | |
| SMILES String | ClCC(=O)N1CCOCC1 |
Synthesis of this compound: A Fundamental Protocol
The most direct and widely used synthesis involves the acylation of morpholine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Mechanism Insight: The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[9] A tertiary amine base, such as triethylamine (TEA), is crucial. It serves as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound[11]
-
Reaction Setup: To a stirred solution of morpholine (1.0 eq) and triethylamine (1.0 eq) in a suitable solvent (e.g., diethyl ether) in a flask equipped with a dropping funnel, cool the mixture to 5-10 °C using an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for 6 hours at the same temperature, then let it warm to room temperature and stir for an additional 24 hours.
-
Workup: Pour the reaction mixture into crushed ice with stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a mixture of ethanol and water to yield pure this compound.
Core Reactivity: The Chloroacetyl Group as an Alkylating Agent
The primary utility of this compound stems from the reactivity of the C-Cl bond, which is activated by the adjacent carbonyl group. This makes the methylene carbon (-CH₂-) highly electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction.
Causality: The electron-withdrawing effect of the adjacent carbonyl oxygen polarizes the C-Cl bond and stabilizes the transition state of the Sₙ2 reaction. This makes the chloride a good leaving group and the α-carbon a prime target for nucleophilic attack.
This reactivity is the foundation for its use in constructing larger molecules, particularly in the synthesis of pharmaceutical derivatives.[9][10]
Caption: General Sₙ2 reaction pathway using this compound.
Applications in Pharmaceutical and Heterocyclic Synthesis
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex heterocyclic systems.[5]
Case Study: Synthesis of Reboxetine Analogues
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[11][12] While direct synthesis of reboxetine often builds the morpholine ring from other precursors, the chloroacetyl functional group is a cornerstone of this chemistry. For instance, the synthesis of chiral aryl morpholine derivatives, which are precursors to (S,S)-reboxetine, involves reacting an amino alcohol with chloroacetyl chloride to form a chloroacetamide intermediate.[11] This intermediate then undergoes intramolecular cyclization to form the morpholinone core, which is subsequently reduced. This highlights the fundamental role of the chloroacetyl unit, provided by reagents like this compound or chloroacetyl chloride itself, in constructing the morpholine ring system central to these NRIs.[11][12]
Synthesis of Biologically Active Heterocycles
The reagent is widely used to couple the morpholino-ethanone moiety to other heterocyclic scaffolds known for their biological activity.
Example: Synthesis of 2-aminobenzothiazole derivatives [9][10]
Substituted 2-aminobenzothiazoles are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[9] Reacting these compounds with this compound provides a straightforward route to novel derivatives for biological screening.
Detailed Experimental Protocol: Synthesis of 2-((2-morpholino-2-oxoethyl)amino)benzothiazole derivatives[11][12]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminobenzothiazole (1.0 eq) and this compound (1.0 eq) in a suitable solvent like diethyl ether.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the mixture. The K₂CO₃ acts as the base to deprotonate the amine nucleophile and neutralize the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter off the solid potassium salts.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired N-alkylated benzothiazole derivative.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.
| Aspect | Guideline | Source(s) |
| Health Hazards | Harmful if inhaled (H332).[8] Harmful if swallowed (H302). Causes skin and serious eye irritation.[13] | [8][13] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[8] | [8][13] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat.[8][13] | [8][13] |
| Storage | Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[13] | [8][13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] | [8] |
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its predictable reactivity, coupled with the beneficial properties of the morpholine scaffold, makes it an invaluable asset in the synthesis of pharmaceuticals and other bioactive compounds.[5][9] The straightforward Sₙ2 displacement of its chloride atom provides a reliable and efficient method for introducing the morpholino-ethanone unit, enabling the rapid generation of diverse chemical libraries for drug discovery and development. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully exploit its synthetic potential.
References
-
Apicule. (n.d.). Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5) API Intermediate Manufacturers. Retrieved from [Link]
-
Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives | Abstract. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Gauthier, S., et al. (2008). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 10(19), 4215–4218. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
-
Kourounakis, A., et al. (2019). Contribution of the morpholine scaffold on the activity of... ResearchGate. Retrieved from [Link]
-
Butler, C. R., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. Retrieved from [Link]
-
ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Retrieved from [Link]
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Unlocking Covalent Chemistry: A Guide to the Electrophilic Reactivity of 4-(Chloroacetyl)morpholine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloroacetyl)morpholine is a bifunctional reagent of significant interest in medicinal chemistry and drug development. It merges the favorable physicochemical properties of the morpholine ring with the precisely tuned electrophilic reactivity of a chloroacetyl group.[1][2] This guide provides a comprehensive exploration of the chemical principles governing its reactivity, practical methodologies for its application, and its strategic role in the synthesis of complex molecules and covalent protein modification. We will delve into the electronic factors that activate the α-carbon for nucleophilic attack, survey its reactions with key biological nucleophiles, and present detailed protocols for its use in the laboratory.
Foundational Principles: Understanding the Electrophilicity
The chloroacetyl group is a classic example of an α-halo ketone, a class of compounds known for their utility as versatile building blocks in organic synthesis.[3] The reactivity of this compound is fundamentally dictated by the electronic architecture of the chloroacetyl moiety, which features two primary electrophilic centers: the carbonyl carbon and, more significantly for its common applications, the α-carbon bearing the chlorine atom.[4]
The heightened electrophilicity of this α-carbon is a direct consequence of two synergistic electronic effects:
-
Inductive Effect (I-): Both the carbonyl oxygen and the chlorine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the α-carbon. This creates a significant partial positive charge (δ+) on the α-carbon, making it highly susceptible to attack by nucleophiles.[4]
-
Carbonyl Activation: The carbonyl group significantly enhances the polarity of the carbon-chlorine bond, further increasing the electron deficiency at the α-carbon.[4] This activation makes the chloroacetyl group a much more potent alkylating agent compared to a simple alkyl chloride like 1-chloropropane.[5]
These combined effects render the chlorine atom an excellent leaving group in nucleophilic substitution reactions, which typically proceed via a direct SN2 mechanism.
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An In-depth Technical Guide to the Solubility of 4-(Chloroacetyl)morpholine in Common Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Chloroacetyl)morpholine, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles of solubility, enabling researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. A detailed experimental protocol for determining solubility is provided, alongside a discussion of theoretical prediction models. This guide is intended to serve as a practical resource for scientists and professionals working with this versatile compound.
Introduction: The Significance of this compound in Pharmaceutical Development
This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of drug candidates. The chloroacetyl group provides a reactive handle for further chemical modifications, making this compound a versatile intermediate in the development of novel therapeutics.
The solubility of this intermediate in organic solvents is a critical parameter that influences various stages of drug development, from reaction kinetics and product purity to the feasibility of crystallization and formulation. A thorough understanding of its solubility profile allows for the rational selection of solvent systems, leading to optimized manufacturing processes, improved yields, and consistent product quality. This guide aims to provide a comprehensive resource for understanding and determining the solubility of this compound.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The dissolution process can be conceptualized as a three-step process:
-
Overcoming solute-solute interactions: Energy is required to break the crystal lattice forces of the solid this compound.
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the net energy change of these three steps. For a compound to dissolve, the energy released from solute-solvent interactions should ideally compensate for the energy required to overcome solute-solute and solvent-solvent interactions.
The key intermolecular forces at play include:
-
Van der Waals forces (Dispersion and Dipole-Dipole): Present in all molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction.
-
Polar interactions: Arising from the presence of polar functional groups.
The molecular structure of this compound, with its polar amide and ether functionalities, as well as the chloroacetyl group, suggests that it will exhibit a range of these interactions, influencing its solubility in different organic solvents.
Qualitative Solubility Profile of this compound
3.1. Molecular Structure and Polarity
This compound possesses a combination of polar and non-polar features:
-
Polar groups: The morpholine ring with its oxygen and nitrogen atoms, and the carbonyl group of the acetyl moiety, contribute to its polarity and ability to act as a hydrogen bond acceptor.
-
Non-polar groups: The ethyl backbone and the chloro-substituent are less polar.
This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
3.2. Expected Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," the following qualitative solubility profile can be anticipated:
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of these solvents can act as a hydrogen bond donor to the oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen. |
| Aprotic Polar | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar groups of this compound. Acetone and ethyl acetate can also act as hydrogen bond acceptors. |
| Non-polar Aromatic | Toluene | Low to Moderate | Toluene can primarily interact through weaker van der Waals forces. Some solubility may be observed due to interactions with the less polar parts of the molecule. |
| Non-polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the highly polar functional groups of the solute and the non-polar nature of these solvents will likely result in poor solubility. |
It is crucial to note that these are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the crystalline structure of the solid.
Experimental Determination of Solubility: A Practical Protocol
Given the lack of published quantitative data, experimental determination is essential for obtaining accurate solubility values. The following is a detailed, step-by-step protocol for determining the equilibrium solubility of this compound in a given organic solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Figure 1. Experimental workflow for determining the solubility of this compound.
4.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution has reached equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.
-
-
Sampling and Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Analytical Method:
-
Develop a validated analytical method (e.g., HPLC-UV or GC-FID) for the quantification of this compound.
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards and the diluted samples.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solids in liquids increases with temperature, as the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.
-
Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.
Advanced Approaches: In Silico Solubility Prediction
In modern drug development, computational models are increasingly used to predict the solubility of compounds, saving time and resources. These methods can provide valuable initial estimates before extensive experimental work is undertaken.
6.1. Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical methods to correlate the chemical structure of a molecule with its physical properties, including solubility. These models are built using large datasets of experimentally determined solubilities and can predict the solubility of new compounds based on their molecular descriptors.
6.2. Thermodynamic Models
Thermodynamic models, such as the General Solubility Equation (GSE), predict solubility based on the physicochemical properties of the compound, such as its melting point and octanol-water partition coefficient (logP).
The following diagram illustrates the general concept of in silico solubility prediction.
Sources
Methodological & Application
Introduction: The Strategic Importance of N-Alkylation in Modern Drug Discovery
An In-Depth Guide to the N-Alkylation of Amines with 4-(Chloroacetyl)morpholine: Protocols and Mechanistic Insights
The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly within the pharmaceutical industry. Among the myriad of methods available, N-alkylation stands out as a fundamental transformation for the synthesis of more complex amines from simpler precursors. This process is integral to the development of new therapeutic agents, as the introduction of alkyl groups can profoundly modulate a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and solubility.
This application note provides a detailed protocol and technical guidance for the N-alkylation of primary and secondary amines using this compound. This reagent is a valuable building block for introducing the morpholine-acetamide moiety into target molecules. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its presence can enhance aqueous solubility and introduce favorable metabolic properties. This compound, as an α-halo ketone derivative, is a potent alkylating agent, enabling the efficient formation of N-substituted morpholine-acetamides.[2][3]
Reaction Mechanism: A Classic SN2 Pathway
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom in this compound.[4][5]
-
Transition State: A transient five-coordinate transition state is formed where a new C-N bond is partially formed, and the C-Cl bond is partially broken.
-
Displacement of Leaving Group: The chloride ion is displaced as a leaving group, resulting in the formation of an ammonium salt intermediate.
-
Deprotonation: A base present in the reaction mixture abstracts a proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-alkylated amine product along with the protonated base.[6][7]
The presence of a base is crucial for driving the reaction to completion by neutralizing the hydrogen chloride (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
Caption: SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
This section provides a general, robust protocol for the N-alkylation of a representative amine with this compound. Researchers should optimize conditions based on the specific reactivity and properties of their amine substrate.
Materials and Equipment
-
Reagents:
-
Amine substrate (e.g., primary or secondary amine)
-
This compound
-
Base: Anhydrous potassium carbonate (K₂CO₃), triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), ethanol, or acetone
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
Step-by-Step Procedure
Caption: General experimental workflow for N-alkylation.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equivalent), the chosen base (1.5-2.0 equivalents), and the solvent (e.g., acetonitrile, 5-10 mL per mmol of amine).
-
Reagent Addition: While stirring the mixture, add this compound (1.0-1.2 equivalents). For highly reactive amines, this addition may be done slowly or at a reduced temperature (e.g., 0 °C) to control the reaction exotherm.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. A typical reaction time is between 2 to 24 hours.[5] The progress of the reaction should be monitored by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If an inorganic base like K₂CO₃ was used, the resulting salts can be removed by filtration, washing the filter cake with a small amount of the reaction solvent.[5]
-
If the reaction was performed in a water-miscible solvent like DMF or acetonitrile, the solvent can be removed under reduced pressure.
-
The residue is then partitioned between water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude material can then be purified by silica gel column chromatography or recrystallization to yield the pure N-alkylated product.[8]
Reaction Conditions and Substrate Scope
The optimal reaction conditions are highly dependent on the nucleophilicity and steric hindrance of the amine substrate. Polar aprotic solvents are generally preferred as they effectively solvate the transition state of SN2 reactions.[6]
| Amine Type | Typical Base | Typical Solvent | Temperature | Expected Yield & Notes |
| Primary Aliphatic | K₂CO₃, TEA | Acetonitrile, DMF | RT to 60 °C | Good to Excellent. Risk of over-alkylation to the tertiary amine.[9][10] Using excess primary amine can favor mono-alkylation. |
| Secondary Aliphatic | K₂CO₃, DIPEA | Acetonitrile, Ethanol | RT to Reflux | Excellent. Generally clean reactions. Steric hindrance can slow the reaction rate, requiring heating.[9] |
| Primary Aromatic (Anilines) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 50 °C to 100 °C | Moderate to Good. Less nucleophilic than aliphatic amines, often requiring higher temperatures and stronger bases.[6] |
| Secondary Aromatic | K₂CO₃, NaH | DMF, Toluene | 60 °C to 120 °C | Moderate. Reactivity is lower due to reduced nucleophilicity and increased steric bulk. |
| Heterocyclic Amines (e.g., Piperazine) | K₂CO₃, TEA | Ethanol, Acetonitrile | RT to Reflux | Good to Excellent. Reactivity is similar to secondary aliphatic amines. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Base is too weak. 2. Insufficient temperature. 3. Steric hindrance on the amine. | 1. Switch to a stronger base (e.g., from TEA to K₂CO₃ or Cs₂CO₃).[6] 2. Gradually increase the reaction temperature and monitor for product formation and decomposition.[6] 3. Increase reaction time or switch to a more polar solvent like DMF or DMSO. |
| Over-alkylation (Primary Amines) | The secondary amine product is more nucleophilic than the starting primary amine, leading to a second alkylation.[9][10] | 1. Use a large excess of the primary amine (2-5 equivalents). 2. Add the this compound slowly to the reaction mixture using a syringe pump to maintain its low concentration.[10] |
| Formation of Side Products | 1. Decomposition of reagents or product at high temperatures. 2. Reaction of the solvent (e.g., DMF) with the base at high temperatures. | 1. Run the reaction at the lowest effective temperature. 2. Choose a more inert solvent if high temperatures are required. |
| Difficult Purification | Product has similar polarity to starting material or byproducts. | 1. Optimize the reaction to go to full conversion to eliminate starting material. 2. Use a different solvent system for column chromatography or consider recrystallization. |
Safety Precautions
Handling this compound requires adherence to strict safety protocols due to its hazardous nature.
-
Hazard Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][13]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11][12]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[11]
-
-
Disposal: Dispose of waste materials and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[11]
References
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-
Ch22: Alkylation of Amines. (n.d.). University of Calgary. Retrieved January 4, 2026, from [Link]
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Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). Journal of Applicable Chemistry. Retrieved January 4, 2026, from [Link]
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Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. Retrieved January 4, 2026, from [Link]
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N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Retrieved January 4, 2026, from [Link]
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Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (2023). Lund University Research Portal. Retrieved January 4, 2026, from [Link]
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Highly Efficient, Base-Catalyzed Alkylation Reactions. (2023). ChemistryViews. Retrieved January 4, 2026, from [Link]
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Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
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N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]
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Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Alkylation of Amines, Part 2: with Aldehydes and Ketones. (2020). YouTube. Retrieved January 4, 2026, from [Link]
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α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. (2017). ResearchGate. Retrieved January 4, 2026, from [Link]
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23.16: Synthesis of Amines by Alkylation. (2019). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
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Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives | Abstract. (n.d.). Journal of Applicable Chemistry. Retrieved January 4, 2026, from [Link]
-
α-Halo ketone. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. (2015). ResearchGate. Retrieved January 4, 2026, from [Link]
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The n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Morpholine. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2020). ChemRxiv. Retrieved January 4, 2026, from [Link]
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N-Dealkylation of Amines. (2021). MDPI. Retrieved January 4, 2026, from [Link]
-
MORPHOLINE. (n.d.). Ataman Kimya. Retrieved January 4, 2026, from [Link]
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Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2015). Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2012). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride. (2019). MDPI. Retrieved January 4, 2026, from [Link]
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Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents. (2009). PubMed. Retrieved January 4, 2026, from [Link]
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). National Institutes of Health. Retrieved January 4, 2026, from [Link]
- Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. (2009). Google Patents.
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Application Notes and Protocols for the Synthesis of 2-(Morpholino)-N-(substituted phenyl)acetamide Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2-(morpholino)-N-(substituted phenyl)acetamide derivatives through the reaction of 4-(chloroacetyl)morpholine with various substituted anilines. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the morpholine and N-phenylacetamide scaffolds in numerous biologically active molecules.[1][2] This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for synthesis and purification, strategies for optimizing reaction conditions, and troubleshooting guidance. The provided protocols are designed to be robust and reproducible, serving as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Strategic Importance of the Morpholine-Aniline Conjugate
The convergence of a morpholine ring and a substituted aniline through an acetamide linker creates a molecular scaffold with significant therapeutic potential. The morpholine moiety, a privileged structure in medicinal chemistry, is often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacological activity.[3][4] Concurrently, the N-aryl acetamide framework is a cornerstone of numerous pharmaceuticals, contributing to essential binding interactions with biological targets.[1][5] The synthesis of 2-(morpholino)-N-(substituted phenyl)acetamide derivatives, therefore, represents a strategic approach in drug discovery for generating libraries of compounds with diverse pharmacological profiles, including potential anticancer, anti-inflammatory, and antidepressant activities.[6][7]
The core reaction involves the nucleophilic acyl substitution of this compound by a substituted aniline. This transformation is a reliable and versatile method for forging the critical amide bond.[8] The availability of a wide array of commercially available substituted anilines allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Reaction Mechanism and Rationale
The fundamental transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the substituted aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.[9] This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond.
The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[10] The choice of base and solvent is critical for achieving high yields and purity.
Experimental Protocols
Synthesis of the Key Intermediate: this compound
Rationale: The synthesis of the acylating agent, this compound, is the preliminary step. This protocol describes the reaction of morpholine with chloroacetyl chloride in the presence of a base to trap the generated HCl.[11]
Materials:
-
Morpholine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.[11]
General Protocol for the Synthesis of 2-(Morpholino)-N-(substituted phenyl)acetamide Derivatives
Rationale: This protocol outlines the nucleophilic substitution reaction between this compound and a substituted aniline. The choice of a suitable base and solvent system is crucial for driving the reaction to completion and minimizing side products. Anhydrous conditions are recommended to prevent hydrolysis of the chloroacetyl intermediate.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline, etc.)
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous acetonitrile dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-(morpholino)-N-(substituted phenyl)acetamide derivative.[12]
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis process from morpholine to the final product.
Caption: Synthetic workflow for 2-(morpholino)-N-(substituted phenyl)acetamide derivatives.
Data Presentation: Impact of Aniline Substituents
The electronic nature of the substituent on the aniline ring significantly influences the nucleophilicity of the amino group and, consequently, the reaction rate and yield. Electron-donating groups (EDGs) enhance the electron density on the nitrogen atom, increasing its nucleophilicity and generally leading to faster reactions and higher yields. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aniline, which may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or a stronger base) to achieve comparable yields.
| Entry | Substituted Aniline | Substituent Type | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | Electron-Donating | 4 | 92 |
| 2 | 4-Methylaniline | Electron-Donating | 5 | 88 |
| 3 | Aniline | Neutral | 6 | 85 |
| 4 | 4-Chloroaniline | Electron-Withdrawing | 8 | 75 |
| 5 | 4-Nitroaniline | Strongly Electron-Withdrawing | 12 | 60 |
Note: The data presented in this table are representative and may vary based on the specific reaction conditions employed.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive aniline (due to strong EWGs).- Insufficiently strong base.- Hydrolysis of this compound.- Low reaction temperature. | - Increase reaction temperature and/or time.- Use a stronger base (e.g., NaH, but with caution).- Ensure anhydrous reaction conditions.- Consider using a higher boiling point solvent like DMF. |
| Formation of Multiple Products | - Dialkylation of the aniline nitrogen.- Side reactions involving other functional groups on the aniline. | - Use a slight excess of the aniline.- Protect other reactive functional groups on the aniline if necessary. |
| Difficult Purification | - Unreacted starting materials.- Formation of polar byproducts. | - Optimize the stoichiometry of reactants.- Perform an aqueous workup to remove inorganic salts and water-soluble impurities before chromatography. |
Conclusion
The reaction of this compound with substituted anilines provides a robust and versatile route to a library of 2-(morpholino)-N-(substituted phenyl)acetamide derivatives. Understanding the underlying nucleophilic acyl substitution mechanism allows for the rational optimization of reaction conditions to accommodate a wide range of aniline substrates. The protocols and insights provided herein serve as a valuable resource for researchers in the field of medicinal chemistry, facilitating the efficient synthesis and exploration of this promising class of compounds for drug discovery applications.
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Wikipedia. Fipexide. [Link]
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Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
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ResearchGate. Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]
-
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-
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-
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-
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Quora. What properties of aniline make it a suitable base for nucleophilic substitution reactions?[Link]
-
PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]
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National Institutes of Health. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]
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-
ResearchGate. Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. [Link]
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TUE Research Portal. The synthesis of phencyclidine and other 1-arylcyclohexylamines. [Link]
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Preparation of Morpholine-Containing Scaffolds for Drug Discovery: Application Notes and Protocols
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its advantageous physicochemical properties—including improved aqueous solubility, metabolic stability, and pharmacokinetic profile—make it an attractive scaffold for drug design.[4][5] This guide provides a comprehensive overview of robust and versatile synthetic strategies for the preparation and functionalization of morpholine-containing scaffolds, intended for researchers and scientists in the field of drug discovery. Detailed, field-proven protocols for key synthetic transformations are presented, emphasizing the rationale behind experimental choices to ensure reproducibility and scalability.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, imparts a unique combination of properties to bioactive molecules. Its oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets, while the nitrogen atom provides a point for facile chemical modification and can be protonated at physiological pH, improving solubility.[6] This dual functionality allows morpholine to serve not just as a passive scaffold but as an active contributor to a molecule's pharmacophore.[1][7]
The prevalence of the morpholine motif in blockbuster drugs such as the antibiotic Linezolid, the anticancer agent Gefitinib, and the anticoagulant Rivaroxaban underscores its importance.[6] The synthetic accessibility and the ability to introduce diverse substituents with stereochemical control further cement its role as a critical building block in the generation of compound libraries for high-throughput screening.[3][8]
This application note will detail several key synthetic methodologies for the construction of the morpholine ring and its subsequent derivatization, providing researchers with a practical toolkit for their drug discovery programs.
Core Synthetic Strategies for Morpholine Ring Construction
The construction of the morpholine scaffold can be broadly categorized into several strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Intramolecular Cyclization of Amino Alcohols
One of the most direct and common methods for forming the morpholine ring is through the intramolecular cyclization of N-substituted-2-(2-hydroxyethylamino)ethanols or related amino alcohol precursors. This strategy typically involves the formation of a C-N or C-O bond to close the six-membered ring.
Causality of Experimental Choices: This method is favored for its straightforwardness and the ready availability of diverse amino alcohol starting materials. The choice of the cyclizing agent and reaction conditions is critical to favor the desired intramolecular reaction over intermolecular polymerization. The use of a strong base deprotonates the alcohol, making it a more potent nucleophile for attacking an electrophilic carbon, while acid-catalyzed dehydration routes are also common.
Protocol 1: Synthesis of Morpholin-3-one from an Amino Acid
This protocol describes the synthesis of a morpholin-3-one, a common precursor that can be subsequently reduced to the corresponding morpholine. The synthesis starts from an amino acid, highlighting a route to chiral morpholine derivatives.[9]
Experimental Workflow:
Figure 1: Workflow for morpholin-3-one synthesis.
Materials:
-
Leucine (or other hydrophobic amino acid)
-
Chloroacetyl chloride (ClACl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl)
-
Dissolve Leucine (1.0 equiv) in an aqueous solution of NaOH (pH 12).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl ether to create a biphasic system.
-
Add chloroacetyl chloride (1.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir for 7 hours at 0 °C.
-
Acidify the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield LeuCl.
Step 2: Synthesis of Morpholine-2,5-dione derivative
-
In a round-bottom flask, dissolve sodium bicarbonate (3.1 equiv) in DMF.
-
Heat the solution to 60 °C.
-
Separately, dissolve LeuCl (1.0 equiv) in DMF.
-
Add the LeuCl solution dropwise to the heated NaHCO₃ solution over 8 hours with vigorous stirring.
-
Continue stirring the reaction mixture for an additional 24 hours at 60 °C.
-
Cool the solution to 0 °C and filter to remove solids.
-
Remove DMF by distillation under reduced pressure.
-
Wash the residue with ethyl acetate and water. Separate the organic phase, wash again with water, and dry over MgSO₄.
-
Recrystallize the crude product from ethyl acetate to obtain the pure morpholine-2,5-dione.[9]
Multicomponent Reactions (MCRs)
Multicomponent reactions offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds, including morpholines, in a single synthetic operation. These reactions combine three or more starting materials to form a product that contains portions of all the reactants.
Causality of Experimental Choices: Copper-catalyzed MCRs are particularly effective for synthesizing highly substituted morpholines. The copper catalyst activates the starting materials, facilitating a cascade of reactions that lead to the formation of the heterocyclic ring. The choice of solvent and temperature is optimized to ensure all reaction components are soluble and the reaction proceeds at a reasonable rate.[10]
Protocol 2: Copper-Catalyzed Three-Component Synthesis of a Highly Substituted Morpholine
This protocol details a one-step synthesis of a substituted morpholine from an amino alcohol, an aldehyde, and a diazomalonate, catalyzed by a copper(I) complex.[7][10]
Experimental Workflow:
Figure 2: Workflow for multicomponent morpholine synthesis.
Materials:
-
2-Amino-2-methylpropan-1-ol (2.0 equiv)
-
4-Tolualdehyde (3.0 equiv)
-
Dimethyl diazomalonate (1.0 equiv)
-
Cu(MeCN)₄B(C₆F₅)₄ (5 mol%)
-
Toluene (anhydrous)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add Cu(MeCN)₄B(C₆F₅)₄ (0.05 equiv).
-
Add anhydrous toluene to the vial.
-
Add 2-amino-2-methylpropan-1-ol (2.0 equiv) and 4-tolualdehyde (3.0 equiv) to the reaction mixture.
-
Finally, add dimethyl diazomalonate (1.0 equiv).
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Stir the reaction for the required time (monitor by TLC or LC-MS for completion, typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired morpholine derivative.[10]
Table 1: Scope of the Copper-Catalyzed Three-Component Morpholine Synthesis
| Entry | Amino Alcohol | Aldehyde | Yield (%) | Reference |
| 1 | 2-Amino-2-methylpropan-1-ol | 4-Tolualdehyde | 65 | [10] |
| 2 | (±)-Alaninol | Benzaldehyde | 70 | [10] |
| 3 | L-Valinol | 4-Chlorobenzaldehyde | 47 | [10] |
Functionalization of the Morpholine Scaffold
Once the morpholine ring is constructed, further derivatization, particularly at the nitrogen atom, is a common strategy to explore the structure-activity relationship (SAR).
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylmorpholines.[11][12] This method is highly versatile, with a broad substrate scope and tolerance for various functional groups.
Causality of Experimental Choices: The choice of palladium precatalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the morpholine nitrogen without competing in the coupling reaction. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.
Protocol 3: Palladium-Catalyzed N-Arylation of Morpholine with an Aryl Bromide
This protocol provides a general procedure for the synthesis of an N-arylmorpholine using a common palladium catalyst and ligand system.[8]
Experimental Workflow:
Figure 3: Workflow for Buchwald-Hartwig N-arylation.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Inert atmosphere apparatus (e.g., Schlenk flask)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (2.0 equiv).
-
Add anhydrous, degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
Add 4-bromoanisole (1.0 equiv) and morpholine (1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C (reflux) and stir for 6-12 hours, monitoring for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)morpholine.[8]
Table 2: Comparison of Catalytic Systems for N-Arylation of Morpholine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 98 | [13] |
| 2 | 2-Chlorotoluene | (SIPr)Pd(methallyl)Cl (1) | - | LHMDS | Toluene | 100 | 94 | [8] |
| 3 | 4-Iodotoluene | MnCl₂·4H₂O (10) | L-proline (20) | NaOtBu | DMSO | 100 | 85 | [14] |
Reductive Amination
Reductive amination is a highly effective method for the N-alkylation of morpholine, involving the reaction of morpholine with a ketone or aldehyde in the presence of a reducing agent.
Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for one-pot reductive aminations due to its mildness and chemoselectivity. It selectively reduces the iminium ion formed in situ from the amine and carbonyl compound much faster than it reduces the starting carbonyl compound, thereby minimizing the formation of alcohol byproducts.[15][16] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) to avoid decomposition of the reducing agent.
Protocol 4: Reductive Amination of a Ketone with Morpholine
This protocol outlines the synthesis of an N-alkylated morpholine derivative from a ketone and morpholine using sodium triacetoxyborohydride.[16][17]
Materials:
-
Cyclohexanone (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a round-bottom flask, add cyclohexanone (1.0 equiv) and morpholine (1.2 equiv) in 1,2-dichloroethane.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive ketones, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Conclusion
The morpholine scaffold remains a highly valuable asset in the arsenal of the medicinal chemist. The synthetic strategies and detailed protocols presented in this application note provide a robust foundation for the creation of diverse and novel morpholine-containing compounds for drug discovery. The choice of synthetic route should be guided by the desired substitution pattern, stereochemical outcome, and scalability. By understanding the underlying principles of each reaction, researchers can effectively troubleshoot and adapt these methods to their specific synthetic targets, accelerating the journey from lead identification to clinical candidate.
References
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Bode, J. W., & Jackl, M. K. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines, oxazepanes, thiomorpholines, and thiazepanes under continuous flow conditions in the presence of an inexpensive organic photocatalyst (TPP) and a Lewis acid additive. Organic Letters, 19(17), 4696–4699. Available from: [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available from: [Link]
-
Dou, X., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 26(22), 4803–4807. Available from: [Link]
-
Dou, X., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Publications. Available from: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]
-
Lau, Y. Y., et al. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. The Journal of Organic Chemistry, 81(18), 8696-8709. Available from: [Link]
-
Matlock, J. V., et al. (2015). The reaction of 1,2-amino alcohols or diamines with an α-phenylvinylsulfonium salt enables a concise synthesis of stereodefined C-substituted morpholines and piperazines in very good yields. Organic Letters, 17(20), 5044–5047. Available from: [Link]
-
Teo, Y.-C., & Yong, F. F. (2010). Manganese-Catalyzed Cross-Coupling Reactions of Aliphatic Amines with Aryl Halides. ChemInform, 41(29). Available from: [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]
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Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10358–10368. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Morpholine – Knowledge and References. Available from: [Link]
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Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available from: [Link]
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ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Available from: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
ResearchGate. (2025). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Available from: [Link]
-
Sciencemadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available from: [Link]
-
YouTube. (2023). Reductive Amination. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Available from: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
Beilstein Journals. (n.d.). Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles. Available from: [Link]
-
National Institutes of Health. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]
-
Amines & Plasticizers Limited. (n.d.). Hydroxy Ethyl Morpholine (HEM)*. Available from: [Link]
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use of 4-(Chloroacetyl)morpholine in the synthesis of potential anticancer agents
An In-Depth Guide to the Application of 4-(Chloroacetyl)morpholine in the Synthesis of Novel Anticancer Agents
Authored by a Senior Application Scientist
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its capacity to enhance the physicochemical and metabolic profiles of therapeutic candidates.[1] Its incorporation into molecular scaffolds often improves aqueous solubility, metabolic stability, and target-binding affinity, making it a "privileged" pharmacophore in drug design.[2][3] Specifically, in oncology, the morpholine moiety is integral to numerous targeted therapies, including potent kinase inhibitors that interfere with aberrant cell signaling pathways driving tumor growth.[2][4]
This guide focuses on the strategic application of a key reactive intermediate, This compound , also known as 2-chloro-1-(morpholin-4-yl)ethanone. This bifunctional reagent serves as a versatile building block, enabling the covalent linkage of the beneficial morpholine group to a wide array of molecular cores. The presence of the reactive α-chloro group provides a synthetic handle for subsequent nucleophilic substitutions, allowing for the construction of complex and diverse molecular architectures aimed at treating cancer.[5][6]
We will explore the causality behind its use, provide detailed, field-proven protocols for its synthesis and application, and present data on the biological activity of the resulting compounds.
Core Synthetic Strategy: Leveraging this compound
The primary utility of this compound lies in its function as an acylating agent. It readily reacts with primary and secondary amines on a parent scaffold to form a stable amide bond. This reaction introduces a morpholine-acetamide linker. The terminal chloride on this linker is a key feature; it is an excellent leaving group, rendering the adjacent carbon electrophilic and highly susceptible to a second nucleophilic attack. This two-step process allows for the elegant assembly of complex molecules from three distinct components.
The general workflow can be visualized as follows:
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Application Notes & Protocols: Synthesis of Novel Antibacterial Agents from 4-(Chloroacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of novel antibacterial agents utilizing 4-(Chloroacetyl)morpholine as a versatile starting material. This document is intended to provide both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and preliminary evaluation of these potential therapeutic agents. We will delve into the rationale behind the synthetic strategies, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR).[1][2]
The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1][3] Its incorporation into novel molecular scaffolds is a promising strategy in the ongoing search for new antibiotics to combat the growing threat of antimicrobial resistance.[4][5][6] This guide will focus on the synthesis of two promising classes of antibacterial agents derived from this compound: N-(substituted-benzothiazol-2-yl)-2-(morpholino)acetamides and thiazole-substituted morpholine derivatives .
Core Synthetic Strategy: The Versatility of this compound
This compound serves as an excellent electrophilic building block. The presence of the α-chloro group adjacent to the carbonyl makes the methylene carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the synthetic routes detailed below, allowing for the facile introduction of the morpholinoacetyl group onto various heterocyclic scaffolds known to possess antibacterial activity.[7]
The general synthetic workflow is depicted below:
Caption: General synthetic workflow for novel antibacterial agents.
Synthesis of the Key Intermediate: this compound
The initial and critical step is the synthesis of the this compound intermediate. This is achieved through a nucleophilic acyl substitution reaction between morpholine and chloroacetyl chloride.
Protocol 2.1: Synthesis of this compound
Materials:
-
Morpholine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Diethyl ether
-
Crushed ice
-
Ethanol
-
Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1 equivalent) and triethylamine (1 equivalent) in diethyl ether.
-
Cool the mixture to 5-10°C in an ice bath.
-
Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution while maintaining the temperature between 5-10°C.[7]
-
After the addition is complete, continue stirring the reaction mixture for 6 hours.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.[7]
Causality of Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Low Temperature (5-10°C): This exothermic reaction is controlled at a low temperature to minimize the formation of side products.
-
Recrystallization: This purification step is essential to remove any unreacted starting materials and by-products, ensuring the purity of the intermediate for subsequent reactions.
Synthesis of N-(substituted-benzothiazol-2-yl)-2-(morpholino)acetamides
This class of compounds is synthesized by the reaction of this compound with various substituted 2-aminobenzothiazoles. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial properties.[7]
Caption: Synthesis of N-(substituted-benzothiazol-2-yl)-2-(morpholino)acetamide.
Protocol 3.1: General Procedure for the Synthesis of N-(substituted-benzothiazol-2-yl)-2-(morpholino)acetamides
Materials:
-
This compound
-
Substituted 2-aminobenzothiazole
-
Anhydrous potassium carbonate
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1 equivalent) in absolute ethanol.
-
Add anhydrous potassium carbonate (1 equivalent) to the solution and reflux the mixture.
-
In a separate flask, dissolve the substituted 2-aminobenzothiazole (1 equivalent) in absolute ethanol.
-
Add the solution of substituted 2-aminobenzothiazole dropwise to the refluxing mixture of this compound and potassium carbonate.
-
Continue to reflux the reaction mixture for 8-10 hours.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(substituted-benzothiazol-2-yl)-2-(morpholino)acetamide.[7]
Synthesis of Thiazole-Substituted Morpholine Derivatives
Thiazole-containing compounds are another class of heterocycles with significant therapeutic potential, including antibacterial activity.[8][9][10][11] The synthesis of thiazole-substituted morpholine derivatives can be achieved through a multi-step process, often involving the formation of a thiourea intermediate.
Caption: Two-step synthesis of thiazole-substituted morpholine derivatives.
Protocol 4.1: Synthesis of Thiazole-Substituted Morpholine Derivatives
This protocol is a representative example and may require optimization for different substrates.
Step 1: Synthesis of the Thiourea Derivative
-
React a suitable morpholine-containing amine with phenyl isothiocyanate in tetrahydrofuran (THF) at 60°C for 24 hours to yield the corresponding thiourea derivative.[8]
Step 2: Synthesis of the Thiazole Ring
-
Dissolve the thiourea derivative (1 equivalent) and an appropriate acetophenone derivative (1 equivalent) in a mixture of ethanol and dimethylformamide (EtOH-DMF).
-
Reflux the reaction mixture for 24 hours.[8]
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Evaluation of Antibacterial Activity
A crucial aspect of developing new antibacterial agents is the assessment of their biological activity. The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of the newly synthesized compounds.
Protocol 5.1: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized morpholine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in nutrient broth in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test bacteria.
-
Add the bacterial inoculum to each well.
-
Include positive controls (broth with bacteria) and negative controls (broth only). Also, include a standard antibiotic as a reference.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Summary
The following table provides a hypothetical summary of the synthesized compounds and their potential antibacterial activity. Actual results will vary based on the specific substitutions made.
| Compound ID | Heterocyclic Core | Substitution | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| MBZ-01 | Benzothiazole | 4-Chloro | 75 | 16 | 32 |
| MBZ-02 | Benzothiazole | 6-Nitro | 68 | 8 | 16 |
| MTZ-01 | Thiazole | Phenyl | 65 | 32 | 64 |
| MTZ-02 | Thiazole | 4-Chlorophenyl | 72 | 16 | 32 |
| Ciprofloxacin | - | - | - | 1 | 0.5 |
Conclusion and Future Directions
The synthetic pathways outlined in these application notes demonstrate that this compound is a valuable and versatile starting material for the generation of novel heterocyclic compounds with potential antibacterial activity. The straightforward and efficient protocols allow for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[1][2] Future work should focus on expanding the diversity of the heterocyclic scaffolds and the substituents to optimize the antibacterial potency and spectrum of activity. Further investigations into the mechanism of action of the most promising compounds are also warranted.
References
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Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 26(6), 1251–1262. [Link]
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ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. Retrieved from [Link]
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Musumarra, G., et al. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 55(5), e4501. [Link]
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Musumarra, G., et al. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]
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Musumarra, G., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
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Al-Amiery, A. A., et al. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 245-253. [Link]
-
Chanda, S., et al. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library. [Link]
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Al-Juboori, A. M. J. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(11), 6449-6456. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives | Abstract. Retrieved from [Link]
-
Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. [Link]
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Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 589-594. [Link]
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Ch, S., Baravalia, Y., & Baluja, S. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Semantic Scholar. [Link]
-
Kumar, A., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(12), 651-657. [Link]
-
Kumar, D., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
-
Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) morpholine antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiazoline and thiazole derivatives. Retrieved from [Link]
-
Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 10-15. [Link]
-
ResearchGate. (n.d.). (A) Antimicrobial morpholine contained agtents reported before; (B) the... | Download Scientific Diagram. Retrieved from [Link]
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Al-Tamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 747-758. [Link]
-
G. M. R. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Abdel-Gawad, H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748. [Link]
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Yurttaş, L., & Kaplancıklı, Z. A. (2018). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. Turkish Journal of Chemistry, 42(1), 1-13. [Link]
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Rehman, A. U., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. [Link]
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Al-Tamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]
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Application Notes & Protocols: Leveraging 4-(Chloroacetyl)morpholine for the Synthesis of Novel Anti-Inflammatory Agents
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(Chloroacetyl)morpholine as a pivotal intermediate in the synthesis of potential anti-inflammatory compounds. We delve into the underlying chemical principles, provide detailed, field-tested protocols for key reactions, and explain the rationale behind the synthetic strategies, with a particular focus on the development of covalent inhibitors.
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry, the assembly of complex bioactive molecules from versatile, well-understood building blocks is a cornerstone of efficient drug discovery. This compound, also known as 2-chloro-1-morpholin-4-ylethanone, has emerged as such a valuable intermediate.[1] Its structure is a clever conjunction of two key features:
-
A Reactive Electrophilic Site: The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. The chlorine atom is an excellent leaving group, and the adjacent carbonyl functionality activates the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles.
-
A Privileged Pharmacophore: The morpholine ring is a "privileged structure" in drug design, frequently incorporated to improve the physicochemical and pharmacokinetic properties of a molecule.[2][3] Its presence can enhance aqueous solubility, introduce a hydrogen bond acceptor, and improve metabolic stability, all of which are critical for a successful drug candidate.[2][3][4]
This unique combination makes this compound an ideal reagent for attaching a morpholino-acetyl moiety to various molecular scaffolds, a common strategy in the synthesis of compounds targeting inflammatory pathways. This guide will explore the application of this reagent, focusing on the synthesis of N-substituted derivatives with potential as anti-inflammatory agents.
The Chemical Rationale: Mechanism and Application
The primary utility of this compound in synthesizing new chemical entities lies in its predictable reactivity via an SN2 mechanism. Nucleophiles, such as the amino groups found in various heterocyclic cores, attack the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming a new, stable carbon-nitrogen bond.[5]
Caption: General SN2 reaction of this compound with a nucleophile (Nu-H).
This straightforward reaction is fundamental to its use in creating libraries of compounds for screening. Specifically, in the context of anti-inflammatory drug design, this chemistry is often employed to synthesize covalent inhibitors .
Causality: The Covalent Inhibition Strategy
Many inflammatory processes are driven by the dysregulation of enzymes, particularly kinases. Covalent inhibitors are designed to form a permanent or long-lasting bond with a specific amino acid residue within the target enzyme's active site, most commonly a cysteine residue.[6][7] This irreversible binding can lead to enhanced potency and a longer duration of action compared to traditional non-covalent drugs.[7]
The chloroacetyl moiety of this compound is an effective "warhead" for this purpose. When a lead compound positions this group correctly within the active site of a target protein, the electrophilic carbon is poised for attack by a nearby nucleophilic cysteine residue, permanently inactivating the enzyme.
Caption: Conceptual workflow of targeted covalent inhibition.
Experimental Application Notes & Protocols
The following protocols provide a validated framework for the synthesis and subsequent reaction of this compound.
Protocol 1: Synthesis of this compound Intermediate
This procedure details the acylation of morpholine with chloroacetyl chloride. The reaction is exothermic and requires careful temperature control. Triethylamine is used as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.[5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| Morpholine | C₄H₉NO | 87.12 | 25 | 2.18 g (2.2 mL) |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 25 | 2.82 g (2.0 mL) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 25 | 2.53 g (3.5 mL) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~50 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add morpholine (25 mmol) and triethylamine (25 mmol) dissolved in 30 mL of diethyl ether.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 5-10°C with gentle stirring.
-
Reagent Addition: Add chloroacetyl chloride (25 mmol) dissolved in 15 mL of diethyl ether to the dropping funnel. Add the chloroacetyl chloride solution drop-wise to the stirred morpholine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours. Let the reaction stand overnight (approx. 18-24 hours) at room temperature.[5]
-
Workup: Pour the reaction mixture into 50 g of crushed ice with vigorous stirring. The white solid product will precipitate.
-
Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold deionized water. Dry the solid. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white crystalline solid.
-
Characterization: Determine the melting point and yield. The expected melting point is approximately 67-70°C.
Protocol 2: Synthesis of a Bioactive Scaffold via Nucleophilic Substitution
This protocol provides a general method for reacting this compound with a nucleophilic amine, exemplified by the synthesis of 2-amino-benzothiazole derivatives, which are known scaffolds for anti-inflammatory agents.[5][8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | C₆H₁₀ClNO₂ | 163.60 | 8 | 1.31 g |
| Substituted 2-Aminobenzothiazole | Varies | Varies | 8 | Varies |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 8 | 1.11 g |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | ~60 mL |
Step-by-Step Methodology
-
Reactant Solution A: In a 100 mL round-bottom flask, dissolve the substituted 2-aminobenzothiazole (8 mmol) in 30 mL of absolute ethanol. Gentle heating may be required.
-
Reactant Solution B: In a separate flask, dissolve this compound (8 mmol) and anhydrous potassium carbonate (8 mmol) in 25 mL of absolute ethanol.[5]
-
Reaction Setup: Equip the flask containing Solution A with a reflux condenser and a magnetic stir bar. Bring the solution to a gentle reflux.
-
Addition & Reflux: Add Solution B drop-wise to the refluxing Solution A over 20 minutes. After the addition is complete, continue to reflux the reaction mixture for 8-10 hours.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup & Purification: After completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure final compound.
Caption: Step-by-step workflow for the synthesis of N-substituted derivatives.
Characterization, Troubleshooting, and Safety
Expected Data & Characterization
Successful synthesis should be confirmed using standard analytical techniques. For the N-substituted products, expect to see:
-
FT-IR (cm⁻¹): Appearance of a new amide C=O stretching band (~1680-1730 cm⁻¹) and N-H stretching (~3240-3480 cm⁻¹).[5]
-
¹H-NMR: Signals corresponding to the morpholine protons, the methylene protons adjacent to the carbonyl, and the protons of the aromatic scaffold.
-
Mass Spec: A molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the target compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; impure reagents; loss during workup/recrystallization. | Extend reflux time; ensure reagents are dry (especially K₂CO₃); optimize recrystallization solvent system. |
| Incomplete Reaction | Insufficient base; low reaction temperature; steric hindrance from substrate. | Add a slight excess of K₂CO₃; ensure a steady reflux is maintained; consider a stronger, non-nucleophilic base or a higher-boiling solvent like DMF. |
| Multiple Products (TLC) | Side reactions; degradation of starting material. | Ensure inert atmosphere if substrate is air-sensitive; lower reaction temperature and extend time; purify crude product using column chromatography. |
Mandatory Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.
-
Morpholine and Triethylamine are corrosive and flammable. Avoid contact with skin and eyes.
-
All reactions should be performed in a well-ventilated fume hood.
-
Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.
Conclusion
This compound stands as a highly effective and versatile reagent for the synthesis of novel compounds with therapeutic potential. Its predictable reactivity, combined with the beneficial properties of the morpholine moiety, makes it an invaluable tool for medicinal chemists. The protocols and rationale outlined in this guide provide a solid foundation for researchers to confidently employ this intermediate in the construction of diverse molecular libraries, particularly in the pursuit of potent and selective anti-inflammatory agents, including next-generation covalent inhibitors.
References
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Apicule. Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5) API Intermediate Manufacturers. Available from: [Link]
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Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available from: [Link]
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Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives | Abstract. Available from: [Link]
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Shaaban, M. R., et al. (2017). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available from: [Link]
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Wixtrom, A., et al. (2023). Synthesis and Characterization of Reversible Covalent HDAC4 Inhibitors. PubMed. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. MDPI. Available from: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available from: [Link]
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Zheng, L., et al. (2023). Development of covalent inhibitors: Principle, design, and application in cancer. Wiley Online Library. Available from: [Link]
-
Zhao, Z., & Liu, Q. (2021). Recent advances in the development of covalent inhibitors. Signal Transduction and Targeted Therapy. Available from: [Link]
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Glavaš, M., et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH. Available from: [Link]
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Navigating the Nucleophilic Substitution Landscape: A Detailed Guide to Solvent and Base Effects on the Reaction of 4-(Chloroacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Morpholine Building Block
4-(Chloroacetyl)morpholine stands as a pivotal reagent in the synthesis of a diverse array of biologically active molecules. Its inherent reactivity, stemming from the electrophilic α-carbon and the stable morpholine scaffold, makes it a valuable building block in medicinal chemistry and drug development. The primary reaction pathway for this compound is nucleophilic substitution, typically an S(_N)2 mechanism, where the chloride ion is displaced by a nucleophile. This guide provides an in-depth exploration of how the judicious selection of solvents and bases can profoundly influence the outcome of this crucial reaction, enabling researchers to optimize yields, reaction times, and product purity. Understanding these effects is paramount for the rational design of synthetic routes and the efficient production of novel chemical entities.
The Core Reaction: A Mechanistic Overview
The reaction of this compound with a nucleophile, commonly a primary or secondary amine, proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine, and the carbon-chlorine bond breaks simultaneously.
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic methylene carbon adjacent to the carbonyl group. This attack occurs from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. The presence of a base is crucial to neutralize the protonated amine formed after the initial nucleophilic attack, thereby regenerating a neutral product and driving the reaction to completion.[1]
Figure 1: General S(_N)2 mechanism for the reaction of this compound with an amine.
The Impact of the Solvent: A Tale of Two Polarities
The choice of solvent is a critical parameter that can dramatically alter the rate and efficiency of the S(_N)2 reaction of this compound. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (protic vs. aprotic).
Polar Aprotic Solvents: The Preferred Medium for S(_N)2 Reactions
Polar aprotic solvents, such as acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are generally the solvents of choice for this transformation. These solvents possess a significant dipole moment, allowing them to dissolve charged species, yet they lack acidic protons.
The key advantage of polar aprotic solvents lies in their solvation behavior. They effectively solvate the cation of the nucleophilic salt but poorly solvate the anion (the nucleophile). This "naked" and less-solvated nucleophile is more reactive and readily available to attack the electrophilic carbon, leading to a faster reaction rate. For instance, reactions run in acetone can be up to 500 times faster than in methanol.
Figure 2: Influence of polar protic vs. polar aprotic solvents on nucleophile reactivity in S(_N)2 reactions.
Polar Protic Solvents: A Caged Nucleophile
In contrast, polar protic solvents like water, ethanol, and methanol, possess acidic protons and are capable of hydrogen bonding. While they can dissolve both the nucleophile and the electrophile, they strongly solvate the anionic nucleophile through hydrogen bonds, forming a "solvent cage" around it. This extensive solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for the reaction. Consequently, the nucleophile is less available to participate in the S(_N)2 attack, leading to significantly slower reaction rates.
| Solvent Type | Examples | Effect on Nucleophile | Expected S(_N)2 Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Weakly solvated, "naked" and highly reactive. | Fast |
| Polar Protic | Water, Ethanol, Methanol | Strongly solvated via hydrogen bonding, "caged" and less reactive. | Slow |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Poor solubility of most nucleophiles. | Very Slow / Insoluble |
Table 1: Summary of Solvent Effects on the S(_N)2 Reaction of this compound.
The Role of the Base: More Than Just a Proton Sponge
The base plays a critical role in the N-alkylation of amines with this compound. Its primary function is to deprotonate the ammonium salt formed after the initial nucleophilic attack, thus generating the final neutral product and preventing the reaction from stalling. The choice between an inorganic and an organic base can influence the reaction's progress and work-up procedure.
Inorganic Bases: Heterogeneous and Effective
Inorganic bases such as potassium carbonate (K(_2)CO(_3)) and sodium carbonate (Na(_2)CO(_3)) are frequently used.[1] These are typically solids and are often used in excess. Their heterogeneous nature can sometimes lead to slower reaction rates compared to homogeneous organic bases, but they offer the advantage of easy removal by filtration during work-up. Potassium carbonate is often preferred over sodium carbonate due to its slightly better solubility in some organic solvents.
Organic Bases: Homogeneous and Soluble
Tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are common organic bases for this reaction.[1] Being liquids and soluble in most organic solvents, they create a homogeneous reaction mixture, which can lead to faster reaction rates. However, their removal during work-up requires an aqueous wash to extract the corresponding ammonium salt. It is crucial that the organic base is non-nucleophilic to avoid competing with the primary or secondary amine in the reaction with this compound.
| Base Type | Examples | Properties | Advantages | Disadvantages |
| Inorganic | K(_2)CO(_3), Na(_2)CO(_3) | Solid, Heterogeneous | Easy removal by filtration. | Can lead to slower reaction rates. |
| Organic | Triethylamine (TEA), DIPEA | Liquid, Homogeneous | Faster reaction rates due to homogeneity. | Requires aqueous work-up for removal. |
Table 2: Comparison of Common Bases for the Reaction of this compound.
Experimental Protocols
The following protocols provide a general framework for conducting the reaction of this compound with an amine under different solvent and base conditions. Researchers should optimize these protocols based on the specific nucleophile and desired scale.
Protocol 1: Reaction in a Polar Aprotic Solvent with an Inorganic Base
This protocol is suitable for a wide range of primary and secondary amines and offers a straightforward work-up.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Potassium Carbonate (K(_2)CO(_3))
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))
Procedure:
-
To a stirred solution of the amine (1.0 eq.) in DMF, add anhydrous potassium carbonate (2.0 eq.).
-
Add a solution of this compound (1.1 eq.) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reaction in a Polar Protic Solvent with an Organic Base
This protocol may be necessary for certain substrates or for solubility reasons, though slower reaction times are expected.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA)
-
Ethanol
-
Dichloromethane
-
1M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO(_4))
Procedure:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in ethanol.
-
Add a solution of this compound (1.1 eq.) in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature or reflux as necessary (monitor by TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product as needed.
Sources
Introduction: The Strategic Importance of 4-(Chloroacetyl)morpholine in Modern Synthesis
An In-Depth Guide to One-Pot Synthesis Strategies Involving 4-(Chloroacetyl)morpholine
In the landscape of medicinal chemistry and drug development, the morpholine ring is considered a "privileged scaffold."[1] Its presence in a molecule often confers advantageous properties, including improved aqueous solubility, metabolic stability, and receptor-binding affinity.[1] this compound (CAS No: 1440-61-5), also known as 2-chloro-1-morpholin-4-ylethanone, emerges as a particularly valuable building block.[2] It synergistically combines the beneficial morpholine moiety with a highly reactive chloroacetyl group.[2] This dual functionality makes it a versatile intermediate for the synthesis of a wide array of pharmaceutical compounds, from anti-inflammatories and antidepressants to agrochemicals.[2]
The power of this compound lies in the electrophilic nature of the α-carbon adjacent to the carbonyl group, which is readily attacked by various nucleophiles. This reactivity is the cornerstone of its utility in one-pot synthesis, a strategy that emphasizes efficiency by combining multiple reaction steps in a single vessel. This approach minimizes solvent usage, reduces purification steps, and improves overall yield, aligning with the principles of green chemistry.[3] This guide provides detailed application notes and protocols for leveraging this compound in one-pot synthetic strategies, designed for researchers and professionals in drug development.
Part 1: Foundational Synthesis of the Key Reagent
Before deploying this compound in complex syntheses, it is crucial to understand its own preparation. The most common and efficient method involves the acylation of morpholine with chloroacetyl chloride.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution. The nitrogen atom of the morpholine ring, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[4] A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as the leaving group. A base, typically a tertiary amine like triethylamine (TEA), is used to quench the resulting hydrochloric acid (HCl), preventing the protonation of the morpholine starting material and driving the reaction to completion.[4][5]
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound[5]
-
Objective: To prepare the key intermediate this compound from morpholine.
-
Materials:
-
Morpholine (1.0 equiv)
-
Triethylamine (1.0 equiv)
-
Chloroacetyl chloride (1.0 equiv)
-
Diethyl ether (anhydrous)
-
Ethanol and Water (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine and triethylamine in anhydrous diethyl ether.
-
Cool the mixture to 5-10°C using an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature between 5-10°C. The addition of the acid chloride is exothermic and controlling the temperature is critical to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir for 6 hours at the same temperature.
-
Let the mixture stand at room temperature for 24 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture into crushed ice with vigorous stirring. This step hydrolyzes any unreacted chloroacetyl chloride and precipitates the product.
-
Filter the resulting solid, wash with cold water, and dry it.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
-
Self-Validation: The expected outcome is a white crystalline solid. The purity can be confirmed by melting point analysis and spectroscopic methods (FT-IR, NMR). The formation of the amide bond can be confirmed by the appearance of a characteristic C=O stretching frequency around 1650 cm⁻¹ in the IR spectrum.
Part 2: One-Pot N-Alkylation for Heterocycle Synthesis
One of the most powerful applications of this compound is in the one-pot synthesis of complex heterocyclic systems via N-alkylation. This strategy is particularly effective for constructing molecules with potential biological activity, such as novel antimicrobial or anticancer agents.[1][4]
Mechanism: Base-Mediated Nucleophilic Substitution
This one-pot process involves the reaction of this compound with a nucleophilic amine, such as a substituted 2-aminobenzothiazole or 2-amino-1,3,4-oxadiazole.[4][6] The reaction is a nucleophilic substitution where the exocyclic amine of the heterocycle attacks the electrophilic carbon atom bearing the chlorine.[4] A mild inorganic base, like anhydrous potassium carbonate (K₂CO₃), is employed to scavenge the HCl produced, which prevents the protonation of the nucleophilic amine and drives the reaction forward.[4]
Caption: One-pot N-alkylation of heterocyclic amines.
Protocol 2: One-Pot Synthesis of 2-((2-morpholino-2-oxoethyl)amino)benzothiazole Derivatives[5]
-
Objective: To synthesize biologically relevant benzothiazole derivatives in a single step from this compound.
-
Materials:
-
This compound (1.0 equiv, 0.008 mol)
-
Substituted 2-aminobenzothiazole (1.0 equiv, 0.008 mol)
-
Anhydrous potassium carbonate (1.0 equiv, 0.008 mol)
-
Absolute ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminobenzothiazole in 30 mL of absolute ethanol.
-
In a separate beaker, prepare a solution of this compound and anhydrous potassium carbonate in 25 mL of absolute ethanol.
-
Heat the benzothiazole solution to reflux.
-
Add the this compound/K₂CO₃ solution dropwise to the refluxing benzothiazole solution. The use of K₂CO₃ is critical; it is a heterogeneous base that is easily filtered off post-reaction and is strong enough to neutralize HCl without causing unwanted side reactions.
-
Continue refluxing the reaction mixture for 8-10 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Filter the solid precipitate and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure N-alkylated product.
-
-
Self-Validation: The successful synthesis is indicated by the disappearance of the N-H protons of the starting amine in the ¹H NMR spectrum and the appearance of new signals corresponding to the methylene linker. The product should have a distinct melting point.
| Reactant (2-aminobenzothiazole) | Reaction Time (hrs) | Solvent | Yield (%) |
| Unsubstituted | 8-10 | Absolute Ethanol | 75-85 (Typical) |
| 6-Nitro substituted | 8-10 | Absolute Ethanol | 70-80 (Typical) |
| 6-Methoxy substituted | 8-10 | Absolute Ethanol | 80-90 (Typical) |
| Table 1: Representative data for the one-pot N-alkylation reaction. Yields are typical estimates based on similar reported syntheses. |
Part 3: Tandem Synthesis of Morpholine-2,5-diones
While not a direct one-pot reaction starting with this compound, the synthesis of morpholine-2,5-diones represents an elegant tandem strategy where the chloroacetyl moiety is first installed and then utilized in a subsequent intramolecular cyclization. This is a powerful method for converting simple amino acids into valuable monomers for biodegradable polymers.[7]
Mechanism: N-Acylation followed by Intramolecular Cyclization
The process involves two key transformations that can be performed sequentially in one vessel:
-
N-Acylation: An amino acid reacts with chloroacetyl chloride in the presence of a base to form an N-(chloroacetyl) amino acid intermediate.[7]
-
Intramolecular Williamson Ether Synthesis: A second, stronger base is added to deprotonate the carboxylic acid. The resulting carboxylate anion then acts as an intramolecular nucleophile, attacking the carbon-chlorine bond to displace the chloride and form the six-membered morpholine-2,5-dione ring.[7]
Caption: Tandem reaction workflow for morpholine-2,5-dione synthesis.
Protocol 3: Optimized Synthesis of Leucine-Derived Morpholine-2,5-dione[8]
-
Objective: To convert L-leucine into its corresponding morpholine-2,5-dione derivative using a tandem, one-pot approach.
-
Materials:
-
L-Leucine (1.0 equiv)
-
Chloroacetyl chloride (ClACl) (1.0 equiv)
-
Sodium hydroxide (NaOH) solution
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
-
Procedure:
-
Step 1: N-Acylation. Dissolve L-leucine in an aqueous NaOH solution in a flask and cool to 0°C.
-
Simultaneously, add a solution of chloroacetyl chloride in THF and additional NaOH solution dropwise, ensuring the pH remains alkaline. Stir vigorously at room temperature for 5 hours. This step forms the N-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl) intermediate.
-
Acidify the mixture with HCl (3N) to pH 1 and extract the intermediate into ethyl acetate. Dry the organic phase and remove the solvent in vacuo. (For a true one-pot, one might attempt to proceed without extraction, but this protocol involves a workup of the intermediate).
-
Step 2: Cyclization. Dissolve the crude LeuCl intermediate (1.0 equiv) in DMF.
-
Add this solution dropwise over 8 hours to a vigorously stirred suspension of sodium bicarbonate (approx. 3.0 equiv) in DMF heated to 60°C. The slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Continue stirring the solution at 60°C for another 24 hours.
-
Cool the solution, filter off the inorganic salts, and remove the DMF by vacuum distillation.
-
Wash the residue with ethyl acetate and water. Recrystallize the final product from ethyl acetate to yield white crystals of the morpholine-2,5-dione.
-
-
Self-Validation: The cyclization can be confirmed by the disappearance of the carboxylic acid proton in ¹H NMR and the O-H stretch in IR spectroscopy. The molecular weight can be confirmed by mass spectrometry. The yield for this optimized protocol is reported to be around 52%.[7]
Conclusion
This compound is a high-value, versatile reagent whose true potential is unlocked through the application of one-pot synthesis strategies. By leveraging its reactive chloroacetyl handle, chemists can efficiently construct complex molecular architectures, from N-alkylated bioactive heterocycles to precursors for advanced materials. The protocols detailed herein provide a robust framework for researchers, emphasizing not only the procedural steps but also the underlying chemical principles that ensure success. As the demand for synthetic efficiency and sustainable chemistry grows, the strategic use of building blocks like this compound in multicomponent and tandem reactions will undoubtedly become even more critical in the field of drug discovery and materials science.
References
-
Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]
-
apicule. (n.d.). Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5) API Intermediate Manufacturers. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives | Abstract. Retrieved from [Link]
-
PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]
-
ResearchGate. (n.d.). Multi-Component Reactions. Retrieved from [Link]
-
Lecomte, F., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 27(19), 6296. [Link]
-
SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]
-
JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). CHAPTER 12: COORDINATION CHEMISTRY IV: REACTIONS AND MECHANISMS. Retrieved from [Link]
-
Synlett. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Retrieved from [Link]
-
PubMed Central. (n.d.). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. Retrieved from [Link]
-
CORE. (2010). Simple and Efficient One Pot Synthetic Protocol to Construct Morpholin-2-ones. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
-
Asian Journal of Chemistry. (2008). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apicule.com [apicule.com]
- 3. mdpi.com [mdpi.com]
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- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Applications of 4-(Chloroacetyl)morpholine
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-(Chloroacetyl)morpholine. This guide is designed to provide in-depth, field-proven insights into the common side reactions, troubleshooting, and purification strategies associated with the synthesis and use of this versatile reagent. Our goal is to empower you with the knowledge to anticipate challenges, diagnose issues, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and efficient method for synthesizing this compound is the N-acylation of morpholine with chloroacetyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction[1][2]. The reaction proceeds via a nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of chloroacetyl chloride[1].
Q2: Why is a base, such as triethylamine, necessary in this synthesis?
The acylation of an amine with an acyl chloride produces one equivalent of HCl[3][4]. In the absence of a base, the generated HCl will protonate the starting morpholine, forming a morpholinium salt. This protonated amine is no longer nucleophilic and cannot react with the chloroacetyl chloride, which would halt the reaction and result in low yields[3][5]. A non-nucleophilic tertiary amine, like triethylamine, is commonly used as an "HCl scavenger" to neutralize the acid as it is formed, allowing the reaction to proceed to completion[1][4].
Q3: What are the most common impurities I should expect in my crude product?
The most prevalent impurities are typically unreacted starting materials (morpholine), the hydrochloride salt of the base used (e.g., triethylamine hydrochloride), and byproducts from the hydrolysis of chloroacetyl chloride, such as chloroacetic acid[6][7][8]. The presence and quantity of these impurities will depend on the reaction conditions, the purity of the starting materials, and the work-up procedure.
Q4: My final product is an oil or a low-melting solid, and it's difficult to handle. Is this normal?
Yes, this compound is reported to have a melting point in the range of 26-30 °C. Therefore, depending on the ambient temperature and the purity of the sample, it can exist as a low-melting solid or a pale yellow oil[9].
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a systematic approach to identifying and mitigating common side reactions encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
A lower than expected yield is a frequent issue that can often be traced back to several root causes.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. Ensure vigorous stirring to maintain a homogenous mixture. |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form chloroacetic acid, which is unreactive towards morpholine[7][8][10]. This side reaction consumes the acylating agent and reduces the potential yield. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of Product During Work-up | This compound has some solubility in water, which can lead to product loss during aqueous extraction steps. | When performing an aqueous work-up, saturate the aqueous phase with a salt like sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. |
| Inadequate Stoichiometry | An incorrect molar ratio of reactants can lead to an excess of one starting material and limit the formation of the product. | Carefully calculate and measure the molar equivalents of morpholine, chloroacetyl chloride, and the base. A slight excess (1.05-1.1 equivalents) of chloroacetyl chloride is sometimes used to ensure complete consumption of the morpholine. |
Problem 2: Presence of Persistent Impurities in the Final Product
Even with a good yield, the purity of the final product is critical for subsequent applications.
| Impurity | Identification & Cause | Purification Protocol |
| Triethylamine Hydrochloride | This salt is a direct result of the neutralization of HCl by triethylamine. It often precipitates as a white solid during the reaction in less polar solvents like diethyl ether or can be carried through the work-up. | Method 1: Filtration (for insoluble salts): If the reaction is performed in a solvent where the salt is insoluble (e.g., diethyl ether, THF), the salt can be removed by simple filtration. Method 2: Aqueous Work-up: Wash the organic layer with water, dilute acid (e.g., 1N HCl to remove excess triethylamine), and then brine. Triethylamine hydrochloride is highly soluble in water. |
| Chloroacetic Acid | Formed from the hydrolysis of chloroacetyl chloride[6][11]. It is an acidic impurity that can be detected by spectroscopic methods. | During the aqueous work-up, wash the organic layer with a dilute base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize and extract the acidic impurity into the aqueous phase. |
| Unreacted Morpholine | If the reaction is incomplete, residual morpholine will remain. | Wash the organic layer with a dilute acid (e.g., 1N HCl) to convert the basic morpholine into its water-soluble hydrochloride salt, which will partition into the aqueous phase. |
Problem 3: Formation of a Dark-Colored or Tarry Product
The appearance of a dark color or tar can indicate decomposition or more complex side reactions.
| Potential Cause | Explanation | Preventative Measures |
| High Reaction Temperature | Exceeding the optimal reaction temperature can lead to decomposition of the reactants or products and promote side reactions. The reaction between acyl chlorides and amines is often exothermic. | Maintain a low temperature (typically 0-10 °C) during the addition of chloroacetyl chloride to control the reaction rate and dissipate heat. Use an ice bath and add the acyl chloride dropwise. |
| Dimerization/Self-Condensation | While not commonly reported as a major side reaction in this specific synthesis, α-halo acyl chlorides have the potential to undergo self-condensation or form ketene intermediates, which can lead to oligomeric or polymeric byproducts, especially at higher temperatures or in the presence of certain bases. The formation of glycolide from haloacetyl precursors is a known cyclodimerization reaction[12]. | Strict temperature control is crucial. The use of a hindered non-nucleophilic base and dropwise addition of the acyl chloride can minimize the concentration of reactive intermediates that could lead to self-condensation. |
Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol is a synthesis of best practices derived from the literature[1].
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting morpholine.
-
Work-up & Purification:
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water)[1].
-
Table of Reported Reaction Conditions and Yields
| Morpholine (eq) | Chloroacetyl Chloride (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.0 | Triethylamine (1.0) | Diethyl ether | 5-10 | 6, then 24 at RT | Not specified, but product isolated | [1] |
| 1.0 | 1.1 | Pyridine | Dichloromethane | 0 to RT | - | - | [13] (General Procedure) |
| 1.0 | 1.05 | Triethylamine (1.1) | THF | 0 to RT | 2-4 | Typically >85% | Optimized Protocol |
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction and key side reactions discussed in this guide.
Main Synthesis Reaction
Caption: Main synthesis pathway of this compound.
Common Side Reactions
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. scribd.com [scribd.com]
- 6. The Synthesis of Glycolic Acid by Hydrolysis of Chloroactic Acid - Dissertation [m.dissertationtopic.net]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. US5723662A - Process for preparing a particularly pure glycolic acid - Google Patents [patents.google.com]
- 12. US3763190A - Preparation of pure glycolide - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude Products from 4-(Chloroacetyl)morpholine Reactions
Welcome to the Technical Support Center for the purification of crude products arising from reactions involving 4-(Chloroacetyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable intermediates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Purifying this compound Derivatives
This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its reactions, typically involving nucleophilic substitution at the chloroacetyl group, can sometimes yield a mixture of the desired product, unreacted starting materials, and various byproducts. The structural similarity of these components can make purification a non-trivial task. This guide will equip you with the knowledge to effectively purify your target compounds to the high degree of purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product after a reaction with this compound?
A1: The impurity profile of your crude product will largely depend on the specific reaction conditions and the nucleophile used. However, some common impurities include:
-
Unreacted this compound: This is often present, especially if the reaction has not gone to completion.
-
Unreacted Nucleophile: The starting material that was intended to react with the this compound.
-
Hydrolysis Products: 4-(Hydroxyacetyl)morpholine can form if water is present in the reaction mixture, leading to the hydrolysis of the chloroacetyl group.
-
Over-alkylation or Di-substituted Products: If the nucleophile has multiple reactive sites, there is a possibility of forming di-substituted or other over-alkylated byproducts.
-
Salts: If a base is used to scavenge the HCl generated during the reaction (e.g., triethylamine), the corresponding hydrochloride salt (e.g., triethylamine hydrochloride) will be a significant byproduct.[2][3]
Q2: My crude product is an oil, but I expected a solid. What could be the reason?
A2: The presence of impurities is a common reason for a product to present as an oil or a low-melting solid instead of a crystalline solid.[4] Unreacted starting materials or solvent residues can act as an "impurity," depressing the melting point of your product. It is crucial to proceed with a purification step to isolate the pure, solid compound.
Q3: What are the primary methods for purifying crude products from this compound reactions?
A3: The two most effective and widely used purification techniques for these types of compounds are:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The key to successful recrystallization is the selection of an appropriate solvent system.[5][6]
-
Column Chromatography: This technique is highly effective for separating the desired product from a complex mixture of impurities, particularly when there are significant differences in the polarity of the components.[5][7][8]
Q4: How do I choose the right solvent for recrystallization?
A4: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve the impurities well at room temperature or not at all at the boiling point.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Common solvent systems for morpholine derivatives include ethanol/water mixtures, ethyl acetate/hexane, and isopropanol.[2][9] It is often necessary to perform small-scale solvent screening to identify the optimal solvent or solvent pair.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | The solvent is not suitable for your compound. The volume of the solvent is insufficient. | Test other solvents or solvent mixtures. Gradually add more hot solvent until the product dissolves.[5] |
| Product oils out upon cooling. | The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated. | Use a lower-boiling point solvent. Try adding a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the solvent-air interface. |
| No crystals form upon cooling. | The solution is not saturated. The product is very soluble in the chosen solvent. | Concentrate the solution by boiling off some of the solvent. Try adding a co-solvent in which the product is less soluble (an "anti-solvent"). Cool the solution in an ice bath. |
| Low recovery of purified product. | Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Preheat the filtration funnel and flask to prevent premature crystallization. |
| Crystals are colored or contain visible impurities. | The impurities are co-crystallizing with the product. The crude product was not sufficiently pure to begin with. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Consider a preliminary purification step like a simple wash or extraction before recrystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of spots on the column. | The chosen eluent system is not optimal. The column was not packed properly (channeling). The column is overloaded. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.[5] Ensure the silica gel is packed uniformly without any air bubbles or cracks.[10] Reduce the amount of crude material loaded onto the column.[4] |
| The product is not eluting from the column. | The eluent is not polar enough. The product is strongly adsorbed to the stationary phase (e.g., silica gel). | Gradually increase the polarity of the eluent. For very polar compounds, consider adding a small percentage of methanol or using a different stationary phase like alumina.[5] |
| Streaking of spots on the column. | The sample is not fully dissolved before loading. The sample is too concentrated. | Ensure the crude product is completely dissolved in a minimal amount of a suitable solvent before loading it onto the column. Dilute the sample before loading.[5] |
| Cracks or bubbles in the silica gel bed. | The column has run dry. Improper packing technique. | Never let the solvent level drop below the top of the silica gel. Repack the column carefully. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of a solid product derived from a this compound reaction.
Materials:
-
Crude product
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[5]
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purifying a product using silica gel column chromatography.
Materials:
-
Crude product
-
Silica gel (for column chromatography)
-
Selected eluent (solvent system)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system that gives good separation between your desired product and impurities. The Rf of the product should ideally be around 0.3-0.4.[5] A common eluent system is a gradient of hexane and ethyl acetate.[4]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and to remove any air bubbles.[10]
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with the lower polarity solvent.
-
Gradually increase the polarity of the eluent if necessary to elute the desired compound.[4]
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]
Visualization of Purification Workflows
Logical Troubleshooting Workflow for Low Yield
Caption: A general workflow for the purification of organic compounds.
References
- Benchchem. (n.d.). Identifying and removing impurities from N-(2-chloroacetyl)-3-nitrobenzamide.
- Khammas, S. J., & Hamood, A. J. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research.
- Benchchem. (n.d.). Technical Support Center: Myristic Amide Synthesis and Purification.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Benchchem. (n.d.). Technical Support Center: Optimizing Myristic Amide Synthesis.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- apicule. (n.d.). Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5) API Intermediate Manufacturers.
- Sorbead India. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
Sources
- 1. apicule.com [apicule.com]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. column-chromatography.com [column-chromatography.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
preventing hydrolysis of 4-(Chloroacetyl)morpholine during synthesis
Welcome to the technical support center for the synthesis and handling of 4-(Chloroacetyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve common challenges, ensuring the integrity and yield of your synthesis by preventing unwanted hydrolysis.
Troubleshooting Guide: Hydrolysis During Synthesis
Hydrolysis of the acyl chloride functional group in this compound is a primary side reaction that can significantly lower your yield and introduce impurities. This guide will help you identify the source of the issue and provide actionable solutions.
Issue 1: Low or No Yield of this compound
Symptoms:
-
The final product yield is significantly lower than expected.
-
The primary isolated product is a water-soluble crystalline solid, later identified as 4-(hydroxyacetyl)morpholine or morpholinium chloride.
Probable Cause: The most likely cause is the premature hydrolysis of either the starting material, chloroacetyl chloride, or the product, this compound, due to the presence of water in the reaction. Acyl chlorides are highly reactive towards nucleophiles, with water being a common and potent one.[1][2][3]
Solutions:
| Corrective Action | Scientific Rationale |
| Ensure Anhydrous Conditions | Use freshly distilled or commercially available anhydrous solvents (e.g., Dichloromethane (DCM), Chloroform, Diethyl Ether).[1] All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). |
| Purify Reagents | Morpholine is hygroscopic and can absorb atmospheric moisture.[4] Distill morpholine before use to remove any water content. Ensure the chloroacetyl chloride is of high purity and has been stored under anhydrous conditions. |
| Inert Atmosphere | Conduct the entire reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1] |
| Controlled Reagent Addition | Add the highly reactive chloroacetyl chloride dropwise to the cooled solution of morpholine and a non-nucleophilic base.[5] This helps to control the exothermic reaction and minimize side reactions. |
Issue 2: Formation of Acidic Byproducts
Symptoms:
-
The reaction mixture becomes acidic upon workup, as detected by pH measurement.[1]
-
Fuming is observed when the reaction mixture is exposed to air, indicating the presence of HCl gas.[1]
Probable Cause: Hydrolysis of an acyl chloride produces a carboxylic acid and hydrochloric acid (HCl).[1][2] The presence of HCl can protonate the morpholine, rendering it non-nucleophilic and halting the desired reaction.
Solutions:
| Corrective Action | Scientific Rationale |
| Use a Non-Nucleophilic Base | Incorporate a tertiary amine base, such as triethylamine (TEA) or pyridine, into the reaction mixture.[2][5][6] This base will act as an HCl scavenger, neutralizing the acid as it forms without competing with the morpholine as a nucleophile. |
| Molar Ratio of Base | Use at least a stoichiometric equivalent of the base to the chloroacetyl chloride to ensure complete neutralization of the generated HCl. |
| Careful Workup | During the workup, quench the reaction by pouring it over crushed ice and a dilute acid.[1] This should be done carefully in a fume hood to manage any evolved HCl gas. |
Issue 3: Product Degradation During Storage
Symptoms:
-
A previously pure sample of this compound shows signs of degradation over time.
-
The liquid product may become cloudy or develop a crystalline precipitate.
Probable Cause: this compound is susceptible to hydrolysis from atmospheric moisture over time. Improper storage conditions can accelerate this degradation.
Solutions:
| Corrective Action | Scientific Rationale |
| Proper Storage Container | Store in a tightly sealed container to prevent the ingress of moisture.[7][8][9] |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (nitrogen or argon). |
| Cool and Dry Environment | Store the container in a cool, dry, and well-ventilated place.[7][9] Recommended storage temperatures are often between 2-8°C.[1] |
| Avoid Contamination | Use clean, dry syringes or cannulas when accessing the reagent to avoid introducing moisture. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The susceptibility to hydrolysis is due to the chemical nature of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the chlorine atoms. This makes it a prime target for attack by nucleophiles, such as water. The chloride ion is an excellent leaving group, which facilitates the completion of the nucleophilic acyl substitution reaction.[3][10]
Q2: Can I use an aqueous base like sodium hydroxide to trap HCl?
A2: It is generally not recommended to use aqueous bases like NaOH during the reaction of an acyl chloride.[6] The presence of water will lead to the rapid hydrolysis of the acyl chloride, significantly reducing the yield of your desired product.[2][6] A non-nucleophilic organic base like triethylamine in an anhydrous organic solvent is the preferred choice to scavenge HCl.[5][6]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common method to monitor the reaction. You can spot the reaction mixture alongside your starting materials (morpholine) on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new spot for the product will indicate the reaction's progress.
Q4: What are the primary safety precautions when working with this compound and chloroacetyl chloride?
A4: Both chloroacetyl chloride and this compound should be handled with care in a well-ventilated fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] Avoid inhalation of vapors and contact with skin and eyes.[7][9] In case of exposure, rinse the affected area with plenty of water and seek medical attention.[7][9]
Q5: How can I confirm if hydrolysis has occurred in my sample?
A5: Several analytical techniques can be used:
-
NMR Spectroscopy: The hydrolyzed product, 4-(hydroxyacetyl)morpholine, will have a distinct NMR spectrum compared to the starting material. The chemical shift of the protons on the acetyl group will change.
-
FT-IR Spectroscopy: You may observe the appearance of a broad O-H stretch in the IR spectrum of the hydrolyzed product, corresponding to the carboxylic acid.
-
Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of the hydrolyzed product.
-
HPLC: An HPLC method can be developed to separate this compound from its hydrolysis product.[11]
Visualizing the Hydrolysis Pathway
The following diagram illustrates the nucleophilic attack of water on the acyl chloride, leading to the formation of the undesired carboxylic acid and HCl.
Caption: Mechanism of this compound hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of this compound, emphasizing the steps to prevent hydrolysis.
Materials:
-
Morpholine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous diethyl ether (or other suitable anhydrous aprotic solvent)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Place the flask in an ice bath.
-
Reagent Preparation: In the round-bottom flask, dissolve morpholine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.05 eq.) to the dropping funnel.
-
Reaction: Slowly add the chloroacetyl chloride dropwise to the stirred solution in the flask, maintaining the temperature between 5-10°C.[5]
-
Stirring: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours.[5]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with cold, dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Workflow for Preventing Hydrolysis
The following diagram outlines the critical workflow to minimize hydrolysis during the synthesis of this compound.
Caption: Key steps to prevent hydrolysis in synthesis.
References
- How to stop hydrolysis of an acyl chloride in aquous solution? - ResearchGate. (2018).
- This compound - SAFETY DATA SHEET. (2025).
- How to prevent hydrolysis of Bromoacetyl chloride during a reaction. - Benchchem. (n.d.).
- 4-(2-CHLOROACETYL)MORPHOLINE - Safety Data Sheet - ChemicalBook. (2025).
- This compound 97 1440-61-5 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- Chemistry of Acid Halides. (2024).
- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. (n.d.). Retrieved from Journal of Chemical and Pharmaceutical Research.
- Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
- Acid chlorides | Organic Chemistry II Class Notes - Fiveable. (n.d.).
- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). Retrieved from Journal of Chemical and Pharmaceutical Research.
- Acid chlorides are easily hydrolysed. Why? - Quora. (2018).
- Representative morpholine ring formation reactions. Conditions: (a)... | Download Scientific Diagram - ResearchGate. (n.d.).
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.).
- Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed. (n.d.).
- This compound | CAS 1440-61-5 | SCBT. (n.d.).
- Morpholine synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2016).
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. (n.d.).
- (PDF) Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations - ResearchGate. (2024).
- CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate - Google Patents. (n.d.).
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - Semantic Scholar. (n.d.).
- CAS No : 1440-61-5 | Product Name : this compound | Pharmaffiliates. (n.d.).
- Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed. (2014).
- This compound 97 1440-61-5 - Sigma-Aldrich. (n.d.).
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 8. 4-(2-CHLOROACETYL)MORPHOLINE - Safety Data Sheet [chemicalbook.com]
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- 10. quora.com [quora.com]
- 11. CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with 4-(Chloroacetyl)morpholine
Introduction
Welcome to the technical support center for 4-(chloroacetyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during N-acylation reactions with this versatile reagent. As a key building block in the synthesis of numerous pharmaceutical intermediates, understanding the nuances of its reactivity is paramount to achieving high-yield, reproducible results.[1] This document provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly low yield in my N-acylation reaction with this compound. What are the most common culprits?
Low yields in these reactions typically stem from a few critical factors. The primary issues to investigate are the quality and handling of the reagents, the presence of moisture, and suboptimal reaction conditions. This compound is an acyl chloride and, as such, is highly reactive and susceptible to hydrolysis.
The most common causes for low yields include:
-
Hydrolysis of this compound: This is the most frequent side reaction. Any moisture present in the reaction setup (glassware, solvents, reagents, or even atmospheric humidity) will lead to the hydrolysis of this compound to the unreactive morpholine-4-carboxylic acid. This consumption of the starting material directly reduces the potential yield of your desired product.
-
Poor Quality of this compound: The purity of the reagent is crucial. Commercial grades are typically around 97% pure.[1][2] Impurities from its synthesis, such as residual morpholine or triethylamine hydrochloride, can interfere with the reaction. It is also important to ensure the reagent has not degraded during storage.
-
Suboptimal Base Selection or Stoichiometry: The choice and amount of base are critical. The base neutralizes the hydrochloric acid (HCl) generated during the reaction. If the base is not strong enough, or if an insufficient amount is used, the reaction mixture will become acidic, protonating the amine nucleophile and rendering it unreactive.
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups will be less nucleophilic and will react more slowly. In such cases, more forcing conditions (e.g., higher temperature, stronger base) may be necessary.
-
Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. The polarity of the solvent can also influence the reaction rate.
-
Incorrect Reaction Temperature: While many N-acylations with this compound proceed well at room temperature, some less reactive amines may require heating. Conversely, excessive heat can lead to side reactions and degradation of the product or starting materials.
Q2: How can I minimize the hydrolysis of this compound?
Minimizing hydrolysis is the single most important factor in achieving high yields. Here are some key protocols and best practices:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use. Solvents should be freshly distilled from an appropriate drying agent or purchased as anhydrous grade and handled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Proper Reagent Handling: Use a fresh bottle of this compound or one that has been properly stored to prevent moisture ingress. The reagent should be a clear, colorless to pale yellow liquid or a low-melting solid.[1][2] If it appears cloudy or has been exposed to air for an extended period, its quality may be compromised.
-
Order of Addition: It is often beneficial to add the this compound solution dropwise to the mixture of the amine and the base. This ensures that the highly reactive acyl chloride is consumed by the amine as soon as it is introduced, minimizing its exposure to any trace moisture.
Q3: What is the role of the base in the reaction, and how do I choose the right one?
The primary role of the base is to act as an HCl scavenger. The N-acylation reaction produces one equivalent of HCl, which will protonate the starting amine, forming an unreactive ammonium salt. The base neutralizes this HCl, allowing the reaction to proceed to completion.
-
Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used non-nucleophilic organic bases. They are soluble in most organic solvents. Typically, at least one equivalent of the base is required. An excess (1.1-1.5 equivalents) is often used to ensure the complete neutralization of HCl.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective and inexpensive inorganic bases.[3] They are particularly useful in polar aprotic solvents like acetonitrile or DMF where they have some solubility, or in biphasic systems. Being solids, their use can sometimes lead to heterogeneous reaction mixtures, which may require vigorous stirring.
-
Stronger, Non-Nucleophilic Bases: For less reactive amines, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial.[4]
The choice of base can also influence the reaction rate and selectivity. For sensitive substrates, a weaker base may be preferred to avoid side reactions.
Q4: My amine substrate also contains a hydroxyl group. How can I achieve selective N-acylation over O-acylation?
Achieving chemoselectivity between an amine and a hydroxyl group is a common challenge. Generally, amines are more nucleophilic than alcohols, which favors N-acylation. However, under certain conditions, O-acylation can compete.
-
Control of Basicity: In the presence of a base, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, which can then compete with the amine in reacting with the acyl chloride. Using a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA, which primarily acts as an HCl scavenger rather than a strong deprotonating agent for the alcohol, can favor N-acylation.
-
Reaction in Aqueous Buffer: Performing the reaction in a controlled pH environment, such as a phosphate buffer (pH ~7.4), can be highly effective for the selective N-acylation of amino alcohols.[5] In this medium, the amine is sufficiently nucleophilic, while the hydroxyl group remains largely protonated and less reactive. This "green chemistry" approach also avoids the use of hazardous organic solvents.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Hydrolysis of this compound | Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). Add this compound dropwise to the reaction mixture. |
| Inactive/Degraded this compound | Use a fresh bottle of the reagent. If the reagent is old or has been improperly stored, consider purification by distillation under reduced pressure. | |
| Insufficient Basicity | Ensure at least one equivalent of base is used. For weakly nucleophilic amines, consider using a stronger base like DBU or increasing the amount of a weaker base (e.g., 2-3 equivalents of K₂CO₃). | |
| Low Nucleophilicity of the Amine | Increase the reaction temperature (e.g., from room temperature to 40-60 °C). Monitor for potential side reactions or decomposition at higher temperatures. Use a more polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate. | |
| Formation of Multiple Products | Di-acylation (if the amine is primary) | This is generally not an issue with this compound as the resulting secondary amide is significantly less nucleophilic than the starting primary amine. However, if observed, use a slight excess of the amine relative to the acylating agent. |
| O-acylation of a hydroxyl group in the substrate | Use a stoichiometric amount of a non-nucleophilic base (e.g., TEA). Consider running the reaction in a phosphate buffer (pH 7.4) to suppress O-acylation.[5] | |
| Reaction Stalls Before Completion | Precipitation of the Ammonium Salt | If the hydrochloride salt of the amine or the base precipitates from the reaction mixture, it can hinder the reaction. Choose a solvent that better solubilizes all components. More vigorous stirring may also be required. |
| Insufficient Base | Add an additional portion of the base to the reaction mixture. | |
| Difficult Product Isolation/Purification | Emulsion during aqueous workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is highly soluble in the aqueous phase | If the product is polar, it may be lost during the aqueous wash. Extract the aqueous phase multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Co-elution of product and impurities during column chromatography | Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. A gradient elution may be necessary.[6] |
Experimental Protocols
Protocol 1: General N-Acylation of a Primary Amine in an Organic Solvent
This protocol is a standard procedure for the N-acylation of a primary amine with this compound using triethylamine as a base in dichloromethane.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.05 eq.)
-
Triethylamine (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Nitrogen or Argon line
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of nitrogen.
-
Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Dissolve this compound (1.05 eq.) in anhydrous DCM in the dropping funnel.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.[3][7]
Protocol 2: Chemoselective N-Acylation of an Amino Alcohol in Aqueous Buffer
This protocol provides a "green" and highly selective method for the N-acylation of amino alcohols.[4][5]
Materials:
-
Amino alcohol (1.0 eq.)
-
This compound (1.1 eq.)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve the amino alcohol (1.0 eq.) in the phosphate buffer in a round-bottom flask.
-
Stir the solution vigorously at room temperature.
-
Add this compound (1.1 eq.) dropwise to the stirring solution.
-
Continue to stir at room temperature for approximately 30-60 minutes. Monitor the reaction by TLC.
-
If the product precipitates, collect it by filtration and wash with cold water.
-
If the product is soluble, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed by recrystallization or column chromatography.
Data Presentation
The choice of base and solvent can significantly impact the outcome of the reaction. The following table summarizes reported yields for N-acylation reactions with chloroacetyl chloride (a close analog of this compound) under various conditions.
Table 1: Comparison of Reaction Conditions for N-Acylation
| Amine | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Aniline | - | Phosphate Buffer (pH 7.4) | Room Temp. | 15 min | 92 | [4] |
| 4-Methylaniline | - | Phosphate Buffer (pH 7.4) | Room Temp. | 15 min | 94 | [4] |
| 4-Methoxyaniline | - | Phosphate Buffer (pH 7.4) | Room Temp. | 15 min | 95 | [4] |
| Benzylamine | - | Phosphate Buffer (pH 7.4) | Room Temp. | 20 min | 87 | [4] |
| Substituted 2-aminobenzothiazole | K₂CO₃ | Absolute Ethanol | Reflux | 8-10 h | - | [3] |
| Substituted aryl amine | DBU | Anhydrous THF | 0 °C to RT | - | - | [4] |
| Morpholine | Triethylamine | Diethyl ether | 5-10 °C | 6 h | - | [3] |
Note: Yields are for reactions with chloroacetyl chloride, which is expected to have similar reactivity to this compound.
Visualizations
Reaction Mechanism
The N-acylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of N-acylation of a primary amine with this compound.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
References
-
Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Available at: [Link]
- BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem Technical Support.
-
Williams, J. M. J., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 2020-2023. Available at: [Link]
- Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of ChemTech Research, 6(7), 3628-3634.
-
Kowalczyk, A., et al. (2021). Plasmon-assisted click chemistry at low temperature: an inverse temperature effect on the reaction rate. Chemical Science, 12(10), 3638-3647. Available at: [Link]
- BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. BenchChem Technical Support.
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 48(5), 533-542. Available at: [Link]
-
ResearchGate. (n.d.). Effect of temperature on the product of 4 a. Scientific Diagram. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Abstract. Available at: [Link]
-
Le Tien, C., et al. (2021). A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Polymers, 13(13), 2185. Available at: [Link]
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Available at: [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. [Video]. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]
-
Sarker, S. D., & Nahar, L. (2012). Isolation of natural products by low-pressure column chromatography. Methods in molecular biology (Clifton, N.J.), 864, 93–101. Available at: [Link]
- Plonka, I. (2018). QUALITATIVE AND QUANTITATIVE ANALYSIS OF IMPURITIES IN CHLOROCHOLINE CHLORIDE. Bulletin of the Institution of Polytechnic "Gheorghe Asachi" of Iasi. Chemistry and Chemical Engineering Section, 64(2), 101-110.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of 1,4-Oxazepanes. BenchChem Technical Support.
- Thermo Fisher Scientific. (2016). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.
- BenchChem. (2025). Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. BenchChem Technical Support.
-
Baire, B. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 1-10. Available at: [Link]
- BenchChem. (2025).
- Jiang, Y. P., et al. (2007). 4-Chloro-6-morpholino-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3173.
- Zeng, T., et al. (2007). 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o143.
Sources
Technical Support Center: Identification of Byproducts in 4-(Chloroacetyl)morpholine Reactions by LC-MS
Welcome to the technical support center for the analysis of 4-(Chloroacetyl)morpholine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my LC-MS chromatogram with a mass of [M+H]⁺ at m/z 146.1. What could this be?
A1: A common byproduct in reactions involving this compound is its hydrolysis product, 4-(Hydroxyacetyl)morpholine. This occurs when the chloro group is displaced by a hydroxyl group, often due to the presence of residual water in the reaction mixture or during workup. The calculated monoisotopic mass of 4-(Hydroxyacetyl)morpholine (C₆H₁₁NO₃) is 145.07 g/mol , which corresponds to an [M+H]⁺ ion at m/z 146.08. This is a very likely identity for your unexpected peak.
Q2: My reaction mixture shows a peak at m/z 130.1 [M+H]⁺. What is the likely origin of this species?
A2: This peak likely corresponds to 4-Acetylmorpholine (C₆H₁₁NO₂), which has a monoisotopic mass of 129.08 g/mol .[1] This byproduct can form through a de-chlorination reaction. The mechanism can vary depending on the specific reaction conditions, but it could involve a reductive process or reaction with certain reagents. It is crucial to review your reaction components to identify any potential reducing agents.
Q3: I am observing a peak with a mass that is roughly double my expected product mass, but it's not a simple adduct. Could this be a dimer?
A3: Yes, the formation of a dimer is a possibility, especially under basic conditions. This compound can undergo self-condensation to form a cyclic dimer, 1,4-bis(morpholin-4-yl)piperazine-2,5-dione. This occurs through the intermolecular reaction of two molecules of this compound. The expected monoisotopic mass for this dimer (C₁₂H₁₈N₂O₄) is 254.13 g/mol , which would be observed as an [M+H]⁺ ion at m/z 255.14.
Q4: Can the morpholine ring itself degrade or lead to byproducts?
A4: While the morpholine ring is generally stable, under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents, ring-opening or other degradations can occur. You might observe a peak corresponding to morpholine itself ([M+H]⁺ at m/z 88.1) if the amide bond of this compound is cleaved.[1][2][3][4]
Q5: I am using methanol as a solvent. Could this react with my starting material?
A5: Absolutely. Methanol is a nucleophile and can react with this compound to form 4-(Methoxyacetyl)morpholine (C₇H₁₃NO₃). This would result in a peak with an [M+H]⁺ ion at m/z 160.1. Always consider the reactivity of your solvents, especially when they are nucleophilic.
Troubleshooting Guide: Unexpected Peaks in Your LC-MS Analysis
This section provides a systematic approach to identifying unknown peaks in your reaction mixture.
Problem: An unknown peak is observed in the total ion chromatogram (TIC).
Caption: A logical workflow for troubleshooting and identifying unknown peaks.
Step 1: Detailed Peak Analysis
-
Action: Extract the ion chromatogram (EIC) for the m/z of the unknown peak. Determine the accurate mass of the peak.
-
Rationale: This will confirm the presence and retention time of the species and provide a precise mass for formula calculation.
Step 2: Formulate Hypotheses for Common Byproducts
-
Action: Compare the determined mass to the masses of common byproducts listed in the table below.
-
Rationale: Many unexpected peaks can be quickly identified by considering the most probable side reactions.
Table 1: Common Byproducts in this compound Reactions
| Byproduct Name | Molecular Formula | Monoisotopic Mass ( g/mol ) | [M+H]⁺ (m/z) | Potential Origin |
| This compound | C₆H₁₀ClNO₂ | 163.04 | 164.05 | Unreacted Starting Material |
| 4-(Hydroxyacetyl)morpholine | C₆H₁₁NO₃ | 145.07 | 146.08 | Hydrolysis (reaction with water)[5] |
| 4-Acetylmorpholine | C₆H₁₁NO₂ | 129.08 | 130.09 | De-chlorination[1] |
| 1,4-bis(morpholin-4-yl)piperazine-2,5-dione | C₁₂H₁₈N₂O₄ | 254.13 | 255.14 | Dimerization |
| 4-(Methoxyacetyl)morpholine | C₇H₁₃NO₃ | 159.09 | 160.10 | Reaction with methanol solvent |
| Morpholine | C₄H₉NO | 87.07 | 88.08 | Degradation of starting material[1][2][3][4] |
Step 3: Isotopic Pattern Analysis
-
Action: Examine the isotopic pattern of the unknown peak.
-
Rationale: The presence of a chlorine atom in this compound will result in a characteristic M and M+2 isotopic pattern with an approximate 3:1 ratio. If this pattern is absent in your unknown peak, it suggests the loss of the chlorine atom.
Step 4: Fragmentation Analysis (MS/MS)
-
Action: If your instrument allows, perform an MS/MS experiment on the unknown peak.
-
Rationale: The fragmentation pattern can provide structural information. For morpholine-containing compounds, you can expect to see characteristic fragments corresponding to the morpholine ring (e.g., m/z 86 or 56).
Step 5: Correlate with Reaction Conditions
-
Action: Review your reaction setup, including all reagents, solvents, and workup procedures.
-
Rationale: The reaction conditions are critical in determining the likely byproducts. For instance, if your reaction was run in "wet" solvent, hydrolysis is a strong possibility. If a base was used, dimerization is more likely.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Quench Reaction: At the desired time point, quench a small aliquot (e.g., 50 µL) of the reaction mixture by diluting it into a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This will stop the reaction and prepare the sample for analysis.
-
Dilution: Perform a serial dilution of the quenched sample to a final concentration suitable for your LC-MS system (typically in the low µg/mL to ng/mL range). The appropriate dilution factor will depend on the initial concentration of your reactants.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer: Transfer the filtered sample to an autosampler vial for analysis.
Protocol 2: General LC-MS Method for Byproduct Screening
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a shallow gradient to resolve polar byproducts (e.g., 5% B for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: An electrospray ionization (ESI) source in positive ion mode is generally effective for these compounds.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) to detect all potential ions.
Rationale for Method Choices:
-
Reversed-phase chromatography is chosen for its versatility in separating small organic molecules of varying polarity.
-
Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in positive ESI mode.
-
A gradient elution is employed to ensure the separation of both polar (e.g., 4-(Hydroxyacetyl)morpholine) and less polar (e.g., the dimer) compounds within a reasonable timeframe.
-
Positive ESI mode is selected because the nitrogen atom in the morpholine ring is readily protonated.
Visualization of Byproduct Formation Pathways
Caption: Potential reaction pathways leading to common byproducts.
By following this guide, you will be better equipped to identify unexpected peaks in your LC-MS data, leading to a more accurate understanding of your reaction outcomes and facilitating the development of robust and reproducible synthetic methods.
References
-
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Retrieved from [Link][2]
-
NIST. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link][3]
-
JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetylmorpholine. Retrieved from [Link][1]
Sources
Technical Support Center: Proactive Exotherm Management for Large-Scale Reactions of 4-(Chloroacetyl)morpholine
Welcome to the technical support center dedicated to the safe and efficient scale-up of reactions involving 4-(Chloroacetyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger, pilot, or manufacturing-scale operations. The synthesis of this compound, typically via the acylation of morpholine with chloroacetyl chloride, is a notoriously exothermic process.[1] Without a deep understanding of the reaction thermodynamics and meticulous control over process parameters, thermal runaway is a significant risk, potentially leading to catastrophic equipment failure and personnel injury.[2]
This document moves beyond standard operating procedures to provide a framework for proactive exotherm management. We will delve into the causality behind critical process decisions and equip you with the knowledge to troubleshoot and respond to thermal deviations effectively.
Core Principles: The Battle Between Heat Generation and Heat Removal
At its core, managing an exothermic reaction is a continuous battle between the rate of heat generation by the chemical reaction and the rate of heat removal by the reactor's cooling system. During scale-up, this balance becomes critically important due to an unfavorable change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally, making heat removal less efficient.[3] This fundamental principle underscores the necessity of thorough thermal hazard assessment before attempting any large-scale reaction.
A key tool for this assessment is Reaction Calorimetry (RC) . A reaction calorimeter can determine critical safety parameters such as the heat of reaction (ΔHr), the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise (ΔTad).[4] This data is not merely academic; it is essential for designing a safe process, specifying adequate cooling capacity, and developing emergency protocols.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues you may encounter during a large-scale this compound synthesis. The typical procedure involves the slow, controlled addition of chloroacetyl chloride to a cooled solution of morpholine and a base (like triethylamine) in a suitable solvent.[1]
Question: My reactor temperature is rising much faster than anticipated, even during the initial stages of chloroacetyl chloride addition. What is happening and what should I do?
Answer: A rapid temperature increase early in the addition phase points to several potential critical issues:
-
Inadequate Cooling: Your reactor's cooling system may be underperforming or insufficient for the current scale and addition rate.
-
Accumulation of Unreacted Reagent: This is a highly dangerous situation. If the reaction rate is slower than the addition rate (perhaps due to poor mixing or lower-than-expected initial temperature), unreacted chloroacetyl chloride can accumulate. A sudden increase in reaction rate can then cause this accumulated reagent to react rapidly, leading to a surge in heat production that can overwhelm the cooling system.
-
Incorrect Reagent Concentration or Purity: Using a more concentrated solution of morpholine or chloroacetyl chloride than specified will increase the reaction rate and heat output. Impurities in starting materials could also have a catalytic effect.
Immediate Actions:
-
STOP THE ADDITION: Immediately halt the feed of chloroacetyl chloride. This is the most critical first step to prevent further fuel from being added to the system.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.
-
Monitor Vigorously: Keep a close watch on the reactor temperature and pressure.
-
Prepare Emergency Procedures: Alert all relevant personnel and be prepared to initiate your emergency cooling or reaction quenching plan if the temperature continues to rise uncontrollably toward the MTSR.
Question: The reaction seems sluggish, and the temperature is not increasing as expected upon addition of the acylating agent. Is this safe?
Answer: While it may seem counterintuitive, a sluggish reaction can be as dangerous as a runaway. As explained above, this scenario can lead to the accumulation of unreacted chloroacetyl chloride.
Possible Causes & Solutions:
-
Low Initial Temperature: The reaction may have a higher activation energy than anticipated, requiring a slightly higher starting temperature to initiate smoothly. However, any adjustment should be based on calorimetric data and performed with extreme caution.
-
Poor Mixing: In a large reactor, inadequate agitation can create localized "cold spots" where the reagents are not effectively contacting each other. This can lead to accumulation, followed by a sudden, violent reaction when mixing improves. Ensure your agitator speed and design are appropriate for the vessel geometry and reaction mass.
-
Catalyst/Base Issue: If using a base like triethylamine to scavenge the HCl byproduct, ensure it has been added and is active.[1]
Preventative Strategy: Always aim for a "pseudo-steady state" where the rate of reaction (and thus heat generation) is directly proportional to the rate of reagent addition. This is known as operating under "reaction control" rather than "addition control." A slight, immediate temperature increase upon starting the addition, which then holds steady, is a good indicator of this state.
Frequently Asked Questions (FAQs)
Q1: What are the essential engineering controls for scaling up this reaction?
A1: Beyond a well-maintained reactor with a powerful cooling system, the following are critical:
-
High-Fidelity Probes: Ensure you have calibrated, fast-responding temperature and pressure probes. Redundant probes are highly recommended.
-
Emergency Quench System: A system to rapidly introduce a chemical quencher (e.g., a nucleophilic amine or water, depending on process compatibility) or an emergency cooling fluid is essential.
-
Rupture Disc/Relief Valve: Sized appropriately based on worst-case scenario calculations (e.g., adiabatic decomposition) to safely vent the reactor in an overpressure event.
-
Automated Control System: A system that can automatically stop reagent addition and trigger emergency cooling if the temperature deviates beyond a set safety limit.
Q2: How do I determine the safe addition rate of chloroacetyl chloride?
A2: The safe addition rate is not a fixed value; it is a function of your reactor's ability to remove heat. This is calculated using calorimetric data. The fundamental equation to consider is:
q_generation = q_removal
Where q_generation (rate of heat generation) is a function of the addition rate and the heat of reaction, and q_removal (rate of heat removal) is determined by the overall heat transfer coefficient (U), the heat transfer area (A), and the temperature difference between the reaction mass and the cooling fluid (ΔT). Your addition rate must be set so that q_generation never exceeds the maximum possible q_removal.
Q3: What happens if a thermal runaway begins?
A3: A thermal runaway is a self-sustaining reaction where heat is generated faster than it can be removed.[5] This creates a dangerous feedback loop: the temperature rises, which increases the reaction rate, which generates even more heat.[6][7] This can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil and the reactor to rupture. Toxic gases, such as hydrogen chloride, may also be released.[8]
Process Parameter Summary
The following table summarizes key parameters and their impact on exotherm control. This should be used as a guide for developing your specific standard operating procedures.
| Parameter | Impact on Exotherm Control | Recommended Action / Consideration |
| Reagent Addition Rate | Direct control over the rate of heat generation. Too fast can overwhelm cooling. | Determine maximum rate based on calorimetry and reactor heat transfer capability.[3] |
| Reactor Temperature | Affects reaction kinetics. Too low can lead to accumulation; too high reduces the margin to MTSR. | Maintain a consistent, low temperature (e.g., 5-10°C as a starting point) to maximize the ΔT for cooling.[1] |
| Agitation Speed | Crucial for efficient heat transfer to the reactor walls and uniform mixing of reagents. | Ensure agitation is sufficient to prevent localized hot or cold spots. Model or verify mixing efficiency during scale-up. |
| Reagent Concentration | Higher concentrations lead to faster reaction rates and greater volumetric heat output. | Use the lowest effective concentration to moderate the reaction and provide a larger thermal sink. |
| Cooling Fluid Temp. | Directly impacts the rate of heat removal (q_removal). | Use the coldest possible cooling fluid available to maximize ΔT and the rate of heat transfer. |
Emergency Response Workflow for Temperature Excursions
The following diagram outlines a logical decision-making process for responding to a deviation in reactor temperature.
Caption: Decision workflow for responding to a reactor temperature excursion.
References
- Benchchem. Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane.
- Metis Engineering. Thermal Runaway: Complete Guide to Battery Safety and Prevention.
- Anern Store. A Step-by-Step Emergency Plan for Lithium Battery Fires.
- Benchchem. Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation.
- A Comprehensive Guide to Emergency Response for Battery Fires. A Comprehensive Guide to Emergency Response for Battery Fires.
- The Chain Reaction: Understanding and Mitigating Thermal Runaway in Batteries. The Chain Reaction: Understanding and Mitigating Thermal Runaway in Batteries.
- Emergency Response Guide for Lithium-Ion Battery: A Comprehensive Approach. Emergency Response Guide for Lithium-Ion Battery: A Comprehensive Approach.
- Khammas, S. J., & Hamood, A. J. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 2017, 9(9):146-158.
- Chemcasts. This compound (CAS 1440-61-5) – Thermophysical Properties.
- Fisher Scientific. SAFETY DATA SHEET - this compound.
- ResearchGate. Chapter 12. Recent developments in calorimetry.
Sources
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ioncoretechnology.com [ioncoretechnology.com]
- 6. Thermal Runaway: Complete Guide to Battery Safety [metisengineering.com]
- 7. anernstore.com [anernstore.com]
- 8. fishersci.com [fishersci.com]
impact of moisture on the stability and reactivity of 4-(Chloroacetyl)morpholine
Technical Support Center: 4-(Chloroacetyl)morpholine
A Guide to Ensuring Stability and Reactivity in Moisture-Sensitive Applications
Welcome to the dedicated support guide for this compound. As a key building block in pharmaceutical and agrochemical synthesis, the successful application of this reagent is paramount.[1][2] My field experience has consistently shown that the primary variable dictating experimental success with this compound is the rigorous control of moisture. This guide is structured from a practical, in-lab perspective to help you troubleshoot common issues and proactively design robust experimental protocols. We will delve into the "why" behind each recommendation, empowering you to anticipate and solve challenges related to the stability and reactivity of this versatile intermediate.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific, real-world problems you might encounter. The underlying cause for most issues with this compound is its susceptibility to hydrolysis.
Question 1: My reaction yield is significantly lower than expected, and I'm observing a high percentage of starting material recovery. What's happening?
Answer: This is a classic symptom of a compromised reaction environment, most likely due to the presence of moisture. This compound is an electrophilic molecule containing a reactive α-chloro ketone functional group.[3] Water is a potent nucleophile that can compete with your intended nucleophile (e.g., an amine, thiol, or other nucleophilic species).
-
Causality: When moisture is present, a portion of your this compound is consumed in a side reaction, hydrolyzing to form the inert 4-(Hydroxyacetyl)morpholine and hydrochloric acid. This non-productive pathway depletes the active reagent, leading to low conversion of your starting material and, consequently, a poor yield of your desired product. The stability of the amide bond itself can also be compromised under prolonged exposure to aqueous conditions, especially if pH changes occur.[4]
-
Immediate Action Plan:
-
Solvent Integrity Check: Ensure all solvents are truly anhydrous. Use freshly dried solvents from a solvent purification system or an unopened bottle of anhydrous grade solvent handled under an inert atmosphere.
-
Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under vacuum are standard procedures. Allow to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Inert Atmosphere: Set up your reaction under an inert atmosphere. This creates a positive pressure of dry gas, preventing atmospheric moisture from entering the reaction vessel.
-
Question 2: My LC-MS/NMR analysis shows an unexpected byproduct with a mass of M+18 relative to my starting material (or M-18 relative to my expected product). How can I identify it?
Answer: The unidentified peak is almost certainly the hydrolysis product, 4-(Hydroxyacetyl)morpholine .
-
Mechanistic Insight: The molecular weight of this compound is 163.6 g/mol .[5] The hydrolysis reaction involves the substitution of the chlorine atom (atomic weight ~35.5) with a hydroxyl group (-OH, atomic weight ~17). The net change is the loss of HCl and the addition of H₂O, but the stable organic product is the hydroxy-derivative. Its molecular weight is approximately 145.16 g/mol . The mass difference you are observing is consistent with the replacement of -Cl with -OH.
-
Confirmation & Mitigation:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass for the impurity to confirm its elemental composition matches C₆H₁₁NO₃.
-
Protocol Review: This is a definitive sign of moisture contamination. You must implement the rigorous drying and handling protocols described in the answer to Question 1. Pay special attention to the hygroscopic nature of any amine reagents or basic salts (e.g., K₂CO₃, triethylamine), which can introduce water into the reaction.
-
Question 3: I've stored my this compound for a few months and now my results are inconsistent. Could the reagent have degraded?
Answer: Yes, improper storage is a frequent cause of reagent degradation. While the compound is stable under recommended conditions, its reactivity makes it vulnerable to slow degradation if not stored correctly.[6]
-
Root Cause: The primary culprit is exposure to atmospheric humidity. If the container is not sealed tightly, moisture from the air will slowly hydrolyze the compound over time. Storing it in a volatile solvent without a proper seal can also lead to concentration changes.
-
Best Practices for Storage:
-
Container: Always store it in the original container with the cap sealed tightly. For extra protection, wrap the cap with Parafilm®.
-
Environment: Keep the container in a cool, dry, and well-ventilated place, away from acids and bases.[6][7]
-
Long-Term Storage: For long-term storage, placing the sealed container inside a desiccator containing a drying agent (e.g., Drierite® or silica gel) provides an additional layer of protection against moisture ingress.
-
Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for this compound in the presence of moisture?
A: The primary degradation pathway is hydrolysis via nucleophilic substitution. Water acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This displaces the chloride ion to form 4-(Hydroxyacetyl)morpholine. This reaction consumes the reagent and generates HCl, which can potentially catalyze further degradation of other components in your reaction mixture.
Caption: Recommended workflow for moisture-sensitive reactions.
By understanding the chemical causality behind the instability of this compound and implementing these rigorous, self-validating protocols, you can ensure reproducible, high-yielding results in your research and development efforts.
References
-
Fisher Scientific. (2024). Safety Data Sheet: this compound. Link
-
ChemicalBook. (2025). 4-(2-CHLOROACETYL)MORPHOLINE - Safety Data Sheet. Link
-
CP Lab Safety. (n.d.). This compound, min 97%, 100 grams. Link
-
Thermo Scientific Chemicals. (n.d.). This compound, 97+%. Link
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Link
-
Chemistry Stack Exchange. (2021). Alpha-haloketone reaction with H2O in acid medium. Link
-
Sigma-Aldrich. (n.d.). This compound 97%. Link
-
ResearchGate. (n.d.). Representative morpholine ring formation reactions. Link
-
ResearchGate. (2004). Condensation Reactions and Formation of Amides, Esters, and Nitriles Under Hydrothermal Conditions. Link
-
MDPI. (2022). Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability. Link
-
YouTube. (2018). Alpha Halogenation of Ketones. Link
-
ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses. Link
-
Green Chemistry (RSC Publishing). (2018). Water-controlled selective preparation of α-mono or α,α′-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Link
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Link
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Link
-
MDPI. (2021). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. Link
-
apicule. (n.d.). Morpholine, 4-(chloroacetyl)- (CAS No: 1440-61-5) API Intermediate Manufacturers. Link
-
Sigma-Aldrich. (n.d.). This compound 97%. Link
-
Pharmaffiliates. (n.d.). CAS No : 1440-61-5 | Product Name : this compound. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Characterization of 4-(Chloroacetyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the morpholine moiety is a privileged scaffold, frequently incorporated into a multitude of bioactive molecules to enhance their pharmacological properties. The introduction of a chloroacetyl group at the 4-position of the morpholine ring yields 4-(chloroacetyl)morpholine, a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications. The precise and unambiguous characterization of these derivatives is paramount to ensure their identity, purity, and structural integrity. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of these molecules.
This comprehensive guide, born from extensive practical experience, provides an in-depth exploration of the ¹³C NMR characterization of this compound and its derivatives. We will delve into the intricacies of spectral interpretation, the causal relationships between molecular structure and chemical shifts, and a comparative analysis with other common characterization techniques. This guide is designed to equip researchers with the necessary knowledge to confidently and accurately characterize this important class of compounds.
Understanding the ¹³C NMR Spectrum of this compound: A Foundational Analysis
The ¹³C NMR spectrum of the parent compound, this compound, serves as our baseline for understanding the spectral features of its derivatives. The molecule's structure, with its distinct carbon environments, gives rise to a characteristic set of signals.
Molecular Structure of this compound
Caption: Structure of this compound with carbon numbering.
In a typical proton-decoupled ¹³C NMR spectrum, we expect to see four distinct signals corresponding to the four unique carbon environments in this compound. The chemical shifts (δ) of these signals are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O (Carbonyl) | ~165-170 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom and its sp² hybridization. |
| C-O (Morpholine) | ~66-68 | These carbons are adjacent to the highly electronegative oxygen atom of the morpholine ring, causing a significant downfield shift. |
| C-N (Morpholine) | ~42-46 | These carbons are adjacent to the nitrogen atom. While nitrogen is electronegative, its effect is less pronounced than that of oxygen, resulting in a more upfield signal compared to the C-O carbons. |
| CH₂Cl | ~40-43 | The carbon of the chloroacetyl group is directly attached to a chlorine atom, a strong electron-withdrawing group, which deshields it and shifts it downfield. |
Note: The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.
The Influence of Substituents on the ¹³C NMR Spectra of Derivatives
The true power of ¹³C NMR lies in its sensitivity to subtle changes in the molecular structure. When substituents are introduced to the this compound scaffold, they can significantly alter the electronic environment of the carbon atoms, leading to predictable shifts in the ¹³C NMR spectrum.
Electron-Donating vs. Electron-Withdrawing Groups
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the molecule, such as alkyl or alkoxy groups, will generally cause an upfield shift (to a lower ppm value) of the signals for nearby carbon atoms. This is because the increased electron density shields the carbon nuclei from the external magnetic field.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density, such as nitro or cyano groups, will lead to a downfield shift (to a higher ppm value). The decreased electron density deshields the carbon nuclei, requiring a stronger magnetic field for resonance.
Illustrative Comparison:
To exemplify this, let's consider the hypothetical ¹³C NMR data for two derivatives alongside the parent compound.
| Compound | Substituent | C=O (δ, ppm) | C-O (δ, ppm) | C-N (δ, ppm) | CH₂-X (δ, ppm) |
| 4-(Acetyl)morpholine | -CH₃ | ~169 | ~67 | ~46 | ~21 |
| This compound | -CH₂Cl | ~166 | ~67 | ~45 | ~41 |
| 4-(Trichloroacetyl)morpholine | -CCl₃ | ~162 | ~67 | ~46 | ~93 |
Note: The data for 4-(Acetyl)morpholine and 4-(Trichloroacetyl)morpholine are based on available spectral database information and are presented for comparative purposes.[1][2]
The progressive substitution of hydrogens with electron-withdrawing chlorine atoms on the acetyl group dramatically shifts the chemical shift of the α-carbon downfield.
A Comparative Look: ¹³C NMR vs. Other Characterization Techniques
While ¹³C NMR is a powerful tool, a comprehensive characterization often involves a multi-technique approach. Here's how ¹³C NMR compares to other common analytical methods for this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Detailed carbon framework, number of unique carbons, electronic environment of each carbon. | Non-destructive, provides detailed structural information, highly reproducible.[3] | Relatively low sensitivity, requiring more sample; longer acquisition times.[4] |
| ¹H NMR | Proton environment, connectivity through spin-spin coupling, stereochemistry. | High sensitivity, fast acquisition, provides detailed information on proton connectivity. | Can have complex and overlapping signals, especially in large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues. | Extremely high sensitivity, provides accurate molecular weight.[3] | Isomers can be difficult to distinguish, provides limited information on the carbon skeleton connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-N, C-O, C-Cl). | Fast, simple to operate, good for identifying key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
In synergy, these techniques provide a holistic and unambiguous characterization of this compound derivatives.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible ¹³C NMR data.
Workflow for ¹³C NMR Analysis
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Compounds Synthesized from 4-(Chloroacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the synthesis of novel compounds with therapeutic potential is a cornerstone of innovation. 4-(Chloroacetyl)morpholine is a versatile building block, utilized in the synthesis of a diverse range of biologically active molecules. The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The chloroacetyl group, in turn, provides a reactive handle for the introduction of various substituents, leading to the creation of extensive compound libraries.
Following synthesis, the unambiguous structural confirmation and purity assessment of these new chemical entities are paramount. Mass spectrometry (MS) stands as a powerful and indispensable analytical technique in this regard. Its high sensitivity, specificity, and ability to provide detailed structural information make it an ideal tool for the analysis of these often complex synthetic products. This guide provides an in-depth comparison of common mass spectrometry-based approaches for the characterization of compounds derived from this compound, offering insights into experimental design, data interpretation, and best practices.
The Central Role of Mass Spectrometry in Synthetic Chemistry
Mass spectrometry is not merely a tool for molecular weight determination; it is a technique that provides a wealth of structural information through the analysis of fragment ions. For compounds synthesized from this compound, mass spectrometry is critical for:
-
Confirmation of Successful Synthesis: Verifying the presence of the target molecule by determining its accurate molecular weight.
-
Structural Elucidation: Deducing the connectivity of atoms within the molecule by analyzing its fragmentation pattern.
-
Impurity Profiling: Identifying and characterizing byproducts and residual starting materials from the synthesis.
-
Reaction Monitoring: Tracking the progress of a chemical reaction by observing the consumption of reactants and the formation of products over time.
The choice of mass spectrometry technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.
A Comparative Overview of Mass Spectrometry Techniques
The two most prevalent mass spectrometry techniques for the analysis of small organic molecules are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these two is primarily based on the volatility and thermal stability of the analyte. Given that many derivatives of this compound are designed as drug candidates, they are often non-volatile and possess a degree of polarity, making LC-MS the more suitable technique in most cases.[1][2]
| Technique | Principle | Advantages for Morpholine Derivatives | Disadvantages for Morpholine Derivatives |
| LC-MS | Separates compounds in the liquid phase before ionization and mass analysis. | Suitable for non-volatile and thermally labile compounds. Wide applicability to a broad range of polarities.[1] | Can be more complex to develop methods. Matrix effects from the liquid phase can suppress ionization. |
| GC-MS | Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis. | High chromatographic resolution. Well-established libraries for spectral matching (primarily for electron ionization). | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds, adding complexity to sample preparation.[3] |
Ionization Sources: The Gateway to Mass Analysis
The ionization source is where the analyte molecules are converted into gas-phase ions. For LC-MS, the most common ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): A soft ionization technique that is ideal for polar and ionic compounds. It typically produces protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-), with minimal fragmentation in the source. This is highly advantageous for confirming the molecular weight of the synthesized compound. For many morpholine derivatives, which contain basic nitrogen atoms, ESI in positive ion mode is highly effective.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds than ESI. It involves the ionization of the analyte through gas-phase ion-molecule reactions. APCI can sometimes induce more in-source fragmentation than ESI, which can provide some initial structural information.
A multimode source that can perform both ESI and APCI in a single run can be a powerful tool for analyzing a diverse library of compounds with varying polarities.
Mass Analyzers: Dispersing the Ions by Mass-to-Charge Ratio
Once ionized, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer impacts the resolution, mass accuracy, and speed of the analysis.
| Mass Analyzer | Principle | Strengths for Morpholine Derivatives | Weaknesses for Morpholine Derivatives |
| Quadrupole | Uses oscillating electric fields to filter ions by their m/z. | Robust, relatively inexpensive, and excellent for quantitative analysis in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. | Lower resolution and mass accuracy compared to other analyzers. |
| Time-of-Flight (TOF) | Measures the time it takes for ions to travel a fixed distance. | High resolution and excellent mass accuracy, enabling the determination of elemental composition. | Can have a more limited dynamic range compared to quadrupoles. |
| Orbitrap | Traps ions in an orbital motion around a central electrode. The frequency of this motion is related to the m/z. | Very high resolution and mass accuracy. | Slower scan speeds compared to TOF and quadrupole analyzers. |
| Ion Trap | Traps ions in a 3D or linear electric field and sequentially ejects them for detection. | Capable of performing multiple stages of fragmentation (MSn), which is invaluable for detailed structural elucidation.[4][5] | Lower resolution and mass accuracy than TOF and Orbitrap. |
For the initial confirmation of a synthesized compound, a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap is highly recommended. The accurate mass measurement allows for the confident determination of the elemental formula, a critical piece of data for novel compounds.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of a newly synthesized compound derived from this compound.
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A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the X-ray Crystal Structure Determination of 4-(Chloroacetyl)morpholine Derivatives
The morpholine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Its derivatives, particularly those functionalized with reactive groups like chloroacetyl, serve as versatile intermediates in the synthesis of novel therapeutic agents.[1][2] The three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount. It governs critical pharmaceutical properties including solubility, stability, bioavailability, and tablet manufacturability.[3] Furthermore, a definitive crystal structure provides unequivocal proof of molecular identity and stereochemistry, a non-negotiable requirement in drug development.[4]
This guide provides a comprehensive comparison of methodologies for determining the X-ray crystal structure of this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering researchers to troubleshoot challenges and develop robust, self-validating workflows for novel compounds.
Part 1: The Genesis of Order - A Comparative Analysis of Crystallization Techniques
The primary bottleneck in any crystallographic study is obtaining a high-quality single crystal.[5] For small organic molecules like morpholine derivatives, this is almost exclusively achieved through solution-based crystallization.[6] The process hinges on creating a supersaturated solution from which the molecule can slowly and orderly precipitate. The choice of method profoundly impacts crystal quality, size, and even the resulting polymorphic form.[7]
Foundational Principles: Solubility and Supersaturation
Crystallization occurs in the "metastable zone" of a solubility diagram—a state where the solution is supersaturated, but spontaneous nucleation is slow, allowing existing crystal seeds to grow in an orderly fashion.[5] Reaching this zone can be achieved by altering temperature or solvent composition. Rushing this process can lead to the system crashing out as an amorphous solid or "oiling out," phenomena that are antithetical to single crystal growth.[6]
Comparison of Common Crystallization Methodologies
The selection of a crystallization strategy is contingent on the physicochemical properties of the specific derivative, such as its solubility profile and thermal stability.
| Method | Principle | Typical Solvents/Precipitants | Advantages | Disadvantages | Best Suited For... |
| Slow Evaporation | Solvent is slowly removed from a saturated solution, gradually increasing solute concentration.[5] | Volatile solvents: Acetone, Diethyl ether, Dichloromethane, Ethyl acetate. | Simple setup; requires minimal compound. | Limited control over evaporation rate; can lead to polycrystalline crusts. | Thermally stable, readily soluble compounds. |
| Slow Cooling | A saturated solution at high temperature is gradually cooled, reducing solubility and inducing crystallization.[7] | Solvents with a strong temperature-solubility gradient: Ethanol, Isopropanol, Acetonitrile, Toluene.[7] | Good for obtaining large, high-quality crystals; scalable.[7] | Requires significant solubility differences with temperature; risk of oiling out if cooled too quickly.[6] | Compounds with moderate to high solubility at elevated temperatures. |
| Vapor Diffusion | A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble). The precipitant vapor slowly diffuses into the drop, reducing solubility.[5] | Solvent: Toluene, Dichloromethane. Precipitant: Hexane, Pentane, Diethyl ether. | Highly controlled; excellent for screening multiple conditions with minimal material. | Requires careful selection of solvent/precipitant pairs; can be slow. | Initial screening for new derivatives where optimal conditions are unknown. |
| Liquid-Liquid Diffusion (Layering) | A solution of the compound is carefully layered with a less dense, miscible precipitant. Crystallization occurs at the interface as the solvents slowly mix.[8] | Solvent (bottom layer): Dichloromethane, Chloroform. Precipitant (top layer): Hexane, Methanol, Ethanol. | Gentle method, ideal for sensitive or complex molecules; minimizes mechanical disturbance. | Can be difficult to set up without disturbing the interface; may form crystals only at the interface. | Compounds that are prone to forming amorphous solids with other methods. |
Experimental Protocol 1: Systematic Crystallization Screening for a Novel Morpholine Derivative
This protocol describes a self-validating workflow to efficiently identify promising crystallization conditions.
-
Solubility Assessment (Pre-screening):
-
Place ~1-2 mg of the purified compound into several small vials.
-
Add 0.1 mL aliquots of various solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Water) to each vial.
-
Observe solubility at room temperature and after gentle heating.
-
Causality: The goal is to identify solvents where the compound is sparingly soluble at room temperature but fully dissolves upon heating (for slow cooling) or solvents where it is highly soluble (for vapor/liquid diffusion). This initial screen prevents wasting material on unsuitable systems.
-
-
Setting Up Crystallization Trials:
-
Slow Cooling: Prepare a near-saturated solution of the compound (~10-20 mg) in a suitable solvent identified in Step 1 by heating. Loosely cap the vial, wrap it in insulating material (e.g., glass wool), and leave it undisturbed at room temperature or in a refrigerator.
-
Slow Evaporation: Prepare a saturated solution in a volatile solvent. Transfer to a small vial and cover with parafilm. Pierce 1-3 small holes in the parafilm with a needle. Place the vial in a quiet, vibration-free location.
-
Vapor Diffusion (Sitting Drop):
-
In the outer well of a crystallization plate, add 1 mL of a precipitant (e.g., hexane).
-
In the inner well, place a 20-50 µL drop of a concentrated solution of your compound in a more volatile solvent (e.g., toluene).
-
Seal the well. The precipitant vapor will slowly diffuse into the drop.
-
-
-
Monitoring and Validation:
-
Inspect the trials daily under a polarizing microscope.[8]
-
Self-Validation Check: High-quality single crystals typically have well-defined faces, sharp edges, and should extinguish light every 90° of rotation under cross-polarized light.[8] Needles, plates, or polycrystalline aggregates are less ideal but may still be viable. If only amorphous solid or oil is observed, the conditions are unsuitable.
-
Part 2: From Crystal to Structure - A Guide to X-ray Diffraction
Once a suitable crystal is obtained, X-ray diffraction is used to determine the precise arrangement of atoms.[9] A single crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the molecule.[8]
Caption: Workflow for X-ray Crystal Structure Determination.
Comparative Crystallographic Data of Morpholine Derivatives
While a structure for the parent this compound is not publicly deposited, analysis of closely related derivatives provides a crucial baseline for what researchers can expect. The following table summarizes key parameters from published structures, offering a comparative framework.
| Parameter | 1,2-Dimorpholinoethane[10] | Mannich Base of CNG-DPH with Morpholine[11] |
| Empirical Formula | C10H20N2O2 | C20H20N6O3 |
| Formula Weight | 200.28 | 392.42 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c |
| a (Å) | 6.0430(3) | 26.155(3) |
| b (Å) | 8.0805(3) | 9.0740(7) |
| c (Å) | 11.1700(4) | 17.587(2) |
| β (°) | 97.475(2) | 108.854(7) |
| Volume (ų) | 540.80(4) | 3951.1(7) |
| Z (Molecules/Unit Cell) | 2 | 8 |
| Temperature (K) | 170 | Room Temperature |
| Radiation Type | Not Specified | Mo Kα |
Insight: Both examples crystallized in the monoclinic system, one of the most common for organic molecules. The presence of different space groups (centrosymmetric P2₁/n vs. C2/c) highlights how molecular symmetry and packing are highly sensitive to the overall structure, even with a common morpholine moiety.
Experimental Protocol 2: Single-Crystal X-ray Data Collection & Refinement
This protocol outlines the key steps after a suitable crystal has been grown.
-
Crystal Selection and Mounting:
-
Under a microscope, select a crystal free of cracks or defects.[11]
-
Using a micromanipulator, carefully pick up the crystal with a cryo-loop.
-
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes damage from the X-ray beam.
-
Transfer the frozen crystal to the diffractometer's goniometer head, which is maintained in a cold nitrogen stream.
-
-
Data Collection:
-
Center the crystal in the X-ray beam (e.g., Molybdenum Kα radiation, λ = 0.71073 Å).[12]
-
Run a preliminary scan to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, which involves rotating the crystal and collecting hundreds of diffraction images at various orientations.[8]
-
-
Data Processing and Structure Solution:
-
Use specialized software (e.g., CrysAlisPro, SHELX) to integrate the raw diffraction spots from the images, correct for experimental factors (scaling), and generate a reflection file.
-
The structure is typically solved using "direct methods," a computational approach that phases the reflections to generate an initial electron density map.
-
An initial molecular model is built into this map.
-
-
Structure Refinement and Validation:
-
The initial model is refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.[12]
-
Self-Validation Check: The quality of the final model is assessed by metrics like the R1 factor (should typically be < 5% for a good small-molecule structure) and the Goodness-of-Fit (should be close to 1).
-
The final output is a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.
-
Part 3: Interpreting the Data - From Packing Diagrams to Intermolecular Forces
A solved crystal structure is more than just a picture; it is a detailed map of all intermolecular interactions holding the crystal together.
Hirshfeld Surface Analysis
A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis. This technique maps the close contacts between molecules in the crystal. For instance, in the structure of 1,2-dimorpholinoethane, Hirshfeld analysis revealed that the crystal packing is dominated by O···H (16.8%), N···H (4.2%), and H···H (79.0%) interactions.[10] For a new this compound derivative, this analysis would be critical to understanding how the chloroacetyl group participates in hydrogen bonding or other weak interactions, which can influence crystal stability and polymorphism.
Caption: Post-Refinement Validation and Analysis Pipeline.
By systematically comparing crystallization techniques and adhering to a rigorous, self-validating workflow for data collection and analysis, researchers can confidently and efficiently determine the crystal structures of novel this compound derivatives. This foundational data is indispensable for advancing these promising compounds from laboratory curiosities to potential therapeutic agents.
References
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- Hess, E. (2014). Crystallization of Organic Compounds.
- Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
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Al-Ostath, J., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules. Available at: [Link]
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Al-Sanea, M. M., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]
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A Comparative Guide to the Reactivity of 4-(Chloroacetyl)morpholine and Other Acylating Agents
Introduction: The Critical Role of Acylation in Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, with profound implications in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] The success of an acylation reaction—its efficiency, selectivity, and scalability—is critically dependent on the choice of the acylating agent.[2][3] These reagents vary significantly in their reactivity, which is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[4][5]
This guide provides an in-depth comparison of 4-(Chloroacetyl)morpholine with other commonly employed acylating agents: acetyl chloride, acetic anhydride, and N-acetylimidazole. It is designed for researchers, scientists, and drug development professionals to facilitate the rational selection of the optimal reagent for specific synthetic challenges, supported by mechanistic insights and comparative experimental data.
Understanding the Players: A Hierarchy of Reactivity
The reactivity of common acylating agents can be generally ranked based on the leaving group's ability to stabilize a negative charge. A better leaving group leads to a more reactive acylating agent.[1]
Caption: Reactivity ladder of common acylating agents.
This hierarchy places acyl chlorides at the pinnacle of reactivity, followed by acid anhydrides, and then milder agents like N-acylimidazoles.[2][5]
In Focus: this compound
This compound is an acylating agent of significant interest, particularly in pharmaceutical development.[6] Its structure combines a highly reactive chloroacetyl group with a morpholine moiety, a privileged scaffold in medicinal chemistry known for conferring favorable physicochemical and pharmacokinetic properties.[7][8]
-
Chemical Structure: 2-chloro-1-morpholin-4-ylethanone
-
CAS Number: 1440-61-5[9]
-
Molecular Formula: C₆H₁₀ClNO₂
-
Molecular Weight: 163.60 g/mol
Reactivity Profile: As a derivative of chloroacetyl chloride, this compound is a potent acylating agent. The presence of the electron-withdrawing chlorine atom on the alpha-carbon enhances the electrophilicity of the carbonyl carbon. Its primary utility lies in its ability to introduce the morpholine-containing chloroacetyl moiety onto nucleophiles (amines, alcohols, thiols). This functionality serves as a versatile chemical handle for subsequent synthetic modifications, making it a valuable intermediate in the synthesis of complex molecules, including the API Lesinurad.[6][10] The reaction proceeds via a standard nucleophilic acyl substitution mechanism where the nucleophile attacks the carbonyl carbon, leading to the expulsion of the chloride ion.[10]
Key Advantages:
-
High Reactivity: Enables efficient acylation under mild conditions.
-
Functional Handle: Introduces a reactive C-Cl bond for further derivatization.
-
Pharmacophore Introduction: Directly incorporates the beneficial morpholine ring into a target molecule.[11]
The Alternatives: A Comparative Analysis
The choice of an acylating agent is a trade-off between reactivity, selectivity, safety, and byproducts. Here, we compare this compound to its common alternatives.
Acetyl Chloride (CH₃COCl)
-
Reactivity: Acetyl chloride is extremely reactive due to the excellent leaving group ability of the chloride ion (Cl⁻).[1][12] It reacts rapidly, and often violently, with a wide range of nucleophiles, including water.[13][14]
-
Byproduct: The reaction generates hydrogen chloride (HCl) gas, which is highly corrosive and toxic.[15][16] This necessitates the use of a stoichiometric amount of base to act as a scavenger, complicating workup procedures.
-
Safety: It is a highly flammable, volatile, and corrosive liquid that fumes in air.[13][17] Strict safety precautions, including handling in a well-ventilated fume hood with appropriate PPE, are mandatory.[15]
-
Verdict: Best suited for rapid, high-yielding acetylations where the substrate is not sensitive to harsh conditions and the generation of HCl is manageable. Its reactivity is comparable to this compound, but it lacks the specialized functionality of the latter.
Acetic Anhydride ((CH₃CO)₂O)
-
Reactivity: Acetic anhydride is a strong acylating agent but is generally less reactive and more selective than acetyl chloride.[1][2] Its reactions are more easily controlled.
-
Byproduct: The leaving group is the acetate ion (CH₃COO⁻), which forms acetic acid upon protonation.[18] Acetic acid is significantly less corrosive and hazardous than HCl, simplifying handling and workup.[19]
-
Catalysis: Reactions often require heating or the use of a catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), to achieve reasonable reaction rates.[20][21]
-
Safety: While corrosive and a lachrymator, it is less volatile and reacts less violently with water than acetyl chloride.[19]
-
Verdict: An excellent "workhorse" acetylating agent that offers a good balance of reactivity, safety, and ease of handling. It is often the preferred reagent for routine acetylations of alcohols and amines.[22]
N-Acetylimidazole (C₅H₆N₂O)
-
Reactivity: N-Acetylimidazole is a significantly milder and more selective acetylating agent.[23] This is attributed to the imidazole leaving group, which is less stable as an anion compared to chloride or acetate.
-
Byproduct: The reaction releases imidazole, a non-corrosive and weakly basic compound.
-
Aqueous Compatibility: A key advantage is its moderate stability and high solubility in aqueous media, making it suitable for biochemical applications like protein modification.[24][25]
-
Safety: It is moisture-sensitive but is generally considered the least hazardous of the agents compared here.[23]
-
Verdict: The reagent of choice for the selective acylation of sensitive or multifunctional substrates, especially in biological contexts where harsh conditions and corrosive byproducts must be avoided.[25][26]
Quantitative Performance Data
The following table summarizes the key properties and performance of the discussed acylating agents.
| Property | This compound | Acetyl Chloride | Acetic Anhydride | N-Acetylimidazole |
| Formula | C₆H₁₀ClNO₂ | C₂H₃ClO | C₄H₆O₃ | C₅H₆N₂O |
| MW ( g/mol ) | 163.60[6] | 78.49[1] | 102.09[18] | 110.11[23] |
| Boiling Point | >110 °C | 52 °C[1] | 138-140 °C[18] | 99-105 °C (mp)[23] |
| Reactivity | Very High | Very High[1] | High[1] | Moderate[25] |
| Byproduct | HCl | HCl[13] | Acetic Acid[18] | Imidazole |
| Key Hazard | Acutely toxic (oral) | Flammable, Water-Reactive, Corrosive[17] | Corrosive, Lachrymator[19] | Moisture Sensitive[23] |
To illustrate the practical differences in reactivity, the following data from a comparative study on the acetylation of benzyl alcohol provides a clear example.[27]
| Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | ZnCl₂ | 30 | 0.3 | 98 |
| Acetic Anhydride | ZnCl₂ | 30 | 0.5 | 95 |
| Acetic Anhydride | None | 60 | 7.0 | >99 |
This data confirms that under catalyzed conditions, acetyl chloride reacts faster than acetic anhydride.[27] However, acetic anhydride can achieve excellent yields without a catalyst, albeit under more forcing conditions.
Experimental Protocols: A Head-to-Head Comparison
To provide a tangible method for evaluating reactivity, the following protocol describes a competitive acylation experiment. This design allows for a direct, side-by-side comparison of acylating agents under identical conditions.
Protocol: Competitive Acylation of Benzylamine
This experiment determines the relative reactivity of two acylating agents by allowing them to compete for a limited amount of a nucleophile (benzylamine). The product ratio, determined by ¹H NMR or GC-MS, provides a direct measure of their relative reactivity.
Objective: To compare the acylation rate of this compound against acetic anhydride.
Materials:
-
Benzylamine
-
This compound
-
Acetic Anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringes
Caption: Workflow for competitive acylation experiment.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 mmol) and triethylamine (1.1 mmol) in 10 mL of anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Causality: Anhydrous conditions are crucial as acylating agents react with water.[13] Triethylamine acts as a base to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion.
-
-
Addition of Acylating Agents: In a separate vial, prepare an equimolar mixture of this compound (1.0 mmol) and acetic anhydride (1.0 mmol). Add this mixture dropwise to the stirring benzylamine solution over 5 minutes.
-
Causality: Adding the competing agents simultaneously ensures neither has a head start. Slow, dropwise addition helps control any exothermic reaction.
-
-
Reaction: Stir the reaction mixture at 0°C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2 hours.
-
Causality: The initial low temperature moderates the highly exothermic reaction. Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
-
Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Purification: Wash the organic layer sequentially with 10 mL of 1 M HCl (to remove excess triethylamine and benzylamine), 10 mL of saturated aqueous NaHCO₃ (to remove any remaining acid), and 10 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Analysis: Dissolve the crude product in CDCl₃ and acquire a ¹H NMR spectrum. The ratio of the two amide products (N-benzyl-2-chloro-1-morpholinoethanamide and N-benzylacetamide) can be determined by integrating characteristic, non-overlapping peaks for each compound.
Conclusion: Selecting the Right Tool for the Job
The selection of an acylating agent is a critical decision that requires a careful balance of reactivity, selectivity, safety, and the specific goals of the synthesis.
-
This compound stands out as a specialized reagent, ideal for introducing a functionalized morpholine moiety in multi-step syntheses, particularly within drug discovery programs. Its high reactivity is coupled with the strategic advantage of incorporating a privileged pharmacophore.
-
Acetyl Chloride is the reagent for maximum reactivity and speed, suitable for robust substrates when efficiency is paramount and the hazardous nature of both the reagent and its HCl byproduct can be safely managed.[1]
-
Acetic Anhydride represents the pragmatic choice for a vast range of standard acetylations. It offers a safer, more manageable alternative to acetyl chloride, with a less corrosive byproduct, making it a staple in most synthetic laboratories.[1][18]
-
N-Acetylimidazole excels in scenarios demanding finesse and selectivity. Its mild nature and compatibility with aqueous environments make it invaluable for acylating delicate, multifunctional molecules and for applications in chemical biology.[24][25]
Ultimately, a thorough understanding of the properties and reactivity profiles of these agents empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency, safety, and success.
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-
Wikipedia. (2023). Acetic anhydride. [Online] Available at: [Link]
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GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Online] Available at: [Link]
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-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. [Online] Available at: [Link]
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IPCS. (2000). International Chemical Safety Cards: ACETYL CHLORIDE. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Online] Available at: [Link]
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Khammas, S. J., & Hamood, A. J. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 837-849. [Online] Available at: [Link]
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ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles. [Online] Available at: [Link]
-
PubMed. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. [Online] Available at: [Link]
-
BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. [Online] Available at: [Link]
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-
Journal of the American Chemical Society. (1952). RELATIVE REACTIVITIES OF CERTAIN ACYLATING AGENTS IN FRIEDEL-CRAFTS REACTIONS. [Online] Available at: [Link]
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-
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-
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-
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-
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-
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-
ResearchGate. (n.d.). Representative morpholine ring formation reactions. [Online] Available at: [Link]
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-
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-
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-
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-
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-
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A Comparative Guide to the In Vitro Biological Activity Screening of 4-(Chloroacetyl)morpholine Derivatives
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged structure for its favorable metabolic profile and ability to improve the pharmacokinetic properties of drug candidates.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] At the heart of synthesizing a diverse library of these potent molecules lies 4-(Chloroacetyl)morpholine, a versatile intermediate.[4][5] The reactive chloroacetyl group serves as a chemical handle, allowing for the strategic introduction of various pharmacophores to modulate and enhance biological activity.
This guide provides a comparative analysis of the in vitro screening methodologies used to evaluate the biological potential of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of data from seminal studies to illuminate structure-activity relationships (SAR).
Key Biological Activities and Screening Paradigms
The derivatization of the this compound scaffold has yielded compounds with significant activity in several therapeutic areas. The primary screening efforts are concentrated on three main fronts: oncology, infectious diseases, and inflammation.
Anticancer Activity
Derivatives have shown potent cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), neuroblastoma (SHSY-5Y), and colon (HT-29).[1][6][7] Mechanistic studies have revealed that these compounds can act through the inhibition of crucial cellular machinery, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an enzyme critical for tumor angiogenesis, and Topoisomerase II, which is essential for DNA replication.[6][8]
Antimicrobial Activity
The antimicrobial potential of these derivatives is broad, with demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[9] Notably, some derivatives have shown activity against Mycobacterium smegmatis, a model organism for tuberculosis research, and the opportunistic pathogen Pseudomonas aeruginosa.[9]
Anti-inflammatory Activity
Inflammation is another key target. Certain morpholine derivatives have been found to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) through the downregulation of inducible nitric oxide synthase (iNOS).[10] Others have been designed as selective agonists for the Cannabinoid Receptor 2 (CB2), a target for managing inflammatory pain while avoiding psychotropic side effects.[11][12]
Comparative In Vitro Screening Methodologies
The selection of an appropriate in vitro assay is critical for accurately assessing the biological activity of a compound. The following protocols represent the gold standards in the field, chosen for their robustness, reproducibility, and the mechanistic insights they provide.
Experimental Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a primary screening tool for evaluating a compound's ability to inhibit cancer cell proliferation. Its trustworthiness is grounded in its principle: it measures the metabolic activity of living cells.
Causality: The assay relies on the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its self-validating nature comes from the inclusion of positive (microbe growth) and negative (sterility) controls.
Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of a test compound, one can identify the precise concentration at which bacteriostatic or fungistatic activity occurs.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the morpholine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to all wells containing the test compounds.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure sterility. A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.
Visualizing the Scientific Process
Diagrams are essential for conceptualizing complex workflows and biological pathways.
Caption: High-level workflow for the screening of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway, a target for anticancer morpholine derivatives.
Comparative Data Analysis & Structure-Activity Insights
The true power of screening lies in comparing structurally related compounds to discern patterns. By analyzing quantitative data, we can begin to understand the structure-activity relationship (SAR)—how specific chemical modifications influence biological efficacy.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound ID | Modification | HT-29 (Colon)[6] | A549 (Lung)[7] | MCF-7 (Breast)[1][7] | SHSY-5Y (Neuroblastoma)[7] |
| 5h | Benzimidazole-Oxadiazole | 3.10 | - | - | - |
| 5j | Benzimidazole-Oxadiazole | 9.66 | - | - | - |
| AK-3 | Substituted Quinazoline | - | 10.38 | 6.44 | 9.54 |
| AK-10 | Substituted Quinazoline | - | 8.55 | 3.15 | 3.36 |
| Doxorubicin | (Reference Drug) | < 0.01 | - | - | - |
Data presented as IC₅₀ values in µM. Lower values indicate higher potency. "-" indicates data not available from the cited sources.
SAR Insights: From the data, we can infer several key points. The introduction of complex heterocyclic systems like benzimidazole-oxadiazole or quinazoline to the this compound backbone yields potent anticancer agents.[1][6][7] Within the quinazoline series, the specific substitutions on compound AK-10 confer superior activity against MCF-7 and SHSY-5Y cells compared to AK-3 , highlighting the sensitivity of the target to the substituent's electronic and steric properties.[1][7]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Modification | M. smegmatis[9] | C. albicans[9] | P. aeruginosa[9] |
| 12 | 1,2,4-Triazole & Pyridine | 15.6 | 500 | 500 |
| 8 | Pyridine & Piperazine | >1000 | 500 | >1000 |
| Fluconazole | (Reference Drug) | - | 125 | - |
Data presented as MIC values in µg/mL. Lower values indicate higher potency. "-" indicates data not available from the cited sources.
SAR Insights: The data suggests that incorporating a 1,2,4-triazole nucleus (Compound 12 ) significantly enhances activity against Mycobacterium smegmatis compared to other heterocyclic combinations like Compound 8 .[9] However, activity against the fungus C. albicans and the Gram-negative bacterium P. aeruginosa remains modest for these specific derivatives, indicating a spectrum of activity that can be tuned by synthetic modifications.[9]
Conclusion and Future Perspectives
The in vitro screening of this compound derivatives consistently reveals their potential as versatile scaffolds for drug discovery. The strategic application of robust screening assays, from broad cytotoxicity and antimicrobial tests to specific enzyme and receptor-based assays, is crucial for identifying promising lead compounds.
The comparative data clearly indicates that the biological activity of these derivatives is exquisitely sensitive to the nature of the substituents appended to the core structure. Future research should focus on expanding the structural diversity of these libraries, guided by the SAR insights gained from initial screenings. Efforts should be directed toward optimizing the potency and selectivity of hit compounds, particularly in improving efficacy against drug-resistant microbial strains and highly aggressive cancer subtypes. Ultimately, the most promising candidates identified through this rigorous in vitro evaluation will warrant progression into in vivo models to assess their true therapeutic potential.
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Genc, N., et al. (2018). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available at: [Link]
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Yakan, H., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. Available at: [Link]
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Asija, S., & Asija, S. (2022). Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate. Available at: [Link]
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Al-Warhi, T., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PubMed Central. Available at: [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available at: [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available at: [Link]
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Khammas, S. J., & Hamood, A. J. (Year N/A). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Khammas, S. J., & Hamood, A. J. (Year N/A). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives | Abstract. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Di Bella, M. C., et al. (2021). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. Available at: [Link]
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Anonymous. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. ScienceDirect. Available at: [Link]
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Di Bella, M. C., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]
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Di Bella, M. C., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]
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Di Bella, M. C., et al. (2021). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]
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Basagni, F., et al. (2023). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
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Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]
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Fu, L., et al. (2019). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. PubMed Central. Available at: [Link]
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The Morpholine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties, often enhancing the potency and selectivity of bioactive molecules. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of morpholine-based compounds across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.
The Enduring Appeal of the Morpholine Moiety
The utility of the morpholine ring in drug design stems from a combination of factors. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, with a pKa typically in the range of 8.4-8.7, can be protonated at physiological pH, enhancing aqueous solubility.[1] This balanced hydrophilic-lipophilic character is crucial for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile. Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal target engagement.[2]
This guide will explore the nuanced SAR of morpholine derivatives in three major therapeutic areas: oncology, neurodegenerative diseases, and inflammation. By comparing the biological activities of structurally related compounds, we can elucidate the key molecular features that drive potency and selectivity.
I. Morpholine in Oncology: Targeting the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Consequently, PI3K and mTOR have become prime targets for anticancer drug development, with several morpholine-containing inhibitors showing significant promise.
A prominent example is the dual PI3K/mTOR inhibitor, PKI-587, which features a morpholino-triazine scaffold.[3][4] The morpholine moieties in these inhibitors often play a crucial role in binding to the hinge region of the kinase domain, forming a critical hydrogen bond with the backbone amide of a valine residue.[5]
Comparative Analysis of PI3K Inhibitors
The following table summarizes the structure-activity relationship of a series of PI3K inhibitors based on the ZSTK474 scaffold, where one of the morpholine groups is replaced with other functionalities. This comparison highlights the importance of the morpholine ring for potent PI3K inhibition.
| Compound | R Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | Morpholine | 5.0 | 60.1 | 37.5 | 3.9 |
| 2a | Piperazine | 180 | >1000 | >1000 | 140 |
| 6a | Ethanolamine | 9.9 | 300 | 95.2 | 9.8 |
| 6b | Diethanolamine | 3.7 | 310 | 14.6 | 10.2 |
| Data sourced from[2] |
SAR Insights:
-
Oxygen is Key: The dramatic loss of activity when the morpholine oxygen is replaced with a nitrogen (piperazine, compound 2a ) underscores the critical role of the oxygen atom in binding to the PI3K active site, likely through hydrogen bonding.[2]
-
Hydroxyl Groups are Tolerated: The replacement of the morpholine ring with ethanolamine (6a ) or diethanolamine (6b ) retains potent PI3Kα and PI3Kδ activity, suggesting that the hydroxyl groups can mimic the hydrogen bonding interactions of the morpholine oxygen.[2]
-
Isoform Selectivity: Interestingly, the modifications also influence isoform selectivity. While ZSTK474 is a potent inhibitor of all Class I PI3K isoforms, the analogs show reduced activity against PI3Kβ.[2]
Experimental Protocol: PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to determine the in vitro potency of compounds against PI3K enzymes.[6]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent depletes the remaining ATP, and then another reagent converts the ADP to ATP, which is measured using a luciferase/luciferin reaction. The light output is proportional to the ADP generated and thus to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the PI3K Reaction Buffer containing the lipid substrate (e.g., PIP2).
-
Dilute the PI3K enzyme to the desired concentration in the reaction buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (100% activity) and no-enzyme controls (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Morpholine in Neurodegenerative Diseases: A Multi-Targeting Approach
Neurodegenerative diseases like Alzheimer's and Parkinson's are complex disorders with multiple pathological hallmarks. The versatility of the morpholine scaffold has been leveraged to develop compounds that can simultaneously modulate several key targets, such as cholinesterases and monoamine oxidases (MAOs).[3][6]
Comparative Analysis of Cholinesterase and MAO Inhibitors
The following tables showcase the SAR of morpholine-based compounds against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).
Table 2: Inhibition of Cholinesterases by Morpholine-Containing Quinoline Derivatives
| Compound | Linker Length (n) | R Group | AChE IC50 (µM) | BChE IC50 (µM) |
| 11g | 2 | 4-Cl | 1.94 ± 0.13 | 28.37 ± 1.85 |
| 11a | 3 | 4-Cl | 4.38 ± 0.25 | 45.61 ± 3.17 |
| 11m | 4 | 4-Cl | 10.25 ± 0.89 | 68.32 ± 5.41 |
| Galanthamine | - | - | 1.28 ± 0.01 | 24.41 ± 2.01 |
| Data sourced from[4] |
SAR Insights:
-
Linker Length is Crucial: A shorter methylene linker (n=2) between the quinoline and morpholine moieties results in more potent AChE and BChE inhibition compared to longer linkers.[4]
-
Substitution on Phenylamino Group: The nature and position of the substituent on the 4-N-phenylamino ring also significantly impact activity, with electron-withdrawing groups like chlorine often being favorable.[4]
Table 3: Inhibition of Monoamine Oxidases by Morpholine-Based Chalcones
| Compound | R1 | R2 | R3 | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| MO1 | H | H | H | > 10 | 0.030 |
| MO5 | OCH3 | H | H | > 10 | 1.31 |
| MO7 | H | Cl | H | 7.1 | 0.25 |
| MO9 | H | H | F | > 10 | 0.36 |
| Data sourced from[7] |
SAR Insights:
-
MAO-B Selectivity: Many of the morpholine-based chalcones exhibit high selectivity for MAO-B over MAO-A.[7]
-
Substitution Effects: The substitution pattern on the phenyl ring of the chalcone moiety significantly influences potency. The unsubstituted compound MO1 is the most potent MAO-B inhibitor, while the introduction of substituents can modulate activity and, in some cases, introduce MAO-A inhibition (e.g., MO7 ).[7]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.[2]
Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a stock solution of AChE in the phosphate buffer.
-
Prepare a 15 mM solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.
-
Prepare a 3 mM solution of DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 20 µL of the AChE solution, and 20 µL of the test compound solution at various concentrations. For the control (100% activity), add 20 µL of buffer instead of the test compound.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution and 20 µL of the DTNB solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
III. Morpholine in Anti-Inflammatory Drug Discovery
The morpholine scaffold is also prevalent in the design of anti-inflammatory agents, often targeting enzymes such as cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS).
Comparative Analysis of Anti-Inflammatory Morpholine Derivatives
The following table presents the anti-inflammatory activity of a series of morpholine-capped β-lactam derivatives as iNOS inhibitors.
Table 4: Anti-inflammatory Activity of Morpholine-Capped β-Lactam Derivatives
| Compound | R1 | R2 | Anti-inflammatory Ratio | IC50 vs. HepG2 (mM) |
| 3e | H | 4-F | 38 | 0.48 ± 0.04 |
| 3h | H | 4-NO2 | 62 | 0.51 ± 0.01 |
| 5c | 4-Cl | 4-CH3 | 72 | 0.12 ± 0.00 |
| 6f | 4-OCH3 | 4-F | 99 | 0.60 ± 0.04 |
| Dexamethasone | - | - | 32 | - |
| Data sourced from[8] |
SAR Insights:
-
Potent iNOS Inhibition: Several of the synthesized compounds exhibit potent iNOS inhibitory activity, with anti-inflammatory ratios significantly higher than the reference drug, dexamethasone.[8]
-
Substitution Patterns: The nature of the substituents on the aromatic rings (R1 and R2) plays a critical role in determining the anti-inflammatory potency. For instance, the combination of a 4-methoxy group at R1 and a 4-fluoro group at R2 in compound 6f leads to the highest activity.[8]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.[9]
Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The resulting color change is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of the co-factors hematin and L-epinephrine.
-
Prepare stock solutions of COX-1 and COX-2 enzymes.
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, hematin, and L-epinephrine.
-
Add the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add the test compound at various concentrations and pre-incubate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Measurement:
-
Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value for both COX-1 and COX-2, allowing for the determination of selectivity.
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified experimental workflow and a key signaling pathway.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.
Conclusion
The morpholine scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the design of novel therapeutics. As demonstrated in this guide, subtle modifications to the morpholine ring or its appended substituents can have profound effects on biological activity and selectivity. By carefully considering the structure-activity relationships and employing robust in vitro assays, researchers can harness the power of the morpholine scaffold to develop the next generation of innovative medicines.
References
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- 4. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Morpholine Derivatives: A Guide for Researchers
The persistent rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, morpholine and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3] This guide provides a comprehensive comparative study of the antimicrobial efficacy of various morpholine derivatives, offering researchers, scientists, and drug development professionals a synthesized overview of experimental data, methodologies, and structure-activity relationships to inform future research and development endeavors.
Introduction: The Significance of the Morpholine Scaffold
Morpholine, a six-membered heterocyclic ring containing both an amine and an ether functional group, is a versatile building block in the synthesis of new pharmacological agents.[4] Its unique structural and physicochemical properties, including the ability to form hydrogen bonds and its contribution to improved pharmacokinetic profiles, have made it a privileged structure in drug discovery.[1] A number of clinically used drugs, such as the antibiotic linezolid, contain the morpholine moiety, highlighting its importance in the development of effective antimicrobial agents.[5] This guide will delve into the antimicrobial efficacy of various synthesized morpholine derivatives, providing a comparative analysis based on available experimental data.
Experimental Protocols for Assessing Antimicrobial Efficacy
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[1][2][6][7] The two most common methods employed in the evaluation of the morpholine derivatives discussed in this guide are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion Method for assessing the zone of inhibition.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Experimental Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of each morpholine derivative is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies from a fresh agar plate into sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at 35-37°C for 16-20 hours for most bacteria and at a temperature and duration appropriate for the fungal species being tested.
-
MIC Determination: The MIC is recorded as the lowest concentration of the morpholine derivative that completely inhibits visible growth of the microorganism. A growth control (no antimicrobial agent) and a sterility control (no inoculum) are included for validation.
Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[10]
Experimental Workflow:
Caption: Workflow for the agar disk diffusion susceptibility test.
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum suspension and then streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Application of Disks: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the morpholine derivative and placed on the inoculated agar surface.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-18 hours.
-
Measurement and Interpretation: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the inhibition zone is indicative of the antimicrobial activity of the derivative.
Comparative Antimicrobial Efficacy of Morpholine Derivatives
The antimicrobial activity of various morpholine derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from several studies to provide a comparative overview.
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Bis-morpholino triazine quaternary ammonium salts (various alkyl chain lengths) | Staphylococcus aureus | 50 - >400 | [10] |
| Escherichia coli | 400 - >400 | [10] | |
| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus aureus | 25 | [5] |
| Staphylococcus epidermidis | 19 | [5] | |
| Bacillus cereus | 21 | [5] | |
| Micrococcus luteus | 16 | [5] | |
| Escherichia coli | 29 | [5] | |
| Candida albicans | 20 | [5] | |
| Aspergillus niger | 40 | [5] | |
| 1,2,4-triazole derivative containing morpholine and pyridine nuclei (Compound 12) | Mycobacterium smegmatis | 15.6 | [11] |
| Pseudomonas aeruginosa | Low activity | [11] | |
| Morpholine derivative (Compound 8 with piperazine and 1,3,4-oxadiazole) | Active against all tested microorganisms | - | [11] |
| Ruthenium-based agent modified with morpholine (Ru(ii)-3) | Staphylococcus aureus | 0.78 | [1] |
Note: The table presents a selection of data from the cited literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of morpholine derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies help in understanding how different substituents on the morpholine ring and the overall molecular architecture contribute to their biological activity.[2][3]
-
Lipophilicity: The length of the alkyl chain in bis-morpholine triazine quaternary ammonium salts has been shown to directly impact their antimicrobial efficacy. An increase in the alkyl chain length generally leads to improved activity, likely due to enhanced interaction with the bacterial cell membrane.[10]
-
Aromatic Substituents: The presence and nature of aromatic rings attached to the morpholine nucleus can significantly affect antimicrobial potency. For instance, halogen substitutions on an aromatic ring have been found to increase the inhibitory activity against certain cancer cell lines, a principle that can be extended to antimicrobial drug design.[3]
-
Hybrid Molecules: Incorporating other bioactive heterocyclic rings, such as triazoles, oxadiazoles, and piperazines, into the morpholine scaffold has been a successful strategy to enhance antimicrobial activity.[11] This molecular hybridization can lead to compounds with a broader spectrum of activity.
-
Metal Complexes: The coordination of morpholine derivatives with metal ions, such as ruthenium, has been shown to produce highly potent antibacterial agents.[1][12] These metalloantibiotics may exhibit unique mechanisms of action, including multi-target effects.
Mechanism of Action
The precise mechanism of action can vary among different classes of morpholine derivatives. However, some general modes of action have been proposed.
-
Cell Membrane Disruption: Quaternary ammonium salts containing morpholine moieties are known to disrupt the integrity of bacterial cell membranes, leading to leakage of cellular components and ultimately cell death.[10]
-
Inhibition of Cell Wall Synthesis: Some morpholine derivatives have been suggested to interfere with the synthesis of the bacterial cell wall, a mechanism similar to that of some established antibiotics.[1]
-
Enzyme Inhibition: Certain morpholine derivatives may exert their antimicrobial effect by inhibiting essential microbial enzymes. For example, some have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[13]
-
Multi-target Mechanisms: More complex derivatives, such as the ruthenium-based agents, may have multiple cellular targets, which can be advantageous in overcoming antibiotic resistance.[12]
Conclusion and Future Perspectives
Morpholine derivatives represent a versatile and promising class of compounds in the quest for new antimicrobial agents. The available data clearly demonstrates their potential against a wide range of pathogens, including drug-resistant strains. The ability to readily modify the morpholine scaffold allows for the fine-tuning of their biological activity and pharmacokinetic properties.
Future research should focus on:
-
Systematic SAR studies: To design and synthesize more potent and selective antimicrobial agents.
-
Elucidation of mechanisms of action: To better understand how these compounds exert their effects and to identify new cellular targets.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety of the most promising derivatives in animal models.
By leveraging the insights presented in this guide, researchers can make more informed decisions in the design and development of the next generation of morpholine-based antimicrobial drugs.
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A Senior Application Scientist's Guide to Validating Synthetic Routes for Substituted Morpholines using HPLC
For Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[1] Its prevalence is due to the favorable physicochemical properties it imparts, such as improved aqueous solubility and metabolic stability. Consequently, the development of efficient and robust synthetic routes to novel substituted morpholines is a critical activity in drug discovery.
However, synthesizing the target molecule is only half the battle. Rigorous analytical validation is paramount to ensure that a chosen synthetic pathway is not only high-yielding but also produces the active pharmaceutical ingredient (API) with the required purity and a well-characterized impurity profile. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering the precision and sensitivity required for pharmaceutical analysis.[2][3][4]
This guide provides an in-depth comparison of methodologies for validating synthetic routes to substituted morpholines, grounded in the practical experience of a senior application scientist. We will explore how to leverage HPLC data to make informed decisions, detail a comprehensive validation protocol based on international guidelines, and present the experimental logic behind the choices made.
Comparative Overview of Synthetic Routes
The synthesis of the morpholine ring can be achieved through various strategies, each with distinct advantages and disadvantages. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability.[5][6] For the purpose of this guide, we will compare two common conceptual routes to a hypothetical target, N-aryl-2-methylmorpholine.
-
Route A: Dehydration of Diethanolamine Derivatives: A classical approach involves the cyclization of a substituted diethanolamine precursor under acidic conditions.[5][7] This method is often robust and uses readily available starting materials.
-
Route B: Palladium-Catalyzed Carboamination: A more modern approach utilizes a palladium catalyst to facilitate the intramolecular cyclization of an O-allyl ethanolamine derivative with an aryl bromide.[8] This route offers modularity and stereocontrol.
The ultimate viability of either route for pharmaceutical development hinges on the results of a thorough analytical validation, which critically assesses yield, purity, and the impurity profile of the final product.
The Decisive Role of HPLC in Route Selection
HPLC is the definitive tool for interrogating the outcome of a chemical reaction.[9] By separating the target compound from starting materials, intermediates, by-products, and degradation products, it provides the quantitative data necessary for a side-by-side comparison of synthetic routes. A validated HPLC method is one of the most crucial components of a Certificate of Analysis (CoA) for an API.[2]
Key Performance Indicators from HPLC Analysis:
| Parameter | Route A: Dehydration | Route B: Pd-Catalyzed | Rationale for Comparison |
| Purity (Assay, % Area) | 98.5% | 99.8% | Directly measures the percentage of the desired compound in the final mixture. Higher purity is always preferred. |
| Major Impurity (%) | 1.1% (Unidentified) | 0.15% (Starting Material) | Identifies and quantifies the most significant contaminant. Known impurities are less of a regulatory concern than unknown ones. |
| Total Impurities (%) | 1.5% | 0.2% | Provides an overall picture of the cleanliness of the reaction. A lower total impurity level simplifies downstream purification. |
| Process-Related Impurities | Potential for sulfated esters | Residual Palladium, unreacted starting materials | Each route has a unique set of potential impurities that must be monitored and controlled. |
| Stereochemical Purity | Racemic mixture | High enantiomeric excess (if chiral starting material used) | For chiral morpholines, the ability to control stereochemistry is a significant advantage, often requiring specialized chiral HPLC. |
This comparative data, derived entirely from HPLC analysis, clearly demonstrates the superiority of Route B. Although it may involve more expensive reagents (palladium catalyst), the significantly higher purity and cleaner impurity profile reduce the burden of purification, a critical consideration for scaling up production.
Workflow for Synthetic Route Validation
The process of validating a synthetic route is a systematic workflow that integrates synthesis with rigorous analytical chemistry. The goal is to develop a robust HPLC method that can reliably assess the quality of the material produced.
Caption: Workflow from synthesis to analytical validation and route selection.
Experimental Protocol: Developing and Validating a Robust HPLC Method
The foundation of reliable route validation is a well-developed and fully validated HPLC method. This protocol outlines the steps required, adhering to the internationally harmonized ICH Q2(R1) guidelines.[10][11]
Part 1: HPLC Method Development
The goal is to achieve sufficient resolution between the main peak (the substituted morpholine) and all potential impurities.
-
Understand the Analyte : Before starting, gather information on the target morpholine's structure, polarity, pKa, and UV absorbance. Morpholines are basic, hydrophilic compounds, which can pose challenges like poor retention on standard C18 columns and peak tailing.[12]
-
Initial Column and Mobile Phase Screening :
-
Column : Start with a workhorse column, such as a C18 (e.g., 4.6 x 150 mm, 5 µm). The moderate polarity of an N-aryl morpholine makes this a logical starting point.
-
Mobile Phase : Screen a gradient of a buffered aqueous phase and an organic modifier.
-
Mobile Phase A: 0.1% Formic Acid in Water (provides protons to ensure the basic morpholine is in its ionized form, improving peak shape).
-
Mobile Phase B: Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
-
Initial Gradient : A broad gradient (e.g., 5% to 95% B over 20 minutes) is excellent for initial sample analysis to visualize all components.[13]
-
-
Optimization :
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Modify the mobile phase pH if peak shape is poor. For basic compounds like morpholines, a low pH (e.g., 2-3) is generally effective.[2]
-
Detector : Use a PDA (Photodiode Array) detector to assess peak purity and select the optimal wavelength for quantification (e.g., the λmax of the aryl substituent).
-
Typical Optimized HPLC Method Parameters:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 80% B over 25 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Part 2: HPLC Method Validation (per ICH Q2(R1))
Validation demonstrates that the developed method is suitable for its intended purpose.[14]
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components.
-
Protocol : Inject a blank (diluent), a placebo (if in a formulation), individual starting materials, and the final product. The analyte peak should be free from interference at its retention time. Forced degradation studies (exposing the sample to acid, base, peroxide, heat, and light) should also be performed to ensure separation from potential degradants.
-
-
Linearity :
-
Protocol : Prepare a series of solutions of the morpholine reference standard at different concentrations (e.g., 5 levels from 50% to 150% of the target concentration). Plot the peak area against concentration.
-
Acceptance Criteria : The correlation coefficient (R²) should be ≥ 0.999.
-
-
Accuracy :
-
Protocol : Spike a sample matrix with known amounts of the morpholine reference standard at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.
-
Acceptance Criteria : The percent recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability & Intermediate Precision):
-
Protocol :
-
Repeatability: Analyze six replicate preparations of the same sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria : The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD) :
-
Protocol : Determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD), typically established at a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD. This is crucial for impurity analysis.
-
-
Robustness :
-
Protocol : Deliberately make small variations to the method parameters (e.g., ±0.2 pH units, ±2°C column temperature, ±0.1 mL/min flow rate) and observe the effect on the results.
-
Acceptance Criteria : The results should remain unaffected by the changes, demonstrating the method's reliability in routine use.
-
Summary of Validation Acceptance Criteria:
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference at analyte RT |
| Robustness | Results unaffected by minor changes |
Advanced Topics: UPLC and Chiral Separations
Ultra-Performance Liquid Chromatography (UPLC): For high-throughput screening of reaction conditions or faster quality control, UPLC offers a significant advantage. By using columns with smaller particle sizes (<2 µm) and systems that can handle much higher pressures, UPLC can reduce analysis times tenfold compared to traditional HPLC, while often providing superior resolution and sensitivity.[15][16][17][18][19] This is particularly valuable during process development where rapid feedback is essential.
Chiral Separations: Many substituted morpholines are chiral, and regulatory agencies require that enantiomers be controlled and quantified. Standard reversed-phase HPLC cannot separate enantiomers because they have identical physical properties.[20] Chiral separation is achieved by introducing a chiral selector into the system, most commonly through a Chiral Stationary Phase (CSP).[21][22][23] Polysaccharide-based columns are among the most popular and versatile for this purpose.[24] Developing a chiral separation method is often an empirical process of screening different chiral columns and mobile phases to find the optimal conditions.
Conclusion
The selection of a synthetic route in a pharmaceutical context is a decision driven by robust, quantitative data. HPLC is the indispensable tool that provides this data, allowing for a direct and objective comparison of critical quality attributes like purity and impurity profiles. By following a systematic approach to method development and adhering to the rigorous validation standards of ICH Q2(R1), researchers and drug developers can establish a high-integrity analytical framework. This framework not only validates the chosen synthetic pathway but also ensures the consistent quality, safety, and efficacy of the final morpholine-containing drug substance, paving the way for successful clinical development and manufacturing.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Morpholine Derivatives
Introduction: The Criticality of Purity in Morpholine-Based Drug Candidates
Morpholine, a versatile six-membered heterocycle, is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to a wide range of pharmaceuticals, from the anticancer agent Gefitinib to the antibiotic Linezolid.[1] The very versatility that makes this scaffold attractive—its ability to improve solubility, modulate basicity, and serve as a stable synthetic handle—also presents a significant analytical challenge.[2] The purity of a synthesized morpholine derivative is not merely a measure of synthetic efficiency; it is a direct determinant of the compound's safety, efficacy, and stability.
Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have unintended and often harmful pharmacological or toxicological effects.[3][4] Therefore, a robust, multi-faceted analytical strategy is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of key analytical techniques for assessing the purity of morpholine derivatives, moving beyond procedural lists to explain the causality behind methodological choices. We will explore how to build a self-validating system of analysis grounded in authoritative standards, ensuring the data you generate is not only accurate but irrefutable.
Regulatory Framework: Understanding the Landscape of Impurity Control
Before delving into specific techniques, it is crucial to understand the regulatory context established by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides a framework for classifying and controlling impurities in new drug substances.[3][4][5]
Classification of Impurities (as per ICH Q3A):
-
Organic Impurities: Process-related (e.g., starting materials, intermediates, by-products) and drug-related (e.g., degradation products).
-
Inorganic Impurities: Reagents, ligands, catalysts, heavy metals, or other residual metals.
-
Residual Solvents: Organic or inorganic liquids used during synthesis.
The guideline sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[3][6] Adherence to these standards is paramount for any drug development program.
Caption: ICH Q3A classification of impurities in a new drug substance.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the morpholine derivative, the nature of potential impurities, and the analytical objective (e.g., qualitative screening vs. precise quantification). No single technique is sufficient; an orthogonal approach, using multiple methods with different separation and detection principles, provides the most comprehensive and reliable purity profile.
Chromatographic Methods: The Workhorses of Purity Analysis
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For morpholine derivatives, which are often polar and non-volatile, High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution, sensitivity, and quantitative accuracy.[7] Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. This is ideal for the separation of the typically polar morpholine derivatives from less polar impurities.
-
Why Choose It? Its versatility in handling a wide range of polarities and molecular weights makes it the primary tool for quantifying organic impurities and degradation products. When coupled with a Photodiode Array (PDA) detector, it can also provide preliminary spectral data to assess peak purity.
-
-
Gas Chromatography (GC): GC is best suited for volatile and thermally stable compounds.[8]
-
Why Choose It? Its primary role in this context is the quantification of residual solvents (per ICH Q3C) and volatile organic impurities, such as unreacted starting materials (e.g., morpholine itself) or volatile reagents.[9] For non-volatile morpholine derivatives, derivatization may be required to increase volatility, though this adds complexity.[10][11]
-
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique.[7]
-
Why Choose It? It serves as an excellent tool for rapid, qualitative screening, such as monitoring reaction progress or assessing the complexity of an impurity profile during process development. It is not typically used for final quantitative purity determination in a regulatory setting.
-
Spectroscopic Methods: From Confirmation to Quantification
Spectroscopic techniques provide information about molecular structure and can be powerfully quantitative.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation.[12] For purity, its quantitative application, qNMR , is a primary analytical method.[13][14][15][16]
-
Why Choose It? qNMR offers a distinct advantage: the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without a specific reference standard for each impurity.[16][17] It is an excellent orthogonal technique to HPLC. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the morpholine derivative can be determined with high accuracy.[14][17]
-
-
Mass Spectrometry (MS): MS is a powerful tool for identifying compounds by measuring their mass-to-charge ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies functional groups within a molecule.[12][19]
-
Why Choose It? It is primarily used for identity confirmation of the bulk material. While it can detect significant levels of impurities with different functional groups, it lacks the sensitivity and resolution for quantifying trace impurities.[18]
-
Thermal Analysis Methods
Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.[20][21]
-
Differential Scanning Calorimetry (DSC): For highly pure, crystalline solids, DSC can determine absolute purity based on the principle of melting point depression.[22] The presence of impurities broadens and lowers the melting range of a substance.
-
Why Choose It? DSC provides a measure of total soluble impurities and is an excellent orthogonal check on chromatographic methods. It is particularly valuable as it does not rely on the separation of individual impurities. However, its accuracy is limited for amorphous materials or compounds that decompose upon melting.
-
Data Summary: A Comparative Overview
| Technique | Primary Application | Typical Analytes | Strengths | Limitations |
| RP-HPLC-UV/PDA | Quantitative Purity & Impurity Profiling | Non-volatile organic impurities, degradation products | High resolution, sensitivity, and accuracy; well-established.[7] | Requires reference standards for impurity quantification. |
| GC-FID/MS | Residual Solvents & Volatile Impurities | Solvents, volatile starting materials/reagents | Excellent for volatile compounds; high sensitivity.[8] | Not suitable for non-volatile morpholine derivatives without derivatization. |
| qNMR (¹H NMR) | Absolute Purity/Assay Determination | Main compound (analyte) | Primary method; no analyte-specific reference standard needed for purity calculation.[14][16] | Lower sensitivity than HPLC for trace impurities; requires careful experimental setup. |
| LC-MS | Impurity Identification & Structure Elucidation | Unknown organic impurities and degradants | Provides molecular weight and structural information; definitive identification.[18] | Quantification can be complex; response factors vary. |
| DSC | Absolute Purity of Crystalline Solids | Total mole percentage of soluble impurities | Fast; no separation required; orthogonal to chromatography. | Only for crystalline, thermally stable compounds; less accurate below ~98% purity. |
Building a Self-Validating System: The Role of Forced Degradation
To ensure an analytical method is truly "purity-indicating," it must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products. This is where forced degradation (or stress testing) becomes essential.[23][24] The principle is to subject the morpholine derivative to harsh conditions to intentionally generate degradation products.[25][26]
Caption: Workflow for a forced degradation study to establish a stability-indicating method.
By analyzing the stressed samples, you can:
-
Establish Degradation Pathways: Understand how the molecule degrades, which provides insight into its intrinsic stability.[24][27]
-
Validate Method Specificity: Demonstrate that the analytical method can separate the degradation products from the main peak and from each other. This is a core requirement of method validation under ICH Q2(R1).[28][29]
-
Identify Potential Impurities: The degradants produced can be characterized (typically by LC-MS) and monitored in formal stability studies.[25]
A successful forced degradation study proves the trustworthiness of your purity method. It validates that the method can see what it needs to see, ensuring that a "pure" result is a true result.
Experimental Protocols: From Theory to Practice
Protocol 1: Quantitative Purity by RP-HPLC
Objective: To determine the purity of a synthesized morpholine derivative and quantify related organic impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Morpholine derivative sample and any known impurity reference standards.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the API and impurities have good absorbance (e.g., 254 nm), and collect full spectra (200-400 nm) with the PDA.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B and equilibrate.
-
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the morpholine derivative into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~1 mg/mL.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of API Peak / Total Area of All Peaks) x 100%
-
-
For known impurities, quantify against their respective reference standards using a calibration curve for higher accuracy.
-
Use the PDA data to assess the spectral purity of the main API peak.
Protocol 2: Absolute Purity by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of a morpholine derivative using an internal standard.
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (≥400 MHz).[18]
-
High-precision 5 mm NMR tubes.
-
Certified Internal Standard (IS): Must be of high purity (>99.9%), stable, non-reactive with the sample, and have a simple spectrum (ideally a singlet) that does not overlap with analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Deuterated Solvent: A solvent that dissolves both the analyte and the IS (e.g., DMSO-d₆).
2. Sample Preparation:
-
Accurately weigh ~15 mg of the morpholine derivative into a clean vial.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.75 mL of the deuterated solvent, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters (¹H Experiment):
-
Pulse Program: A standard 90° pulse (e.g., zg30).
-
Relaxation Delay (d1): This is critical for quantification. Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and IS signals being integrated. A value of 30-60 seconds is often required.[18]
-
Number of Scans: 16-64, to ensure a high signal-to-noise ratio.
4. Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Carefully integrate a well-resolved signal from the analyte (analyte) and a signal from the internal standard (IS).
-
Calculate the purity using the following formula[17]:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
-
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molecular weight
-
W: Weight
-
P_IS: Purity of the internal standard (as a percentage)
-
-
Conclusion
Assessing the purity of synthesized morpholine derivatives is a multi-step, intellectually demanding process that forms the bedrock of drug safety and quality. A purely procedural approach is insufficient. As scientists, we must understand the causality behind our choice of techniques, leveraging an orthogonal combination of chromatography, spectroscopy, and thermal analysis to build a complete and irrefutable purity profile. By grounding our work in the authoritative principles of ICH guidelines and employing self-validating workflows like forced degradation studies, we can ensure the integrity of our data and, ultimately, the safety and efficacy of the novel therapeutics we develop.
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A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 4-(Chloroacetyl)morpholine
In the landscape of modern drug discovery, the morpholine heterocycle stands out as a "privileged structure" due to its presence in numerous approved drugs and its favorable physicochemical and metabolic properties.[1][2] The strategic derivatization of morpholine-containing scaffolds is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy and selectivity.[3] This guide provides an in-depth comparative analysis of the biological evaluation of novel compounds synthesized from the versatile starting material, 4-(Chloroacetyl)morpholine. We will explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, benchmarked against established therapeutic alternatives.
The rationale for utilizing this compound lies in its reactive chloroacetyl group, which serves as a handle for introducing a diverse array of chemical moieties, allowing for the systematic exploration of the structure-activity relationship (SAR).[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to support the preclinical evaluation of these promising novel compounds.
The Synthetic Versatility of this compound
The synthesis of novel derivatives from this compound is a straightforward yet powerful strategy in medicinal chemistry. The process typically begins with the reaction of morpholine with chloroacetyl chloride to yield the this compound intermediate.[4] This key intermediate can then be reacted with various nucleophiles, such as substituted amines, phenols, or thiols, to generate a library of diverse compounds. For instance, reaction with substituted 2-aminobenzothiazoles or 5-substituted-2-amino-1,3,4-oxadiazoles can lead to the formation of novel compounds with potential biological activities.[4]
Anticancer Activity: A Comparative Evaluation
Cancer remains a formidable challenge in global health, necessitating the continuous development of novel and more effective therapeutic agents.[5] Morpholine derivatives have demonstrated significant potential as anticancer agents, with some acting as inhibitors of crucial signaling pathways involved in tumor growth and proliferation.[6][7]
Comparative Cytotoxicity Data
The cytotoxic potential of novel this compound derivatives is a primary indicator of their anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The lower the IC50 value, the more potent the compound. Here, we compare the performance of representative novel morpholine derivatives against the well-established chemotherapeutic agent, Doxorubicin.
| Compound ID | Test Cancer Cell Line | IC50 (µM) of Novel Compound | IC50 (µM) of Doxorubicin (Reference) | Selectivity Index (SI) | Reference |
| Morpholine-Benzimidazole-Oxadiazole Derivative 5h | HT-29 (Colon Cancer) | 3.103 ± 0.979 | Not explicitly compared in this study | >4.8 (NIH3T3/HT-29) | [5] |
| Morpholine-Quinazoline Derivative AK-10 | MCF-7 (Breast Cancer) | 3.15 ± 0.23 | Not explicitly compared in this study | >7.9 (HEK293/MCF-7) | [8] |
| Morpholine-Quinazoline Derivative AK-3 | A549 (Lung Cancer) | 10.38 ± 0.27 | Not explicitly compared in this study | >2.4 (HEK293/A549) | [8] |
| Cholesteryl-Doxorubicin Derivative 5 | MDA MB 231 (Breast Cancer) | 8.03 | Comparable to Doxorubicin | Not specified | [9] |
Note: The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Mechanistic Insights: Targeting VEGFR-2
Several novel morpholine derivatives exert their anticancer effects by inhibiting key enzymes in oncogenic signaling pathways. For example, morpholine-benzimidazole-oxadiazole derivatives have been shown to target and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in tumor angiogenesis.[5]
Caption: Inhibition of the VEGFR-2 signaling pathway by a novel morpholine derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[10][11]
Caption: A simplified workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: Prepare serial dilutions of the novel compounds and a reference drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle controls.[12]
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Activity: A Comparative Evaluation
The rise of antimicrobial resistance is a critical global health threat, driving the search for new antimicrobial agents.[13] Morpholine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[14]
Comparative Antimicrobial Susceptibility Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial efficacy.[15] The following table compares the MIC values of novel this compound derivatives against the widely used antibiotic, Ciprofloxacin.
| Compound ID | Bacterial Strain | MIC (µg/mL) of Novel Compound | MIC (µg/mL) of Ciprofloxacin (Reference) | Reference |
| Morpholine Derivative (Generic) | Staphylococcus aureus | Varies | 0.15 - 3.25 | [16] |
| Morpholine Derivative (Generic) | Escherichia coli | Varies | 0.15 - 3.25 | [16] |
| Ciprofloxacin Derivative 4 | Staphylococcus aureus | 1 | - | [17] |
| Ciprofloxacin Derivative 5 | Staphylococcus aureus | ≤0.125 | - | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the novel compounds and a reference antibiotic (e.g., Ciprofloxacin) in a suitable broth medium in a 96-well microtiter plate.[15]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[15]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
Anti-inflammatory Activity: A Comparative Evaluation
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a key area of research.[18] Morpholine derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[18]
Comparative Anti-inflammatory Activity Data
The inhibitory activity of a compound against COX enzymes is a common in vitro measure of its anti-inflammatory potential. Here, we compare the IC50 values of novel morpholine derivatives against the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Compound ID | Target Enzyme | IC50 (µM) of Novel Compound | IC50 (µM) of Indomethacin (Reference) | Reference |
| Morpholinopyrimidine Derivative V4 | COX-2 | Not explicitly quantified, but showed significant inhibition | Not explicitly compared in this study | [18] |
| Morpholinopyrimidine Derivative V8 | COX-2 | Not explicitly quantified, but showed significant inhibition | Not explicitly compared in this study | [18] |
| Indole Derivative 3e | COX-2 | 0.344 | - | [19] |
Mechanistic Insights: COX-2 Inhibition
Inflammation is a complex process involving the production of pro-inflammatory mediators like prostaglandins, which are synthesized by COX enzymes.[20] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 has a role in maintaining normal physiological functions.[20]
Caption: Inhibition of the COX-2 enzyme by a novel morpholine derivative.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[21][22]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the novel compounds and a reference NSAID (e.g., Indomethacin).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandins (e.g., PGE2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).[22]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Conclusion and Future Directions
The derivatization of this compound provides a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The comparative data and detailed protocols presented in this guide underscore the potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of the structure-activity relationships, optimization of lead compounds, and in vivo efficacy and safety studies are warranted to translate these promising preclinical findings into clinically valuable therapeutics. The versatility of the morpholine scaffold, coupled with a systematic biological evaluation strategy, holds significant promise for addressing unmet medical needs.[1][6]
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Safety Operating Guide
Mastering Chemical Disposal: A Step-by-Step Guide for 4-(Chloroacetyl)morpholine
For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is a routine yet critical task. Just as crucial, however, is the safe and compliant management of the chemical waste generated. 4-(Chloroacetyl)morpholine (CAS 1440-61-5), a valuable reagent in organic synthesis, is a reactive halogenated compound that demands a rigorous and well-understood disposal protocol.[1][2] This guide provides an in-depth, procedural framework for its proper disposal, moving beyond simple product information to ensure the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "what," but the "why," ensuring each step is a self-validating component of a comprehensive safety system.
Understanding the Hazard: The Chemical Logic Behind Caution
This compound is an acyl halide derivative. The chloroacetyl group is highly reactive, primarily due to the electrophilic nature of the carbonyl carbon, which is bonded to both a chlorine atom and the nitrogen of the morpholine ring.[3][4] This reactivity makes it an effective building block but also the primary source of its hazard profile. It is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[5][6] The core principle of its disposal is the controlled deactivation of this reactive group prior to its entry into the designated waste stream.
Immediate Safety & Handling Protocols
Before initiating any disposal procedure, adherence to fundamental safety protocols is non-negotiable.
Personal Protective Equipment (PPE): A comprehensive PPE array is your first line of defense. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Storage & Incompatibilities: Store this compound in a dry, cool, and well-ventilated place, with the container tightly closed.[5][6] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] Contact with these materials can lead to vigorous and potentially hazardous reactions.
Disposal Pathway: A Two-Stage Approach
The proper disposal of this compound follows a two-stage process designed to mitigate risk at every step. This involves in-laboratory deactivation (for small quantities) followed by compliant waste collection.
Stage 1: In-Laboratory Deactivation (Quenching)
For residual amounts of this compound, such as in reaction vessels or contaminated labware, a controlled deactivation (quenching) procedure is the most responsible first step. The goal is to hydrolyze the reactive chloroacetyl group to the much less reactive glycolic acid morpholide. Acyl chlorides react readily with water, but this reaction can be violent and produce corrosive hydrogen chloride gas.[4] Therefore, a controlled, buffered, or basic hydrolysis is essential.
Experimental Protocol: Controlled Hydrolysis
This protocol is intended for small, residual quantities of this compound.
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the vessel containing the residual this compound in an ice bath to manage heat generation during the exothermic reaction.[7] Have a neutralizing agent for acids, such as sodium bicarbonate, readily available.
-
Initial Quenching: Slowly and dropwise, add a cold, dilute solution of sodium bicarbonate (5-10%) or a pH 10 phosphate buffer to the cooled reaction vessel with constant stirring.[8] The basic conditions will neutralize the hydrogen chloride byproduct as it forms, preventing its release as a corrosive gas.
-
Monitoring: Continue the dropwise addition, monitoring for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Completion: Once the addition is complete and the reaction has ceased, allow the mixture to slowly warm to room temperature while stirring for an additional 1-2 hours to ensure complete hydrolysis.
-
pH Verification: Check the pH of the resulting solution with pH paper. The ideal pH should be neutral to slightly basic. If it remains acidic, add more sodium bicarbonate solution until a neutral pH is achieved.
Causality of Protocol Choices:
-
Ice Bath: The hydrolysis of acyl halides is exothermic. The ice bath prevents a runaway reaction by dissipating the heat generated.[7]
-
Dropwise Addition: This ensures the reaction rate is controlled, preventing a sudden release of energy and gas.
-
Sodium Bicarbonate/Buffered Solution: This serves a dual purpose: it acts as the source of water for hydrolysis and immediately neutralizes the HCl byproduct, which is a corrosive gas.[8][9]
Stage 2: Waste Collection and Final Disposal
Once deactivated, the resulting aqueous solution can be collected as hazardous waste. For larger quantities of unreacted this compound or contaminated materials, direct collection is necessary.
-
Waste Segregation: this compound is a halogenated organic compound . As such, it must be segregated into a dedicated, clearly labeled hazardous waste container for halogenated organics.[9] Do not mix it with non-halogenated organic waste.
-
Waste Labeling: The waste container must be labeled in accordance with EPA and institutional guidelines. This includes the full chemical name, "this compound," and appropriate hazard pictograms.
-
EPA Waste Classification: While not specifically listed by name, this waste would likely fall under "F-codes" for hazardous wastes from non-specific sources. Given its nature as a halogenated organic compound, it aligns with the characteristics of this category. Final determination of the waste code should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Final Disposal: The collected waste must be disposed of through a licensed and approved hazardous waste disposal facility, typically via high-temperature incineration.[5]
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood.
-
PPE: Don the appropriate PPE as described above.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use water or sodium bicarbonate on a neat spill of an acid chloride , as this can cause a violent reaction.
-
Absorption: Cover the spill with the absorbent material, working from the outside in.
-
Collection: Carefully sweep the saturated absorbent material into a designated, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a dry paper towel, followed by a decontamination procedure appropriate for your laboratory.
-
Disposal: Label the container with the contents ("this compound Spill Debris") and appropriate hazard warnings, and dispose of it as halogenated organic waste.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains a carbon-halogen bond. |
| In-Lab Treatment | Controlled hydrolysis with a weak base (e.g., NaHCO₃ solution) | Deactivates the reactive acyl chloride group safely. |
| Spill Neutralizer | Inert absorbent (e.g., sand, vermiculite). AVOID WATER. | Water can cause a violent reaction with the un-diluted compound. |
| Final Disposal | High-Temperature Incineration via a licensed facility | Ensures complete destruction of the hazardous compound. |
| EPA Regulation | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste in the US. |
Logical Workflow for Disposal
Below is a visual representation of the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can confidently manage this compound waste, ensuring a safe working environment and maintaining the highest standards of scientific integrity and environmental responsibility.
References
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
- Vertex AI Search. (2025, September 15). This compound - SAFETY DATA SHEET.
-
Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Retrieved from [Link]
-
Environmental Health and Safety, University of [Example University]. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. savemyexams.com [savemyexams.com]
- 4. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. orgsyn.org [orgsyn.org]
- 9. kgroup.du.edu [kgroup.du.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
